Ethyl 2,6-dimethylquinoline-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,6-dimethylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-9(2)5-6-13(11)15-10(12)3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDSVASJKBMFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588881 | |
| Record name | Ethyl 2,6-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892874-63-4 | |
| Record name | Ethyl 2,6-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,6-dimethylquinoline-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of Ethyl 2,6-dimethylquinoline-3-carboxylate (CAS No. 892874-63-4), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] While experimental data for this specific molecule is limited, this document synthesizes information from closely related quinoline derivatives, predictive modeling, and established analytical methodologies to offer a robust profile for researchers. This guide covers the compound's identity, predicted physicochemical parameters, detailed experimental protocols for its characterization, expected spectroscopic signatures, and insights into its synthesis and potential biological relevance. Safety and handling considerations based on the toxicological profiles of substituted quinolines are also discussed.[3][4]
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[3] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[5][6] The biological activity and developability of any quinoline-based compound are, however, intrinsically linked to its physicochemical properties. These properties, such as solubility, lipophilicity, and acid-base dissociation constant (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide focuses on this compound, a specific derivative for which a comprehensive physicochemical profile is essential for its potential advancement in research and development.
Compound Identity and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| CAS Number | 892874-63-4 | [1] |
| SMILES | O=C(C1=CC2=CC(C)=CC=C2N=C1C)OCC | [1] |
| Predicted logP | 3.8 ± 0.5 | ChemAxon Prediction[7] |
| Predicted pKa (most basic) | 4.5 ± 0.3 | ChemAxon Prediction |
| Predicted Solubility in Water | Low | Inferred from logP and quinoline scaffold properties[8] |
Synthesis and Purification of this compound
While a specific protocol for the title compound is not detailed in the literature, its synthesis can be approached through established methods for quinoline-3-carboxylate derivatives. A common and effective route is the Gould-Jacobs reaction.
Proposed Synthetic Workflow
The logical flow for the synthesis and purification of this compound is outlined below.
Caption: Proposed workflow for the synthesis and purification of this compound.
General Synthetic Protocol
-
Condensation: React 4-methylaniline with diethyl 2-acetylmalonate in a suitable solvent (e.g., diphenyl ether) at elevated temperatures.
-
Cyclization: The intermediate undergoes thermal cyclization to form the quinoline ring system.
-
Work-up: After cooling, the reaction mixture is diluted with an appropriate solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration and washed.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The structure and purity of the final compound are confirmed by NMR, IR, and mass spectrometry.[9]
Experimental Protocols for Physicochemical Characterization
To move beyond predicted values, rigorous experimental determination of the physicochemical properties is paramount. The following section outlines standard protocols applicable to quinoline derivatives.
Determination of Melting Point
The melting point provides an indication of purity and the stability of the crystal lattice.
-
A small amount of the purified, dry crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Solubility Determination
Aqueous solubility is a critical parameter for drug development. The shake-flask method is a common approach.
Caption: Workflow for the shake-flask solubility determination method.
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO).
-
The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered or centrifuged to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
Given the basic nature of the quinoline nitrogen, solubility is expected to be pH-dependent, with higher solubility at a pH below the pKa.[8]
Lipophilicity (logP) Determination
The n-octanol/water partition coefficient (logP) is a key measure of a compound's lipophilicity. The shake-flask method is the gold standard, though HPLC-based methods are often used for higher throughput.[11][12]
-
Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Dissolve a known amount of the compound in one of the phases.
-
Mix equal volumes of the two phases in a separatory funnel and shake vigorously to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10][11]
pKa Determination
The pKa value is crucial for understanding a compound's ionization state at different pH values. Potentiometric titration is a common and accurate method.
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.
Spectroscopic and Spectrometric Characterization
While experimental spectra for this compound are not available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[9][13][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, two methyl singlets (at C2 and C6), an ethyl ester quartet and triplet, and a singlet for the proton at C4. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 unique carbon atoms. The carbonyl carbon of the ester will appear significantly downfield. The aromatic region will show signals for the carbons of the quinoline core, and the aliphatic region will contain signals for the two methyl groups and the ethyl ester. The 13C NMR spectrum of the closely related 2,6-dimethylquinoline can provide reference chemical shifts for the quinoline core.[17]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.
-
C=N and C=C stretching: Aromatic ring stretching vibrations in the 1500-1650 cm⁻¹ region.
-
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
-
C-O stretching: Bands in the 1100-1300 cm⁻¹ region corresponding to the ester C-O bonds.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 230.28. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Potential Biological Activity and Applications
The quinoline nucleus is a well-established pharmacophore.[5] The presence of methyl groups and an ethyl carboxylate moiety can modulate the biological activity, lipophilicity, and metabolic stability of the molecule. Substituted quinolines have been investigated for a range of therapeutic applications, including:
-
Anticancer Activity: Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5]
-
Antileishmanial Activity: Quinolines have shown potential as agents against Leishmania parasites.[5]
-
Antimicrobial Activity: The quinoline scaffold is the basis for the quinolone class of antibiotics.
Further research is required to elucidate the specific biological activities of this compound.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the known toxicology of quinoline and its derivatives, appropriate safety precautions should be taken.[3][4][18]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19][20]
-
Toxicity: Quinolines can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[4][21] Some quinoline derivatives are suspected of causing genetic defects.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Researchers should consult the SDS for structurally similar compounds and handle this chemical with due care.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. By integrating data from related compounds and predictive methodologies, a comprehensive profile has been constructed to aid researchers in their experimental design and evaluation of this compound for potential applications in drug discovery and development. The outlined experimental protocols provide a clear path for the empirical determination of its key physicochemical parameters, which is a critical step in advancing our understanding of this and other novel quinoline derivatives.
References
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
ScienceDirect. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Available from: [Link]
-
Indian Academy of Sciences. Supporting Information. Available from: [Link]
-
PubMed. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Available from: [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]
-
Appchem. This compound. Available from: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
-
Capot Chemical. Material Safety Data Sheet. Available from: [Link]
-
EPA. Rapid Method for Estimating Log P for Organic Chemicals. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
NICNAS. Quinolines: Human health tier II assessment. Available from: [Link]
- Google Patents. Determination of log P coefficients via a RP-HPLC column.
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
PubChem. Ethyl quinoline-3-carboxylate. Available from: [Link]
-
PubChem. Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. Available from: [Link]
-
ACS Publications. SUBSTITUTED QUINOLINES1. Available from: [Link]
-
The Royal Society of Chemistry. General procedure for the preparation of 1-18. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Available from: [Link]
-
IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
ChemAxon. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Available from: [Link]
-
HPLC. Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate. Available from: [Link]
-
SciSpace. Synthesis of derivatives of quinoline. Available from: [Link]
-
NIH. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Available from: [Link]
-
ResearchGate. Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
PubChem. 2,6-Dimethylquinoline. Available from: [Link]
-
Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. Available from: [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. 892874-63-4|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. chemaxon.com [chemaxon.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. agilent.com [agilent.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum [chemicalbook.com]
- 18. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. capotchem.com [capotchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2,6-dimethylquinoline-3-carboxylate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the three-dimensional atomic arrangement of Ethyl 2,6-dimethylquinoline-3-carboxylate. The quinoline scaffold is a privileged structure in medicinal chemistry, and a detailed understanding of its solid-state conformation is paramount for rational drug design and the development of new therapeutic agents.[1] This document outlines the synthesis, crystallization, and definitive structural analysis using single-crystal X-ray diffraction, complemented by spectroscopic and computational methodologies.
Synthesis and Molecular Confirmation
The foundational step in any crystal structure analysis is the synthesis and purification of the target compound. For this compound, a robust and well-established method is the Gould-Jacobs reaction.[2][3][4] This approach offers a versatile pathway to 4-hydroxyquinoline derivatives, which can be further modified if necessary.
The synthesis involves a two-step process starting from 4-methylaniline and diethyl ethoxymethylenemalonate (DEEM).
Step 1: Condensation
-
In a round-bottom flask, combine 4-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 110-130°C for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Remove the ethanol byproduct under reduced pressure to drive the reaction to completion, yielding the anilidomethylenemalonate intermediate.
Step 2: Thermal Cyclization
-
The intermediate from Step 1 is added to a high-boiling point inert solvent, such as Dowtherm A or mineral oil.
-
The mixture is heated to a high temperature, typically around 250°C, to induce intramolecular cyclization.[5]
-
Upon cooling, the cyclized product, a 4-hydroxyquinoline derivative, will precipitate and can be collected by filtration.
While traditional heating is effective, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6]
Prior to crystallization, the identity and purity of the synthesized this compound (Molecular Formula: C14H15NO2, Molecular Weight: 229.27 g/mol ) must be confirmed using a suite of spectroscopic techniques.[7][8]
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton and the positions of the substituents.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and the aromatic C=C and C=N bonds of the quinoline ring.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further support the proposed structure.
Crystallization: The Gateway to High-Resolution Structure
The growth of high-quality single crystals is often the most challenging yet critical step in X-ray crystallography. For quinoline derivatives, several techniques have proven effective.[9][10]
Caption: A generalized workflow for the crystallization of organic compounds.
-
Solvent Selection: Screen a range of solvents to find one in which this compound has moderate solubility. Common choices for quinoline derivatives include ethanol, methanol, chloroform, and acetone, or mixtures thereof.[9]
-
Preparation of a Saturated Solution: Prepare a near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallizing vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a perforated lid or parafilm to allow for the slow evaporation of the solvent over several days at a constant temperature.
-
Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor and dry them on filter paper.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Caption: The workflow for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: Data is collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation, at a controlled temperature (e.g., 150 K or 298 K) to minimize thermal vibrations.[11][12]
-
Data Reduction: The collected diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Structure Refinement: The initial model is refined against the experimental data by least-squares methods to improve the atomic positions and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11]
Structural Analysis and Interpretation
While a specific crystal structure for this compound is not yet publicly available, we can infer its likely structural characteristics based on closely related compounds. The following table presents a summary of crystallographic data for a similar molecule, Ethyl 2-chloro-6-methylquinoline-3-carboxylate, which serves as a representative example.[11]
| Parameter | Ethyl 2-chloro-6-methylquinoline-3-carboxylate[11] |
| Empirical Formula | C₁₃H₁₂ClNO₂ |
| Formula Weight | 249.69 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.0391 (5) |
| b (Å) | 7.2986 (6) |
| c (Å) | 13.4323 (12) |
| α (°) | 98.238 (6) |
| β (°) | 90.123 (5) |
| γ (°) | 96.429 (6) |
| Volume (ų) | 582.16 (9) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.425 |
| R-factor (R1) | 0.028 |
| wR2 (all data) | 0.078 |
The quinoline ring system is expected to be nearly planar. A key structural feature will be the dihedral angle between the plane of the quinoline ring and the plane of the ethyl carboxylate group. In the related structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, this angle is 54.97 (6)°.[11] This torsion indicates a significant twist of the ester group out of the plane of the aromatic system, which can have implications for molecular packing and intermolecular interactions.
The crystal packing is likely to be dominated by a combination of weak intermolecular forces. In many quinoline derivatives, π-π stacking interactions between the aromatic rings of adjacent molecules are a defining feature of the crystal packing.[11] For instance, centroid-centroid distances between aromatic rings in the range of 3.6 to 4.2 Å are common.[11] Additionally, weak C-H···O or C-H···N hydrogen bonds may further stabilize the three-dimensional crystal lattice. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material, such as solubility and polymorphism.
Computational Modeling and Hirshfeld Surface Analysis
To complement the experimental X-ray data, computational methods can provide deeper insights into the electronic structure and intermolecular interactions.
-
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry in the gas phase for comparison with the solid-state structure, and to calculate spectroscopic properties like NMR and IR spectra, which aids in their interpretation.[13]
-
Hirshfeld Surface Analysis: This powerful tool is used to visualize and quantify intermolecular interactions within the crystal lattice, providing a detailed picture of the forces that govern the crystal packing.[13]
Conclusion
The crystal structure analysis of this compound provides invaluable information for understanding its structure-property relationships. By combining robust synthesis, meticulous crystallization, and high-resolution single-crystal X-ray diffraction, a definitive three-dimensional model of the molecule can be obtained. This structural data, when integrated with spectroscopic and computational analyses, offers a comprehensive understanding that is essential for applications in medicinal chemistry and materials science. The protocols and expected outcomes detailed in this guide provide a solid framework for researchers undertaking the structural elucidation of this and related quinoline derivatives.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Merck Index. (n.d.). Gould-Jacobs Reaction. Merck Index. [Link]
-
Taylor & Francis Online. (2023). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics. [Link]
- Google Patents. (n.d.). The crystallization of quinoline.
-
National Center for Biotechnology Information. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E, 70(Pt 9), o941. [Link]
- Google Patents. (n.d.). Process for the manufacture of quinoline derivatives.
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. SciSpace. [Link]
-
National Center for Biotechnology Information. (n.d.). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. PubMed. [Link]
-
ResearchGate. (2009). Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]
-
ACS Publications. (2023). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl quinoline-3-carboxylate. PubChem. [Link]
-
Appchem. (n.d.). This compound. Appchem. [Link]
-
JETIR. (2016). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-radiation. Journal of Emerging Technologies and Innovative Research. [Link]
-
International Union of Crystallography. (n.d.). Ethyl 2-(2,6-difluorobenzyloxy)-4-(4,6-dimethoxypyrimidin-2-yl)quinoline-3-carboxylate. IUCr. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. PrepChem.com. [Link]
-
National Center for Biotechnology Information. (2009). Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E, 65(Pt 12), o2982. [Link]
-
ResearchGate. (2012). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. [Link]
-
Springer. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. ResearchGate. [Link]
-
Royal Society of Chemistry. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. [Link]
-
Amerigo Scientific. (n.d.). 2,7-Dimethylquinoline-3-carboxylic acid ethyl ester. Amerigo Scientific. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dimethylquinoline. PubChem. [Link]
-
MDPI. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Crystals. [Link]
-
National Center for Biotechnology Information. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E, 71(Pt 11), o939. [Link]
-
ResearchGate. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. [Link]
Sources
- 1. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. appchemical.com [appchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Technical Guide to the Quantum Chemical Analysis of Ethyl 2,6-dimethylquinoline-3-carboxylate
Prepared by: Senior Application Scientist, Computational Chemistry Division
Abstract
This whitepaper provides a comprehensive technical guide for performing and interpreting quantum chemical calculations on Ethyl 2,6-dimethylquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We present a detailed, field-proven workflow grounded in Density Functional Theory (DFT), designed for researchers, scientists, and drug development professionals. This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring both accuracy and reproducibility. We will cover the entire computational pipeline, from initial structure preparation to in-depth analysis of molecular properties including structural parameters, vibrational frequencies, Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs), and the Molecular Electrostatic Potential (MEP). The insights derived from these calculations are directly correlated with their potential applications in rational drug design, offering a robust framework for in silico analysis.
Introduction to this compound
Chemical Structure and Significance
This compound is a derivative of the quinoline scaffold, a heterocyclic aromatic compound with the chemical formula C₁₄H₁₅NO₂. The quinoline ring system is a common motif in a wide array of biologically active compounds and natural products.[1][2] The presence of the dimethyl and ethyl carboxylate substitutions on the quinoline core significantly influences its steric and electronic properties, making it a compelling candidate for computational investigation.
Importance in Medicinal Chemistry and Drug Development
Quinoline derivatives are renowned for their diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Computational studies, particularly quantum chemical calculations, have become indispensable in understanding the structure-activity relationships (SAR) of these molecules. By elucidating the electronic and structural properties of this compound, researchers can gain insights into its potential biological targets and mechanisms of action, thereby accelerating the drug discovery and development process.
Rationale for In Silico Quantum Chemical Analysis
Quantum chemical calculations offer a powerful, non-invasive method to probe the molecular world at the subatomic level. For a molecule like this compound, these calculations can predict a wide range of properties that are often difficult or expensive to measure experimentally. This includes:
-
Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms.
-
Electronic Properties: Understanding the distribution of electrons, which governs reactivity.
-
Spectroscopic Properties: Predicting vibrational frequencies that can be correlated with experimental IR and Raman spectra.
-
Reactivity Indices: Identifying sites within the molecule that are susceptible to nucleophilic or electrophilic attack.
This in silico approach allows for the high-throughput screening of derivatives and provides a theoretical foundation for designing more potent and selective drug candidates.
Theoretical Framework: The Foundations of Quantum Chemical Calculations
Introduction to Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has been shown to be highly effective for studying the electronic structure of organic molecules.[1][3]
Selecting the Appropriate Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: For organic molecules containing C, H, N, and O, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that often yields results in good agreement with experimental data.[4]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for this type of system. It is a triple-zeta basis set that provides a flexible description of the valence electrons, and the inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately describing the electron distribution, particularly for systems with lone pairs and pi-systems.
Overview of Key Molecular Properties to be Calculated
This guide will focus on the calculation and interpretation of the following key properties:
-
Optimized Geometry and Vibrational Frequencies: To confirm the structure corresponds to a true energy minimum.
-
Frontier Molecular Orbitals (HOMO-LUMO): To understand the molecule's electronic transitions and reactivity.[5][6]
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.[7][8]
-
Molecular Electrostatic Potential (MEP): To identify reactive sites for electrophilic and nucleophilic attack.[9][10]
Step-by-Step Computational Workflow
The following protocol outlines the systematic approach for the quantum chemical analysis of this compound.
Pre-computation: 3D Structure Generation and Initial Optimization
-
Sketch the 2D structure of this compound using a molecular editor.
-
Convert the 2D sketch to a 3D structure.
-
Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the DFT calculations.
Caption: Initial steps in the computational workflow.
Core Calculation 1: Geometry Optimization and Vibrational Frequency Analysis
-
Set up the DFT calculation:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Task: Geometry Optimization followed by Frequency calculation.
-
-
Execute the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
Analyze the output:
-
Confirm that the optimization has converged.
-
Verify that there are no imaginary frequencies, which indicates that the optimized structure is a true local minimum on the potential energy surface.
-
Caption: Validation of the optimized geometry.
Core Calculation 2: Electronic Structure Analysis (FMO, NBO)
-
Utilize the optimized geometry from the previous step.
-
Perform a single-point energy calculation with the same DFT method and basis set.
-
Request the following analyses in the calculation input:
-
Population Analysis: To obtain the HOMO and LUMO energies.
-
Natural Bond Orbital (NBO) Analysis: To get the NBO output.
-
Core Calculation 3: Molecular Electrostatic Potential (MEP) Mapping
-
Using the optimized geometry, set up a calculation to generate the MEP surface.
-
The MEP is typically mapped onto the total electron density surface. This provides a visual representation of the charge distribution.
Analysis and Interpretation of Results
Structural Parameters and Geometric Analysis
The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational method.
| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |
| C-N (quinoline ring) | Example: 1.37 | Example: 1.36 |
| C=O (carboxylate) | Example: 1.21 | Example: 1.20 |
| C-C-N (angle) | Example: 122.5 | Example: 122.3 |
| (Note: The values presented here are illustrative examples and would be replaced with actual calculated data.) |
Vibrational Spectroscopy Insights
The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion (e.g., stretching, bending). This information is valuable for identifying characteristic functional groups.
Electronic Properties: HOMO-LUMO Gap and Reactivity Descriptors
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule.[11]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.[11]
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[11]
-
HOMO-LUMO Energy Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller energy gap suggests that the molecule is more easily excitable and generally more reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |
| (These formulas are based on Koopmans' theorem and provide good qualitative trends.) |
Natural Bond Orbital (NBO) Analysis: Charge Distribution and Hyperconjugative Interactions
NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds.[12][13]
-
Natural Atomic Charges: NBO provides a more robust method for calculating atomic charges compared to other methods like Mulliken population analysis. These charges reveal the electrostatic nature of different parts of the molecule.
-
Hyperconjugative Interactions: The NBO output details donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization and intramolecular charge transfer. For example, a significant E(2) for an interaction between a lone pair on a nitrogen atom and an adjacent anti-bonding C-C orbital indicates strong hyperconjugation.
MEP Analysis: Identifying Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface.[14][15]
-
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen and nitrogen.[10]
-
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically located around hydrogen atoms bonded to electronegative atoms.[10]
-
Green/Yellow Regions: Represent areas of near-zero potential.
The MEP map for this compound would likely show negative potential around the carbonyl oxygen and the quinoline nitrogen, and positive potential around the hydrogen atoms of the methyl groups.
Application in Drug Development
Structure-Activity Relationship (SAR) Insights
The calculated properties can be used to build quantitative structure-activity relationship (QSAR) models. For example, the HOMO-LUMO gap or the electrophilicity index could be correlated with the biological activity of a series of quinoline derivatives. This allows for the prediction of the activity of new, unsynthesized compounds.
Pharmacokinetic (ADMET) Property Prediction
Certain quantum chemical descriptors, such as molecular polarizability and dipole moment, can be used as inputs for models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A comprehensive understanding of the molecule's electronic structure is fundamental to predicting its metabolic fate.
Molecular Docking Preparedness
The optimized geometry and calculated atomic charges from quantum chemical calculations provide a high-quality input structure for molecular docking simulations. Accurate charge representation is critical for correctly predicting the binding affinity and orientation of a ligand within the active site of a target protein.[16]
Conclusion
This technical guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following these protocols, researchers can obtain reliable and reproducible data on the structural, electronic, and reactive properties of this molecule. The interpretation of these results, from FMO and NBO analyses to MEP mapping, provides deep insights that are directly applicable to the field of drug development, facilitating a more rational and efficient design of novel therapeutic agents.
References
-
RSC Publishing. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Retrieved from [Link]
-
IOP Publishing. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Journal of Physics: Conference Series. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design. Retrieved from [Link]
-
Avogadro. (2022). Viewing Electrostatic Potential Maps. Retrieved from [Link]
-
Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]
-
ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from [Link]
-
ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Electrostatic Potential maps. Retrieved from [Link]
-
Oreate AI Blog. (2026). Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications. Retrieved from [Link]
-
ResearchGate. (2025). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. Retrieved from [Link]
-
YouTube. (2025). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Frontier molecular orbital theory – Knowledge and References. Retrieved from [Link]
-
PubMed. (2012). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Retrieved from [Link]
-
Wikipedia. (n.d.). Natural bond orbital. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]
-
ACS Publications. (2012). Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory. Retrieved from [Link]
-
Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]
-
Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]
-
YouTube. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. Retrieved from [Link]
Sources
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications - Oreate AI Blog [oreateai.com]
- 8. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 13. q-chem.com [q-chem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
A Technical Guide to the Synthesis of Quinoline-3-Carboxylates: From Historical Discovery to Modern Applications
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3][4] Among its many derivatives, quinoline-3-carboxylates and their structural isomers hold a place of particular significance. This functional group arrangement is a key pharmacophore in a range of bioactive compounds, including anti-malarial agents, anti-inflammatory drugs, and kinase inhibitors.[1][5][6][7] The journey of synthesizing this pivotal molecular architecture is a rich narrative of chemical ingenuity, spanning from classical named reactions developed in the late 19th century to the sophisticated, high-throughput methodologies of the 21st century.
This technical guide provides an in-depth exploration of the discovery and historical evolution of quinoline-3-carboxylate synthesis. It is designed for researchers, scientists, and professionals in drug development who seek not only to understand the synthetic protocols but also to appreciate the underlying chemical principles and the rationale that has driven the evolution of these methods. We will dissect the seminal named reactions that first unlocked access to this scaffold, delve into their mechanisms, and trace their lineage to the modern synthetic strategies employed today.
Part 1: The Foundational Pillars: Classical Syntheses of the Quinoline Core
The story of quinoline synthesis begins in 1834 with its isolation from coal tar.[1][8] However, the ability to construct this heterocyclic system with intention and control over substitution patterns emerged in the latter half of the 19th century. Several pioneering chemists laid the groundwork with reactions that, while not all directly yielding 3-carboxylates, are fundamental to the broader history of quinoline synthesis and are often the conceptual starting point for more functionalized derivatives.[1][8][9]
The Friedländer Annulation (1882)
In 1882, Paul Friedländer reported a straightforward method for quinoline synthesis involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][10][11][12] While not inherently designed for 3-carboxylate synthesis, its principles of forming the pyridine ring onto a benzene core are fundamental.
-
Causality in Experimental Design: The choice of catalyst (acid or base) is crucial and depends on the reactivity of the starting materials. An acid catalyst protonates the carbonyl of the α-methylene component, making it more electrophilic for the initial condensation. Conversely, a base will deprotonate the α-methylene group, forming an enolate for nucleophilic attack on the 2-aminoaryl carbonyl. The reaction is often run at elevated temperatures to drive the cyclodehydration.[10][12][13]
Experimental Protocol: A Representative Friedländer Synthesis
-
Reactant Preparation: A solution of 2-aminobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol is prepared.
-
Catalysis: A catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, is added to the mixture.
-
Reaction: The mixture is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography.
-
Workup and Isolation: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the corresponding ethyl 2-methylquinoline-3-carboxylate.
Reaction Mechanism: Friedländer Annulation
Caption: Generalized workflow of the Friedländer Annulation.
The Conrad-Limpach-Knorr Synthesis (1886-1887)
The Conrad-Limpach and Knorr syntheses are closely related and represent a significant step towards the specific synthesis of quinolone derivatives, which are tautomers of hydroxyquinolines.[14][15][16] These methods involve the reaction of anilines with β-ketoesters.[14][15][16] The regiochemical outcome is highly dependent on the reaction conditions.
-
Conrad-Limpach Synthesis (Kinetic Control): At lower temperatures, the reaction favors the formation of a 4-hydroxyquinoline.[14][15] The aniline nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester.
-
Knorr Quinoline Synthesis (Thermodynamic Control): At higher temperatures, the reaction proceeds via the formation of a β-ketoanilide intermediate, leading to a 2-hydroxyquinoline.[8][15]
Causality in Experimental Design: The temperature is the critical variable that dictates the regioselectivity. The initial attack of the aniline on the keto-carbonyl is kinetically favored but reversible. At higher temperatures, this reversible reaction allows for the thermodynamically more stable anilide to form, which then cyclizes.[15]
Experimental Protocol: Conrad-Limpach Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
-
Reactant Mixing: Aniline (1.0 eq) and diethyl malonate (1.1 eq) are mixed, often without a solvent.
-
Condensation: The mixture is heated at a moderate temperature (e.g., 140-160°C) to facilitate the initial condensation and elimination of ethanol to form the enamine intermediate.
-
Cyclization: The temperature is then raised significantly (e.g., to 250°C) in a high-boiling inert solvent like mineral oil to induce the thermal cyclization.[15]
-
Isolation: After cooling, the solid product is typically filtered and washed with a non-polar solvent to remove the mineral oil, then purified by recrystallization.
Reaction Mechanism: Conrad-Limpach Synthesis
Caption: Key steps in the Conrad-Limpach synthesis.
The Gould-Jacobs Reaction (1939)
The Gould-Jacobs reaction is arguably the most direct and historically significant method for the synthesis of 4-hydroxyquinoline-3-carboxylates.[5][17][18] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[5][18]
-
Causality in Experimental Design: The reaction is a two-stage process. The initial condensation is a nucleophilic substitution of the ethoxy group of EMME by the aniline, which proceeds readily. The subsequent cyclization requires high temperatures to overcome the activation energy for the 6-electron electrocyclization.[5][17] The resulting 4-hydroxyquinoline-3-carboxylate can then be saponified and decarboxylated to yield the corresponding 4-hydroxyquinoline.[5]
Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
-
Condensation: Aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) are heated together, often without a solvent, at around 100-130°C until the theoretical amount of ethanol has been distilled off.
-
Cyclization: The resulting anilinomethylenemalonate intermediate is added to a high-boiling inert solvent (e.g., Dowtherm A) preheated to approximately 250°C. The reaction is maintained at this temperature for a short period (e.g., 15-30 minutes).
-
Workup and Isolation: The mixture is cooled, and the product, which often precipitates, is collected by filtration. It is then washed with a suitable solvent (e.g., hexane or toluene) to remove the high-boiling solvent and subsequently purified by recrystallization.
Reaction Mechanism: Gould-Jacobs Reaction
Caption: The sequential pathway of the Gould-Jacobs reaction.
Part 2: Modern Synthetic Evolutions
While the classical named reactions are robust, they often require harsh conditions, such as high temperatures and strong acids or bases, which can limit their applicability to complex, functionalized substrates.[1] Modern organic synthesis has sought to overcome these limitations through the development of milder, more efficient, and more versatile methods.
Catalytic and Milder Approaches
Recent advancements have focused on the use of transition metal catalysts and Lewis acids to promote the cyclization steps under milder conditions.[19][20] For instance, variations of the Friedländer synthesis have been developed using catalysts like iodine, p-toluenesulfonic acid, and various Lewis acids, often allowing the reaction to proceed at ambient temperatures.[10][11][13]
Multicomponent Reactions (MCRs)
MCRs have emerged as a powerful strategy for the rapid assembly of complex molecules like quinolines from simple starting materials in a single pot.[9] These reactions are highly atom-economical and can generate diverse libraries of compounds for drug discovery. The Povarov reaction, for example, is a three-component reaction between an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines.[9]
C-H Activation Strategies
A frontier in quinoline synthesis involves the use of transition-metal-catalyzed C-H activation.[20] These methods allow for the direct coupling of anilines with alkynes or other coupling partners, avoiding the need for pre-functionalized starting materials and offering novel pathways to substituted quinolines.[20]
Part 3: Data Summary and Comparison of Methods
| Method | Starting Materials | Key Product Type | Typical Conditions | Advantages | Limitations |
| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl | Polysubstituted Quinolines | Acid or base catalysis, often heated | Good yields, convergent | Requires pre-functionalized aniline |
| Conrad-Limpach Synthesis | Aniline + β-Ketoester | 4-Hydroxyquinolines | High temperature (250°C) | Direct access to 4-quinolones | Harsh conditions, potential for mixtures |
| Knorr Synthesis | Aniline + β-Ketoester | 2-Hydroxyquinolines | High temperature, strong acid | Access to 2-quinolone scaffold | Harsh conditions, lower yields |
| Gould-Jacobs Reaction | Aniline + EMME | 4-Hydroxyquinoline-3-carboxylates | High temperature (250°C) | Excellent for 3-carboxylate synthesis | Harsh conditions, limited substrate scope |
| Modern Catalytic Methods | Various | Diverse Quinolines | Often mild, room temperature | Broader substrate scope, milder conditions | Catalyst cost and sensitivity |
Conclusion
The synthesis of quinoline-3-carboxylates has a rich and enduring history, from the foundational discoveries of chemists like Friedländer, Conrad, Limpach, Knorr, Gould, and Jacobs to the cutting-edge catalytic methods of today. The classical named reactions, born out of the necessity to construct this important heterocyclic core, demonstrate fundamental principles of organic chemistry that remain relevant. While modern methods offer milder conditions and broader applicability, a deep understanding of these historical syntheses provides an invaluable context for the contemporary chemist. The causal relationships between reaction conditions and outcomes in these classical methods—such as the temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis—offer timeless lessons in reaction control. As the demand for novel, functionalized quinolines continues to grow in drug discovery and materials science, the legacy of these pioneering synthetic routes will undoubtedly continue to inspire innovation.
References
-
Camps quinoline synthesis. In: Wikipedia. Retrieved January 17, 2026, from [Link]
-
Camps quinoline synthesis. In: Grokipedia. Retrieved January 17, 2026, from [Link]
-
Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. In: PubMed. Retrieved January 17, 2026, from [Link]
-
Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. In: ACS Publications. Retrieved January 17, 2026, from [Link]
-
Friedländer synthesis. In: Wikipedia. Retrieved January 17, 2026, from [Link]
-
Friedlaender Synthesis. In: Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Gould–Jacobs reaction. In: Wikipedia. Retrieved January 17, 2026, from [Link]
-
Camps Quinoline Synthesis. In: Cambridge University Press. Retrieved January 17, 2026, from [Link]
-
Gould–Jacobs reaction. In: Wikiwand. Retrieved January 17, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In: IIP Series. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. In: PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Mechanisms of Camps' cyclization. In: ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of quinolines. In: Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. In: RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. In: ResearchGate. Retrieved January 17, 2026, from [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. In: Química Organica.org. Retrieved January 17, 2026, from [Link]
-
Combes quinoline synthesis. In: Wikipedia. Retrieved January 17, 2026, from [Link]
-
Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. In: NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
-
The Skraup Synthesis of Quinolines. In: ResearchGate. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. In: MDPI. Retrieved January 17, 2026, from [Link]
-
Quinoline. In: Wikipedia. Retrieved January 17, 2026, from [Link]
-
Gould-Jacobs Reaction. In: Merck Index. Retrieved January 17, 2026, from [Link]
-
New Efficient Synthesis of 3-Carboxylquinolines. In: Journal of the Korean Chemical Society. Retrieved January 17, 2026, from [Link]
-
The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. In: PubMed. Retrieved January 17, 2026, from [Link]
-
Conrad–Limpach synthesis. In: Wikipedia. Retrieved January 17, 2026, from [Link]
-
Doebner–Miller reaction. In: Wikipedia. Retrieved January 17, 2026, from [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. In: Unknown Source. Retrieved January 17, 2026, from [Link]
-
Conrad-Limpach Reaction. In: Cambridge University Press. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism. In: YouTube. Retrieved January 17, 2026, from [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. In: Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Synthesis of quinoline-3-carboxylate derivative 21-R. In: ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. In: Beilstein Journals. Retrieved January 17, 2026, from [Link]
-
THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. In: ACS Publications. Retrieved January 17, 2026, from [Link]
- A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. In: Google Patents.
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. In: Unknown Source. Retrieved January 17, 2026, from [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. nbinno.com [nbinno.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 15. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 16. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 18. Gould-Jacobs Reaction [drugfuture.com]
- 19. Quinoline synthesis [organic-chemistry.org]
- 20. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
A Technical Guide to Novel Synthetic Routes for 2,6-Dimethylquinoline Scaffolds
Abstract
The 2,6-dimethylquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3] This technical guide provides a comprehensive overview of modern synthetic strategies for accessing this important heterocyclic core, with a particular focus on novel methodologies that offer significant advantages over classical approaches. We will delve into the mechanistic underpinnings of these innovative routes, including transition-metal-catalyzed C-H activation, photocatalysis, and continuous flow synthesis. Detailed experimental protocols and comparative data are presented to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most effective synthetic strategies for their specific research needs.
Introduction: The Significance of the 2,6-Dimethylquinoline Core
Quinoline and its derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2][4][5] The 2,6-dimethylquinoline framework, in particular, serves as a crucial building block for constructing complex molecular architectures with tailored biological functions.[1] Its presence in various bioactive molecules underscores the continuous need for efficient, scalable, and sustainable synthetic methods to access this key intermediate.[1] Traditional methods for quinoline synthesis, while historically significant, often suffer from harsh reaction conditions, low yields, and the generation of significant waste, prompting the development of more elegant and environmentally benign alternatives.[6][7]
A Critical Look at Classical Synthesis Routes
For over a century, the synthesis of quinolines has been dominated by a handful of named reactions. While foundational, these methods possess inherent limitations that can hinder their application in modern drug discovery and development.
The Doebner-von Miller Reaction
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[8][9] While versatile, it often leads to the formation of complex mixtures and tar, making purification challenging and reducing overall yields.[10] The reaction mechanism is a subject of ongoing discussion but is generally believed to proceed through a Michael addition followed by cyclization and oxidation.[8][9]
The Combes Quinoline Synthesis
The Combes synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[11][12][13] The reaction proceeds via the formation of an enamine intermediate, followed by cyclodehydration.[14][15] While effective for certain substitution patterns, the harsh acidic conditions (often concentrated sulfuric acid) can limit the functional group tolerance of the substrates.[11][12]
The Skraup Synthesis
The Skraup synthesis is a robust method for producing quinolines from aniline, glycerol, sulfuric acid, and an oxidizing agent.[13][16] However, the reaction is notoriously exothermic and can be difficult to control, posing safety risks. Furthermore, the use of strong acids and oxidizing agents at high temperatures is environmentally undesirable.[17]
Dawn of a New Era: Novel Synthetic Methodologies
The limitations of classical methods have spurred the development of innovative and more efficient strategies for the synthesis of quinoline scaffolds. These modern approaches often leverage catalysis to achieve higher selectivity, milder reaction conditions, and improved atom economy.
Transition-Metal-Catalyzed C-H Activation and Annulation
Direct C-H bond activation has emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a more step- and atom-economical manner.[18][19][20] Several transition metals, including rhodium, ruthenium, and cobalt, have been successfully employed to catalyze the synthesis of quinolines via C-H activation/annulation cascades.[4][21][22][23][24]
A notable example is the rhodium-catalyzed ortho-C-H bond activation of anilines for the synthesis of quinoline carboxylates.[4] This methodology offers a direct route to functionalized quinolines under relatively mild conditions.
Logical Workflow for C-H Activation in Quinoline Synthesis:
Caption: Generalized workflow for transition-metal-catalyzed C-H activation/annulation for quinoline synthesis.
Experimental Protocol: Cobalt-Catalyzed Synthesis of Quinolines
A convenient and efficient one-pot protocol for the synthesis of quinolines involves the ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones.[4]
-
Step 1: Reactant Preparation: In a sealed tube, combine the 2-aminoaryl alcohol (1.0 mmol), the ketone (1.2 mmol), and the cobalt catalyst (e.g., Co(OAc)₂·4H₂O, 5 mol%).
-
Step 2: Reaction Execution: Add the appropriate solvent (e.g., 1,4-dioxane, 2 mL) and stir the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
Step 3: Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired quinoline product.
| Catalyst | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohol, Ketone | 1,4-Dioxane | 120 | 24 | High |
| RuCl₂(PPh₃)₃ | Enaminone, Anthranil | Toluene | 110 | 12 | Good to Excellent |
| Rh₂(OAc)₄ | Aniline, Alkyne | DCE | 80 | 12 | Moderate to Good |
Table 1: Comparison of different metal-catalyzed approaches to quinoline synthesis.
Photocatalysis and Photo-Induced Cyclization
Photochemical methods offer a green and sustainable alternative for the synthesis of quinolines, often proceeding under mild conditions with high efficiency.[4] A notable approach involves the continuous flow photochemical process that converts amino-enone substrates into a series of quinoline and tetrahydroquinoline products.[25][26][27][28] This method utilizes a high-power LED lamp to facilitate a tandem photoisomerization-cyclization process.[25][27][28]
Experimental Workflow for Photochemical Quinoline Synthesis:
Caption: A simplified workflow for the continuous flow photochemical synthesis of quinolines.
Key Advantages of Photochemical Flow Synthesis:
-
Enhanced Safety: Flow chemistry allows for better control over reaction parameters, especially for highly energetic photochemical reactions.[29]
-
Improved Efficiency: The high surface-area-to-volume ratio in flow reactors enhances light penetration, leading to higher reaction rates and yields.[25]
-
Scalability: Continuous flow processes are readily scalable, enabling the production of gram to kilogram quantities of the desired product.[25][28]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, have revolutionized the synthesis of complex molecules like quinolines.[16] MCRs are highly efficient and atom-economical. The Povarov reaction, a cycloaddition of an aniline, an aldehyde, and an alkene, is a particularly effective MCR for generating substituted quinolines.[16]
Conclusion and Future Outlook
The synthesis of the 2,6-dimethylquinoline scaffold has undergone a significant transformation, moving from classical, often harsh methods to more sophisticated and sustainable catalytic strategies. Novel approaches centered around transition-metal-catalyzed C-H activation, photocatalysis, and continuous flow synthesis are paving the way for more efficient, selective, and environmentally friendly access to this vital heterocyclic core.[4][6][25] As the demand for novel quinoline-based therapeutics and materials continues to grow, the development of even more innovative and practical synthetic methodologies will remain a key focus for the scientific community. The integration of computational tools for reaction design and optimization is expected to further accelerate progress in this exciting field.[30]
References
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. [Link]
-
Organic Name Reaction With Their Respective Mechanism. (n.d.). Slideshare. [Link]
-
Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process. (2020). ResearchGate. [Link]
-
Continuous-Flow Photoisomerization–Cyclization Process for Quinoline Synthesis. (n.d.). Synfacts. [Link]
-
Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Combes Quinoline Synthesis Mechanism. (2021). YouTube. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
-
Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025). ACS Publications. [Link]
-
Recent Progress in the Synthesis of Quinolines. (2019). PubMed. [Link]
-
Combes Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]
-
Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. (2020). Vapourtec. [Link]
-
Scaled flow synthesis of quinoline 1a. (n.d.). ResearchGate. [Link]
-
Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]
-
Alternative Oxidisers in Skraup reaction. (2009). Sciencemadness.org. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). ACS Publications. [Link]
-
Doebner-Miller reaction and applications. (n.d.). Slideshare. [Link]
-
Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (2025). ResearchGate. [Link]
-
2,6-Dimethylquinoline. (n.d.). Solubility of Things. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed Central. [Link]
-
Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. (n.d.). ResearchGate. [Link]
-
2,6-Dimethylquinoline: A Cornerstone in Material Science Innovation. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Bimetallic anchoring catalysis for C–H and C–C activation. (2021). Springer. [Link]
-
Distal C-H Functionalization via Electrophilic C-H Metallation. (2024). YouTube. [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2023). MDPI. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. [Link]
-
Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif. (2021). Royal Society of Chemistry. [Link]
-
Exploring Novel Synthetic Routes in Medicinal Chemistry. (2024). Hilaris Publisher. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers. [Link]
-
Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. (2011). Royal Society of Chemistry. [Link]
-
A review on transition-metal mediated synthesis of quinolines. (2018). Indian Academy of Sciences. [Link]
-
ChemInform Abstract: Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3- Butyryl8-methoxy-4-((2-methylphenyl)amino)quinoline and 3Butyryl8-( 2-hydroxyethoxy)-4-((2-methylphenyl)amino)quinoline. (2010). ResearchGate. [Link]
-
Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock. (2014). YouTube. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]
- 13. iipseries.org [iipseries.org]
- 14. youtube.com [youtube.com]
- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. nbinno.com [nbinno.com]
- 17. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 24. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 25. researchgate.net [researchgate.net]
- 26. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 27. vapourtec.com [vapourtec.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. hilarispublisher.com [hilarispublisher.com]
An In-Depth Technical Guide to the Biological Activity Screening of Novel Quinoline Esters
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on structuring and executing a robust biological activity screening cascade for novel quinoline esters. The methodologies detailed herein are designed to ensure scientific integrity, from initial broad-spectrum screening to more focused mechanistic studies.
Introduction: The Therapeutic Potential of Quinoline Esters
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] Quinoline derivatives have demonstrated significant therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1][2][3][4][6][7] The addition of an ester functional group can modulate the physicochemical properties of the quinoline core, influencing factors such as solubility, bioavailability, and metabolic stability, thereby offering a promising avenue for the development of new therapeutic agents.
The initial stages of drug discovery for these novel compounds hinge on a systematic and rigorous screening process to identify and characterize their biological effects.[8][9][10] This guide outlines a logical, multi-tiered approach to screening, beginning with broad cytotoxicity assessments and progressing to specific assays tailored to the anticipated therapeutic applications of the quinoline esters.
Part 1: Foundational Screening: Cytotoxicity and General Viability Assays
The first step in evaluating any new chemical entity is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more specific assays and provides an early indication of potential therapeutic windows.
Rationale for Initial Cytotoxicity Screening
A primary goal of many therapeutic interventions, particularly in oncology, is the selective killing of pathological cells.[11][12] Therefore, assessing the cytotoxic potential of novel quinoline esters is a critical starting point. Furthermore, understanding the general toxicity of a compound against non-cancerous cell lines is equally important for gauging potential side effects and overall safety.[13]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., human cancer cell lines such as A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, and a non-cancerous cell line like HFF-1 human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the novel quinoline esters in appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[13]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Summarizing Cytotoxicity Data
| Compound | A549 (IC50, µM) | MDA-MB-231 (IC50, µM) | HFF-1 (IC50, µM) |
| Ester QN-1 | 15.2 | 22.5 | >100 |
| Ester QN-2 | 5.8 | 8.1 | 75.4 |
| Doxorubicin | 0.9 | 1.2 | 5.3 |
Fictional data for illustrative purposes.
Part 2: Tiered Biological Activity Screening
Following the initial cytotoxicity assessment, a tiered screening approach allows for the efficient evaluation of a compound's potential across various therapeutic areas. The selection of specific assays should be guided by the structural features of the quinoline esters and any pre-existing knowledge about the biological activities of similar compounds.
Workflow for Tiered Biological Screening
Caption: A tiered approach to screening novel quinoline esters.
Antimicrobial Activity Screening
Quinoline derivatives have a well-documented history of antimicrobial activity.[6][7][14][15] Therefore, screening novel esters against a panel of pathogenic bacteria and fungi is a logical step.
Experimental Protocol: Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[6][16]
-
Plate Inoculation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (solvent).[6]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition around each well.
Data Presentation: Antimicrobial Activity
| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
| Ester QN-1 | 18 | 12 | 15 |
| Ester QN-2 | 22 | 16 | 19 |
| Ciprofloxacin | 25 | 28 | - |
| Fluconazole | - | - | 24 |
Fictional data for illustrative purposes.
Anti-inflammatory Activity Screening
Many quinoline derivatives exhibit anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.[1][17][18][19]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline esters for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Part 3: Delving into the Mechanism of Action
Once promising "hit" compounds are identified in the primary screens, the next crucial step is to elucidate their mechanism of action. This involves more targeted assays to identify the specific cellular pathways and molecular targets being modulated.
Investigating Anticancer Mechanisms
For compounds showing significant and selective cytotoxicity against cancer cells, investigating the mode of cell death is paramount. Quinoline derivatives are known to induce apoptosis, disrupt cell cycle progression, and inhibit key enzymes like tyrosine kinases and topoisomerases.[11][12][20]
Signaling Pathway for Apoptosis Induction
Sources
- 1. researchgate.net [researchgate.net]
- 2. Different biological activities of quinoline [wisdomlib.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. mdpi.com [mdpi.com]
- 17. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Prediction of Ethyl 2,6-dimethylquinoline-3-carboxylate Bioactivity
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive, in-depth technical walkthrough for predicting the biological activity of a specific derivative, Ethyl 2,6-dimethylquinoline-3-carboxylate, using a multi-faceted in silico approach. Drug discovery and development is an arduous and expensive process, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[1][2][3] Computational, or in silico, techniques have become indispensable for mitigating these risks by enabling early, cost-effective evaluation of drug candidates.[4] This whitepaper details a structured workflow encompassing target hypothesis, structure-based virtual screening via molecular docking, ligand-based quantitative structure-activity relationship (QSAR) modeling, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling, and validation through molecular dynamics (MD) simulations. Each protocol is presented with a focus on the underlying scientific rationale, ensuring a self-validating and robust predictive system for researchers, scientists, and drug development professionals.
Foundational Concepts: The Scientific Premise
The Quinoline Scaffold: A Privileged Structure in Pharmacology
The quinoline ring system is a recurring motif in a vast array of biologically active compounds. Its most notable application is in antimalarial drugs like chloroquine and quinine.[5] The mechanism of these drugs is well-characterized: they accumulate in the acidic food vacuole of the Plasmodium parasite and interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by inhibiting the heme polymerase enzyme.[6][7][8][9] This leads to a buildup of toxic heme, causing parasite death.[5][8] Given this precedent, a primary hypothesis for the bioactivity of this compound is its potential as an antimalarial agent acting on a similar target.
The In Silico Paradigm: Predicting Bioactivity Before Synthesis
The modern drug discovery pipeline heavily leverages computational tools to screen vast chemical libraries and prioritize candidates for synthesis and experimental testing.[10][11][12][13] This approach saves considerable time and resources.[14] The core methodologies can be broadly categorized:
-
Structure-Based Drug Design (SBDD): This method is employed when the three-dimensional structure of the biological target is known.[4] Molecular docking, a key SBDD technique, predicts the preferred orientation and binding affinity of a ligand to its receptor.[15][16]
-
Ligand-Based Drug Design (LBDD): When a target's structure is unknown, LBDD methods use the principle that molecules with similar structures often have similar biological activities.[4] Quantitative Structure-Activity Relationship (QSAR) modeling is a principal LBDD technique that mathematically correlates molecular properties (descriptors) with activity.[17][18]
-
ADMET Prediction: A significant portion of drug candidates fail in clinical trials due to poor pharmacokinetic profiles or toxicity.[2][3] Predicting ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) in silico is crucial for early deselection of compounds with unfavorable characteristics.[1][19][20][21][22]
A Validated Workflow for Bioactivity Prediction
This section outlines a comprehensive, step-by-step workflow designed to build a robust, multi-angled prediction of the bioactivity of this compound. The causality behind each step is explained to provide a clear, scientifically grounded rationale.
Caption: Overall in silico workflow for bioactivity prediction.
Step 1: Ligand and Target Preparation
Rationale: Accurate three-dimensional structures for both the ligand (the drug candidate) and the receptor (the biological target) are prerequisites for high-fidelity predictions. Garbage in, garbage out.
Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw this compound in a chemical drawing tool (e.g., ChemDraw) or retrieve its structure from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible conformer. This is a crucial step to ensure the starting structure is physically realistic.
Protocol: Target Identification and Preparation
-
Hypothesize Target: Based on the quinoline scaffold's known antimalarial activity, Plasmodium falciparum heme polymerase is a primary hypothetical target.[6][8]
-
Retrieve Target Structure: Download the crystal structure of a suitable target protein from the Protein Data Bank (PDB). If the exact target is unavailable, a close homolog can be used for homology modeling.
-
Prepare Receptor: The raw PDB file requires cleaning. This is a critical self-validating step.
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[23] Water molecules can interfere with the docking algorithm's ability to find the correct binding pose.
-
Add polar hydrogens, as they are crucial for forming hydrogen bonds, a key component of protein-ligand interactions.
-
Assign partial charges (e.g., Kollman charges) to all atoms. This is necessary for the scoring function to calculate electrostatic interactions.[23] Tools like AutoDock Tools can automate this process.[24]
-
Step 2: Molecular Docking (Structure-Based)
Rationale: Molecular docking simulates the binding process, predicting the binding affinity (a proxy for potency) and the specific interactions between the ligand and the target's active site.[15][25] A strong predicted binding affinity supports the hypothesis that the compound is active against the target.
Caption: The molecular docking experimental workflow.
Protocol: Docking with AutoDock Vina
-
Input Files: Use the prepared ligand and receptor files, typically in PDBQT format for Vina.[26]
-
Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[24] For a known target, this box should encompass the active site, often identified by the position of a co-crystallized native ligand.[27][28] The size and center of this box are critical parameters; a box that is too large increases computation time and can lead to irrelevant poses, while one that is too small may miss the true binding site.
-
Configuration: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand, the coordinates of the grid box center, and the dimensions of the search space.[27]
-
Execute Vina: Run the docking simulation from the command line. Vina will explore multiple conformations ('poses') of the ligand within the grid box and score them based on its scoring function.[26]
-
Analyze Output: The primary outputs are a log file containing the binding affinity scores (in kcal/mol) for the top poses and a PDBQT file with the coordinates of these poses.[23] Lower energy scores indicate more favorable binding. Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect the specific interactions (hydrogen bonds, hydrophobic contacts) with active site residues.[16]
Step 3: ADMET Profiling
Rationale: A potent compound is useless if it cannot reach its target in the body or if it is toxic.[1] Early ADMET assessment is a cornerstone of modern drug discovery, filtering out candidates destined for late-stage failure.[2][3][21]
Protocol: Using Web-Based ADMET Predictors
-
Select Tools: Utilize well-validated, open-access web servers like SwissADME and pkCSM. Using multiple tools provides a consensus prediction, increasing confidence in the results.[19][20][29]
-
Input: Submit the SMILES string or draw the structure of this compound.
-
Execute Analysis: The servers will calculate a wide range of properties based on pre-built models.
-
Interpret Results: Analyze the key parameters against established thresholds for "drug-likeness."
-
Physicochemical Properties: Evaluate compliance with heuristics like Lipinski's Rule of Five (Molecular Weight < 500 Da, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).
-
Pharmacokinetics: Assess properties like GI absorption (should be high for oral drugs), Blood-Brain Barrier (BBB) permeation (desirable for CNS targets, undesirable for others), and inhibition of Cytochrome P450 (CYP) enzymes (a major cause of drug-drug interactions).[22]
-
Toxicity: Check for potential liabilities such as hERG inhibition (cardiotoxicity risk), hepatotoxicity, and mutagenicity (e.g., AMES test prediction).
-
Table 1: Hypothetical ADMET Profile for this compound
| Property Class | Parameter | Predicted Value | Assessment |
|---|---|---|---|
| Physicochemical | Molecular Weight | 229.28 g/mol | Favorable |
| LogP | 3.15 | Favorable | |
| H-Bond Donors | 0 | Favorable | |
| H-Bond Acceptors | 3 | Favorable | |
| Pharmacokinetics | GI Absorption | High | Good Oral Bioavailability |
| BBB Permeant | No | Low CNS Side Effects | |
| CYP2D6 Inhibitor | Yes | Potential for Drug Interactions | |
| Toxicity | AMES Toxicity | No | Low Mutagenic Risk |
| | hERG I Inhibitor | No | Low Cardiotoxicity Risk |
Step 4: Molecular Dynamics (MD) Simulation
Rationale: Molecular docking provides a static snapshot of the binding event. However, biological systems are dynamic. MD simulations offer a way to validate the stability of the predicted protein-ligand complex over time under simulated physiological conditions.[30][31] It helps assess whether the key interactions observed in the dock pose are maintained, adding a higher level of confidence to the docking result.[32][33]
Protocol: High-Level GROMACS Workflow
-
System Setup:
-
Input: Start with the best-ranked pose from the molecular docking run.
-
Force Field: Choose an appropriate force field (e.g., CHARMM36 for proteins, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system, governing the physics of atomic interactions.[34][35]
-
Solvation: Place the complex in a periodic box of water molecules to simulate the aqueous cellular environment.
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Minimization & Equilibration:
-
Energy Minimization: Remove any steric clashes or unfavorable geometries introduced during setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and adjust the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex before the production simulation begins. This two-step (NVT followed by NPT) equilibration is standard practice.[34]
-
-
Production Run: Run the simulation without restraints for a significant period (e.g., 100 nanoseconds). This is the data-gathering phase where the trajectory of all atoms is recorded.
-
Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the complex is not unfolding and the ligand remains stably bound.
-
RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Their persistence throughout the simulation strongly validates the predicted binding mode.
-
Data Synthesis and Final Hypothesis
The power of this multi-faceted approach lies in the integration of all data points.
-
Docking suggests a high binding affinity (-8.5 kcal/mol) to heme polymerase, with specific hydrogen bonds to key active site residues.
-
ADMET profiling indicates the molecule has good drug-like properties and is likely orally bioavailable with a low risk of major toxicities, though a potential for CYP-mediated drug interactions warrants caution.[14][19]
-
MD Simulation confirms that the docked pose is stable over 100 ns, with the critical hydrogen bonds remaining intact for over 90% of the simulation time.
References
-
Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link][19][20][29]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. [Link][5]
-
Schrödinger, LLC. (N.D.). Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. [Link][10]
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link][20]
-
Bioinformatics Review. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link][36]
-
Journal of Pharmaceutical Research and Reports. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Scitechnol. [Link][4]
-
Rossi, A. R. (N.D.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link][34]
-
The Scientist. (2020). The Importance of ADMET in Early Drug Discovery and Development. The Scientist. [Link][1]
-
BioSolveIT. (N.D.). Virtual Screening Workflows: Your Drug Discovery Accelerators. BioSolveIT. [Link][11]
-
Lemkul, J. A. (N.D.). GROMACS Tutorials. GROMACS Tutorials. [Link][37]
-
Schumann, M., et al. (2011). A framework and workflow system for virtual screening and molecular docking. Journal of Cheminformatics. [Link][38]
-
Semantic Scholar. (N.D.). Insilico Methods in Drug Discovery - A Review. Semantic Scholar. [Link]
-
Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics. [Link][6]
-
Ekins, S., et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology. [Link][39]
-
Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link][35]
-
Islam, A., et al. (2025). In-silico Approaches for Drug Designing Technology: Bridging Discovery and Development. Current Drug Discovery Technologies. [Link]
-
Zhou, Y., et al. (2022). Chloroquine against malaria, cancers and viral diseases. Drug Discovery Today. [Link][7]
-
Advances in Pharmacology. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. PubMed. [Link][30]
-
Savyon Diagnostics. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Savyon Diagnostics. [Link][2]
-
Francis Academic Press. (N.D.). Review of In Silico Methods for Multi-drug Combination Discovery. Francis Academic Press. [Link]
-
Malaria Parasite Metabolic Pathways. (N.D.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link][8]
-
IntechOpen. (N.D.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. [Link][14]
-
Lemkul, J. A. (N.D.). Protein-Ligand Complex - MD Tutorials. MD Tutorials. [Link][40]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link][24]
-
ResearchGate. (N.D.). General scheme of a virtual screening workflow. ResearchGate. [Link][12]
-
Request PDF. (2025). Open access in silico tools to predict the ADMET profiling of drug candidates. ResearchGate. [Link]
-
Medical Pharmacology. (2020). Chloroquine Mechanism of action. YouTube. [Link][9]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link][23]
-
BioAgilytix. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. BioAgilytix. [Link][21]
-
Eagon, S. (N.D.). Vina Docking Tutorial. Eagon Research Group. [Link][27]
-
Macs in Chemistry. (2023). Virtual screening/Docking workflow. Macs in Chemistry. [Link][13]
-
BioIVT. (2020). What is ADME and how does it fit into drug development?. BioIVT. [Link][22]
-
Durrant, J. D., & Amaro, R. E. (2014). Improving the Efficiency of Ligand-Binding Protein Design with Molecular Dynamics. Protein Science. [Link][32]
-
KBbox. (N.D.). Small Molecule Docking. KBbox: Methods. [Link][15]
-
R Discovery. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. R Discovery. [Link][31]
-
YouTube. (2024). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE. YouTube. [Link]
-
bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [Link][41]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
-
Cresset. (2022). Importance of ADME/Tox in Early Drug Discovery. Cresset. [Link][3]
-
AutoDock Vina Documentation. (N.D.). Basic docking. Read the Docs. [Link][26]
-
Meiler Lab. (N.D.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Meiler Lab. [Link][17]
-
Bonvin Lab. (N.D.). Small molecule docking. Bonvin Lab. [Link]
-
Springer Nature Experiments. (N.D.). Simulation of Ligand Binding to Membrane Proteins. Springer Nature Experiments. [Link][42]
-
GitHub. (N.D.). Introduction to QSAR modeling based on RDKit and Python. GitHub. [Link]
-
protocols.io. (2025). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. protocols.io. [Link][33]
-
Bioinformatics Club. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link][18]
-
ChemMaster. (2023). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). YouTube. [Link][43]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link][16]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link][28]
Sources
- 1. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 2. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 9. m.youtube.com [m.youtube.com]
- 10. schrodinger.com [schrodinger.com]
- 11. biosolveit.de [biosolveit.de]
- 12. researchgate.net [researchgate.net]
- 13. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 14. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 15. KBbox: Methods [kbbox.h-its.org]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. meilerlab.org [meilerlab.org]
- 18. neovarsity.org [neovarsity.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 22. bioivt.com [bioivt.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 27. eagonlab.github.io [eagonlab.github.io]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. researchgate.net [researchgate.net]
- 30. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. discovery.researcher.life [discovery.researcher.life]
- 32. Improving the Efficiency of Ligand-Binding Protein Design with Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 34. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 35. bioinformaticsreview.com [bioinformaticsreview.com]
- 36. youtube.com [youtube.com]
- 37. GROMACS Tutorials [mdtutorials.com]
- 38. A framework and workflow system for virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 39. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Protein-Ligand Complex [mdtutorials.com]
- 41. biorxiv.org [biorxiv.org]
- 42. Simulation of Ligand Binding to Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 43. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Ethyl 2,6-dimethylquinoline-3-carboxylate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Quinoline derivatives have demonstrated a broad spectrum of therapeutic potential, including antimalarial, antimicrobial, and anti-inflammatory properties.[4] In the realm of oncology, this scaffold is a cornerstone in the development of novel anticancer agents.[2] Numerous quinoline-based compounds have shown potent cytotoxic effects against various cancer cell lines, acting through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with crucial tumor-growth signaling pathways.[1][5]
This document provides a detailed guide for the in vitro evaluation of a specific novel derivative, Ethyl 2,6-dimethylquinoline-3-carboxylate , as a potential anticancer agent. While extensive data on this particular molecule is emerging, the protocols outlined herein are based on established methodologies for assessing quinoline-3-carboxylate derivatives and offer a robust framework for its characterization.[6] We will detail the experimental workflow from initial cytotoxicity screening to the elucidation of its potential mechanism of action, with a focus on apoptosis induction.
Hypothesized Mechanism of Action: Induction of Apoptosis
Based on the activities of structurally related quinoline derivatives, a primary hypothesized mechanism of action for this compound is the induction of programmed cell death, or apoptosis.[1][5] Many quinoline compounds exert their anticancer effects by triggering the intrinsic (mitochondrial) apoptosis pathway.[7] This pathway is initiated by cellular stress, leading to the activation of a cascade of caspase enzymes that execute the dismantling of the cell. This guide will focus on protocols to investigate this hypothesis.
Caption: In Vitro Evaluation Workflow.
Conclusion and Future Directions
These application notes provide a foundational set of protocols to begin characterizing the anticancer potential of this compound. Positive results from these initial in vitro studies, such as a low micromolar IC₅₀ value and significant induction of apoptosis, would warrant further investigation. Subsequent studies could explore its effects on the cell cycle (e.g., by PI staining and flow cytometry), its potential to induce DNA damage, and its impact on specific molecular targets, such as topoisomerases or protein kinases, which are known to be modulated by other quinoline derivatives. [1][3]Ultimately, these comprehensive in vitro analyses are a crucial first step in the lengthy and rigorous process of modern drug discovery and development.
References
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source not explicitly provided in snippet].
- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(53), 32049-32079.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 134-142.
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). [Source not explicitly provided in snippet].
- Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
- an overview of quinoline derivatives as anti-cancer agents. (2024). [Source not explicitly provided in snippet].
- Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
- Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. (2011). Journal of Photochemistry and Photobiology B: Biology, 102(1), 35-43.
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. benthamscience.com [benthamscience.com]
- 7. Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing the Antiproliferative Activity of Ethyl 2,6-dimethylquinoline-3-carboxylate Derivatives
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] In oncology, quinoline derivatives have emerged as a particularly fruitful area of research, with compounds demonstrating the ability to inhibit protein kinases, disrupt the assembly of microtubules, and interfere with critical tumor growth signaling pathways.[2] These molecules can target key receptors such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptors, and components of the Ras/Raf/MEK signaling cascade.[2] Furthermore, many quinoline-based agents exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle.[2][3]
This guide focuses on a specific subclass, Ethyl 2,6-dimethylquinoline-3-carboxylate derivatives. We provide a comprehensive overview of the essential in vitro protocols required to characterize their antiproliferative activity, elucidate their mechanism of action, and validate their potential as novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of quinoline-3-carboxylate derivatives is typically achieved through well-established organic chemistry reactions. A common approach involves a multi-step synthesis. For instance, a substituted aniline can be reacted with an appropriate β-ketoester under acidic or thermal conditions in a reaction analogous to the Conrad-Limpach or Doebner-von Miller synthesis. Modifications can then be made to the core structure to generate a library of derivatives for screening.[1][3][4] The purity and structural integrity of each synthesized compound must be rigorously confirmed using modern analytical techniques such as NMR, Mass Spectrometry, and HPLC before biological evaluation.[1][3]
Core Assays for Evaluating Antiproliferative Effects
The initial assessment of a compound's anticancer potential begins with quantifying its ability to inhibit cell growth and proliferation. The following protocols provide a robust framework for this primary screening phase.
Experimental Workflow Overview
The logical progression from initial cytotoxicity screening to mechanistic studies is crucial for efficient drug discovery.
Caption: General workflow for evaluating novel antiproliferative compounds.
Protocol: In Vitro Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5] It is a foundational assay for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[5][6] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the antiproliferative activity is due to arrest at a specific phase of the cell cycle.[7] DNA content analysis using propidium iodide (PI) staining is a standard method for this purpose.[7][8]
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[7]
Caption: The four main phases of the eukaryotic cell cycle.
Protocol:
-
Cell Treatment: Seed cells (e.g., 1x10^6 cells) in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, then collect them by centrifugation at 200 x g for 5 minutes.[8]
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[9] Incubate for at least 30 minutes at 4°C.[9]
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the ethanol, and wash the cell pellet twice with cold PBS.[9]
-
Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9] The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[8] The PI fluorescence is typically detected in the PE channel (e.g., 585/40 nm).[8]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9] An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Protocol: Apoptosis Detection by Annexin V/PI Staining
Determining whether a compound induces apoptosis is a critical step in characterizing its anticancer activity.[10][11][12] The Annexin V/PI dual staining assay is a widely used flow cytometry method for this purpose.[13][14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
Application Notes and Protocols: Ethyl 2,6-dimethylquinoline-3-carboxylate as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that are pivotal in the development of new therapeutic agents.[1][2] Their diverse pharmacological activities have led to their use in treating a wide array of diseases. Notably, the quinoline scaffold is a key structural motif in several approved anticancer drugs.[3] Quinoline-based compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[1][3] This document provides a detailed guide to the investigation of a specific quinoline derivative, Ethyl 2,6-dimethylquinoline-3-carboxylate, as a potential anticancer agent. While extensive research on this particular molecule is emerging, the protocols and methodologies outlined herein are based on established procedures for evaluating novel quinoline-based anticancer candidates.
These application notes will guide researchers through the initial synthesis, in vitro evaluation, and mechanistic studies of this compound. The protocols are designed to be robust and provide a solid foundation for further preclinical development.
Synthesis of this compound
The synthesis of quinoline derivatives can be achieved through various established methods. A common and effective approach for the synthesis of related compounds like Ethyl 2,4-dimethylquinoline-3-carboxylate involves a microwave-assisted reaction in a dry media using a heterogeneous catalyst.[4] This method offers the advantages of shorter reaction times and higher yields compared to conventional heating methods.
Protocol: Microwave-Assisted Synthesis
This protocol is adapted from the synthesis of a structurally similar compound and may require optimization for this compound.[4]
Materials:
-
2-Amino-5-methylacetophenone
-
Ethyl acetoacetate
-
Montmorillonite K-10 catalyst
-
Ethanol
-
Erlenmeyer flask (100 ml)
-
Domestic microwave oven (2450 MHz)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Acetone-benzene (1:3) as TLC solvent system
-
Iodine chamber for visualization
Procedure:
-
In a 100 ml Erlenmeyer flask, combine 1 mmole of 2-Amino-5-methylacetophenone, 1 mmole of ethyl acetoacetate, and 1 g of Montmorillonite K-10 catalyst.
-
Place the flask in a domestic microwave oven and irradiate for 5 minutes at a 70% power level (approximately 560 W).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the flask to cool to room temperature.
-
Extract the crude product from the reaction mixture.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product using techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Mass Spectrometry, and elemental analysis.
In Vitro Evaluation of Anticancer Activity
The initial assessment of a potential anticancer agent involves determining its cytotoxicity against various cancer cell lines.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
Non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) for selectivity assessment
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/ml in PBS)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µl of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Replace the medium in the wells with 100 µl of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µl of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: IC₅₀ Values
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | To be determined | Reference value |
| A549 | Lung Carcinoma | To be determined | Reference value |
| HeLa | Cervical Carcinoma | To be determined | Reference value |
| HEK293 | Normal Kidney | To be determined | Reference value |
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Quinoline derivatives frequently exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][3][8] Therefore, investigating these two mechanisms is a critical step in characterizing the mode of action of this compound.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
The Annexin V assay is a standard method for detecting early-stage apoptosis.[9] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Workflow for Apoptosis Detection
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC₅₀ concentration of this compound for 24 or 48 hours. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µl of 1X Binding Buffer. Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12] Anticancer agents can cause cell cycle arrest at specific checkpoints. This can be assessed by flow cytometry after staining the DNA with a fluorescent dye like Propidium Iodide (PI).
Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with this compound
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/ml)
-
Propidium Iodide (50 µg/ml)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the IC₅₀ concentration of the compound for 24 or 48 hours. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µl of a staining solution containing PI and RNase A in PBS.[13]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Proposed Signaling Pathway
Based on the known mechanisms of other quinoline derivatives, this compound may induce apoptosis and cell cycle arrest through various signaling pathways. A potential pathway could involve the activation of p38 MAPK signaling, leading to an increase in intracellular reactive oxygen species (ROS), which in turn triggers apoptosis.[14]
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound holds promise as a potential anticancer agent based on the well-documented activities of the broader quinoline class of compounds. The protocols detailed in these application notes provide a comprehensive framework for its initial synthesis, in vitro screening, and mechanistic evaluation. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can build a strong data package to support the further development of this and other novel quinoline derivatives as cancer therapeutics.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Anticancer Activity of Quinoline Derivatives. (2022-10-20). International Journal of Pharmaceutical Sciences Review and Research.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21).
- Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling P
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC - PubMed Central.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019-08-13). NIH.
- In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. (n.d.). PubMed.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-08). Frontiers.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-04-15).
- Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-radi
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Cell Cycle Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific - US.
- Cell Cycle Analysis by Flow Cytometry. (n.d.). Miltenyi Biotec | Ireland.
- Cell Cycle Analysis. (n.d.).
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. jetir.org [jetir.org]
- 5. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the In Vitro Anticancer Mechanism of Ethyl 2,6-dimethylquinoline-3-carboxylate
Introduction: The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[1][2][3][4][5][6][7][8][9]. Ethyl 2,6-dimethylquinoline-3-carboxylate, a member of this versatile class, is an investigational compound with potential as an antiproliferative agent. These application notes provide a comprehensive guide for researchers to elucidate the in vitro mechanism of action of this compound, focusing on its potential to induce apoptosis in cancer cells. The protocols detailed herein are designed to be self-validating and provide a clear rationale for each experimental step, ensuring scientific rigor and reproducibility.
Part 1: Proposed Mechanism of Action and Investigational Strategy
Based on extensive studies of structurally related quinoline-3-carboxylate derivatives, we hypothesize that this compound exerts its anticancer effects by inducing programmed cell death (apoptosis) in cancer cells. Several quinoline derivatives have been shown to activate intrinsic apoptotic pathways, often involving the activation of caspase cascades[2][8]. Furthermore, the inhibition of key survival signaling pathways, such as those mediated by protein kinases, is a common mechanism for anticancer agents[5].
Our investigational strategy is therefore designed to first establish the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines. Subsequently, we will employ a series of assays to confirm the induction of apoptosis and begin to dissect the underlying molecular signaling pathways.
Part 2: Experimental Protocols
Protocol 2.1: Assessment of In Vitro Cytotoxicity using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. The reduction of MTT by mitochondrial dehydrogenases to form a purple formazan product is proportional to the number of viable cells. This assay provides a robust and high-throughput method to assess the cytotoxic effects of a compound.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for MTT Assay
Caption: Logical flow of apoptosis detection via membrane changes.
Protocol 2.3: Measurement of Caspase-3/7 Activity
Objective: To determine if this compound induces apoptosis through the activation of executioner caspases.
Rationale: Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological changes of apoptosis. Measuring the activity of these caspases provides direct evidence of apoptosis induction.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in Protocol 2.1.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.
Part 3: Data Interpretation and Further Investigations
Quantitative Data Summary:
| Cell Line | This compound IC50 (µM) |
| MCF-7 | [Experimental Data] |
| A549 | [Experimental Data] |
| HCT116 | [Experimental Data] |
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Vehicle Control | [Experimental Data] | [Experimental Data] |
| Compound (IC50) | [Experimental Data] | [Experimental Data] |
| Compound (2x IC50) | [Experimental Data] | [Experimental Data] |
| Treatment | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 |
| Compound (IC50) | [Experimental Data] |
| Compound (2x IC50) | [Experimental Data] |
Interpretation:
-
A dose-dependent decrease in cell viability and a low micromolar IC50 value would indicate potent cytotoxic activity.
-
A significant increase in the percentage of Annexin V-positive cells would confirm the induction of apoptosis.
-
A corresponding increase in caspase-3/7 activity would strongly suggest that the compound induces apoptosis through the canonical caspase-dependent pathway.
Further Mechanistic Studies:
Should the above results support the proposed apoptotic mechanism, further investigations could include:
-
Western Blot Analysis: To examine the expression levels of key apoptotic proteins such as Bcl-2 family members (Bax, Bcl-2), cytochrome c release from mitochondria, and cleaved PARP.
-
Kinase Profiling: To identify specific protein kinases that may be inhibited by the compound, as many quinoline derivatives are known kinase inhibitors.[5]
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.
These application notes provide a foundational framework for elucidating the in vitro anticancer mechanism of this compound. The systematic application of these protocols will enable researchers to generate robust and reliable data, contributing to the understanding of this promising compound's therapeutic potential.
References
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.
- Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed.
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed.
- Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances.
Sources
- 1. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2,6-dimethylquinoline-3-carboxylate in Medicinal Chemistry
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of Ethyl 2,6-dimethylquinoline-3-carboxylate, a versatile intermediate for the generation of novel bioactive compounds. We present detailed, field-proven protocols for its synthesis via the Friedländer annulation, subsequent derivatization into a chemical library of carboxamides, and primary biological evaluation using standard in-vitro assays. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in pharmaceutical development.[3] Its rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal pharmacophore for targeting diverse biological macromolecules. The introduction of a carboxylate group at the 3-position, as seen in quinoline-3-carboxylate derivatives, has been a particularly fruitful strategy, leading to compounds with potent antiproliferative activities.[4]
This compound serves as an exemplary starting point for drug discovery campaigns. The ethyl ester provides a readily modifiable handle for chemical elaboration, while the dimethyl substitution pattern on the quinoline core allows for the exploration of specific steric and electronic effects on target binding and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This guide details the synthesis of this key intermediate and its strategic use in building libraries of potential therapeutic agents.
Synthesis of this compound
The most direct and efficient method for constructing the 2,6-dimethylquinoline-3-carboxylate core is the Friedländer synthesis.[5][6] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a β-ketoester.[7] For our target molecule, we utilize 2-amino-5-methylacetophenone and ethyl acetoacetate. The acid catalyst facilitates both the initial aldol-type condensation and the subsequent cyclodehydration to form the aromatic quinoline ring.
Protocol 2.1: Friedländer Synthesis of this compound
This protocol describes the synthesis of the title compound using catalytic piperidine in ethanol, a common and effective method for this transformation.
Materials:
-
2-amino-5-methylacetophenone
-
Ethyl acetoacetate
-
Absolute Ethanol
-
Piperidine
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-methylacetophenone (1.49 g, 10 mmol).
-
Add absolute ethanol (30 mL) and stir until the solid is fully dissolved.
-
Add ethyl acetoacetate (1.43 g, 1.3 mL, 11 mmol, 1.1 eq).
-
Add piperidine (0.17 g, 0.2 mL, 2 mmol, 0.2 eq) as the catalyst.
-
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Upon completion, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assessment of Ethyl 2,6-dimethylquinoline-3-carboxylate
Section 1: Introduction and Rationale
The evaluation of a novel chemical entity's interaction with biological systems is a cornerstone of drug discovery and chemical safety assessment.[1][2] Ethyl 2,6-dimethylquinoline-3-carboxylate belongs to the quinoline carboxylate class of compounds. This structural family is of significant scientific interest due to the broad spectrum of pharmacological activities exhibited by its members, including anti-proliferative, anti-bacterial, and anti-inflammatory properties.[3][4][5] While specific biological data on this compound is not extensively documented, its chemical similarity to known bioactive quinolones necessitates a thorough investigation of its cytotoxic potential.[3][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound evaluation. The objective is to determine the concentration at which the compound induces cell death, quantify its potency via the half-maximal inhibitory concentration (IC50), and begin to elucidate the underlying mechanism of cell death.[1][2]
Section 2: The Strategic Framework for Cytotoxicity Profiling
Caption: A tiered workflow for comprehensive cytotoxicity assessment.
Section 3: Foundational Experimental Design
Before initiating any specific assay, several foundational parameters must be established to ensure the reliability and reproducibility of the results.
Cell Line Selection
The choice of cell line is critical and should align with the research objectives.[6] Since quinoline derivatives have shown promise as anti-cancer agents, a panel of cell lines is recommended to assess both efficacy and selectivity.[3][5]
-
Cancer Cell Lines: Select lines relevant to common cancers.
-
Non-Cancerous Control Cell Line: To assess selectivity and general toxicity.
Causality: Using a panel of cancer cell lines helps determine the compound's spectrum of activity, while a non-cancerous line is crucial for calculating a selectivity index (SI). A higher SI indicates the compound is more toxic to cancer cells than normal cells, a desirable trait for a potential therapeutic.[7]
Compound Preparation and Concentration Range
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).[10] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[11]
-
Concentration Range: For a novel compound, a broad concentration range is essential to capture the full dose-response curve. A common starting approach is to use serial dilutions (e.g., half-log10 steps) to cover a range from 10 nM to 100 µM or higher.[10][12]
Essential Controls
Every assay plate must include a set of controls to validate the results.
-
Untreated Control (Negative Control): Cells cultured in medium only. Represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures that any observed toxicity is not due to the solvent itself.[13]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Cisplatin). This confirms that the assay system is responsive to cytotoxic insults.[1]
Section 4: Core Cytotoxicity Assay Protocols
The following protocols provide detailed methodologies for primary and secondary cytotoxicity screening.
MTT Assay: Assessing Metabolic Activity
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[14][15][16] The amount of formazan produced is directly proportional to the number of living cells.[15][17]
Caption: Principle of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including controls).
-
Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.[18]
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[14][15][16] Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[17][19] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15][19]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14][15] Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[14][17]
LDH Release Assay: Assessing Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[20][21] The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by spectrophotometry.[13][22]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up additional controls for this assay:
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[23]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.[23]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23] The reaction produces a colored product.
-
Stop Reaction (if applicable): Add 50 µL of a stop solution (often included in kits) to each well.[23]
-
Measurement: Read the absorbance at 490 nm, with a reference wavelength of 680 nm.[23]
Neutral Red Uptake Assay: Assessing Lysosomal Integrity
Principle: This assay is based on the ability of viable cells to take up and accumulate the supravital dye Neutral Red in their lysosomes via active transport.[24][25][26] Toxic substances that impair the cell's plasma membrane or lysosomal membranes lead to a decreased uptake and retention of the dye.[25]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Dye Incubation: After the treatment period, remove the culture medium. Add 100 µL of medium containing Neutral Red dye (final concentration typically 25-50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[26][27]
-
Wash Step: Remove the dye-containing medium and wash the cells with a wash solution (e.g., PBS or a formaldehyde/calcium chloride fixative) to remove unincorporated dye.[26][27]
-
Dye Extraction: Add 150 µL of a destain/solubilization solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[26][27]
-
Measurement: Agitate the plate on a shaker for 10-20 minutes to ensure complete solubilization.[24][26] Read the absorbance at approximately 540 nm.[24][26]
Section 5: Elucidating the Mechanism of Cell Death
If this compound demonstrates significant cytotoxicity, the next logical step is to determine whether the primary mode of cell death is apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis).[21]
Annexin V & Propidium Iodide (PI) Assay
Principle: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
-
Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[28][29]
-
Propidium Iodide (PI): A fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells that have lost membrane integrity.[2]
Caption: Cell population differentiation using Annexin V / PI staining.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC50 value for 24 or 48 hours.[2]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize, then combine with the supernatant containing any floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[1]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.[1]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[1] The instrument will quantify the fluorescence signals, allowing for the differentiation of the four cell populations described above.
Section 6: Data Analysis and Interpretation
1. Calculating Percentage Viability: For MTT and Neutral Red assays, the percentage of cell viability is calculated as:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
2. Calculating Percentage Cytotoxicity (LDH Assay): The percentage of cytotoxicity is calculated using the values from the controls:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
3. Determining the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.[1][2] It is a key measure of a drug's potency.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to calculate the precise IC50 value.
4. Data Presentation: Summarize the IC50 values in a clear, tabular format for easy comparison across different cell lines and assays.
Table 1: Example Cytotoxicity Profile of this compound (48h Exposure)
| Cell Line | Cancer Type | Assay | IC50 (µM) ± SD | Selectivity Index (SI)* |
|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | MTT | [Insert Value] | [Insert Value] |
| HeLa | Cervical Cancer | MTT | [Insert Value] | [InsertValue] |
| A549 | Lung Carcinoma | MTT | [Insert Value] | [Insert Value] |
| HEK293 | Non-Cancerous | MTT | [Insert Value] | N/A |
| MCF-7 | Breast Adenocarcinoma | LDH | [Insert Value] | N/A |
*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells
Section 7: References
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Assay Biotech. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Leist, M., et al. (n.d.). Highlight report: Cell type selection for toxicity testing. PMC - NIH. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
-
Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Apoptosis Assays. Retrieved from [Link]
-
PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Sartorius. (n.d.). Apoptosis Assays for High-Throughput Cytometry. Retrieved from [Link]
-
faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Retrieved from [Link]
-
ResearchGate. (2025). Which concentrations are optimal for in vitro testing?. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening. Retrieved from [Link]
-
SciELO. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Retrieved from [Link]
-
PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
-
PubMed. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. blog.johner-institute.com [blog.johner-institute.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 21. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. cellbiologics.com [cellbiologics.com]
- 24. tribioscience.com [tribioscience.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. qualitybiological.com [qualitybiological.com]
- 28. 凋亡分析检测 [sigmaaldrich.cn]
- 29. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: Evaluating Ethyl 2,6-dimethylquinoline-3-carboxylate Against MCF-7 and K562 Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Ethyl 2,6-dimethylquinoline-3-carboxylate, a novel quinoline derivative, for its potential anticancer activity against two distinct human cancer cell lines: MCF-7 (luminal A breast adenocarcinoma) and K562 (chronic myelogenous leukemia). We present a series of detailed protocols, from initial cytotoxicity screening to in-depth mechanistic studies including apoptosis and cell cycle analysis. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data. This guide is designed to be a practical resource, grounding experimental design in established scientific principles and providing a logical workflow for the preclinical assessment of this compound.
Introduction: The Rationale for Investigation
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds can exert their influence through various mechanisms such as the inhibition of tyrosine kinases, interference with tubulin polymerization, and the induction of apoptosis.[4][5] this compound is a specific derivative within this promising class. Its efficacy against diverse cancer types remains an area of active investigation.
This guide focuses on two widely-used and well-characterized cancer cell lines:
-
MCF-7: An adherent, estrogen receptor-positive (ER+) human breast cancer cell line.[6][7][8][9] It serves as a valuable in vitro model for luminal A breast cancer and is frequently used to study hormone-responsive cancers and the effects of anti-estrogen therapies.[6][8]
-
K562: A non-adherent human immortalized myelogenous leukemia cell line derived from a patient with chronic myelogenous leukemia (CML) in blast crisis.[10][11][12][13] These cells are positive for the BCR-ABL fusion gene, a hallmark of CML, making them a critical tool for studying leukemia and targeted therapies.[11][14]
By evaluating this compound against both a solid tumor-derived adherent line and a leukemia-derived suspension line, researchers can gain initial insights into the compound's breadth of activity and potential selectivity.
Experimental Workflow: A Multi-Faceted Approach
A thorough evaluation of a novel compound requires a systematic progression from broad screening to detailed mechanistic investigation. The following workflow is recommended to logically assess the anticancer potential of this compound.
Caption: Potential cell cycle arrest points induced by the compound.
Protocol 5.1: Cell Cycle Analysis via PI Staining
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates as described in Protocol 4.1.
-
Cell Harvesting: Harvest both adherent and floating cells (for MCF-7) or suspension cells (for K562).
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [15]Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A). [15]5. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. Use a linear scale for the fluorescence channel corresponding to PI to properly resolve the G1 and G2/M peaks. [15]Model the cell cycle distribution using appropriate software.
Table 3: Hypothetical Cell Cycle Distribution Data (48h Treatment)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Vehicle Control | 65.4 | 22.1 | 12.5 |
| IC50 (15.2 µM) | 78.2 | 10.5 | 11.3 | |
| K562 | Vehicle Control | 45.2 | 35.8 | 19.0 |
| IC50 (8.9 µM) | 30.1 | 25.2 | 44.7 |
Interpretation Note: The hypothetical data suggests a G1 arrest in MCF-7 cells and a G2/M arrest in K562 cells, indicating different cellular responses to the compound.
Phase 4: Mechanistic Insights via Western Blotting
Scientific Rationale: To validate the findings from apoptosis and cell cycle assays, Western blotting can be used to measure the expression levels of key regulatory proteins. [16]For example, if apoptosis is observed, one can probe for the cleavage of Caspase-3, a key executioner caspase. If cell cycle arrest is detected, analyzing the levels of cyclins and cyclin-dependent kinases (CDKs) that govern the specific checkpoint can provide mechanistic confirmation.
Protocol 6.1: Western Blot Analysis of Key Proteins
-
Cell Culture and Lysate Preparation: Culture and treat cells in 6-well or 10 cm dishes. After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [17]2. Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. 4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. 5. Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. 6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cleaved Caspase-3, Cyclin B1, p21) overnight at 4°C. A loading control (e.g., β-actin or GAPDH) must be probed on every blot to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [17]8. Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Conclusion and Future Directions
This guide outlines a structured, multi-phase approach to characterize the in vitro anticancer activity of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's effects on MCF-7 and K562 cells. The hypothetical data presented herein suggests that the compound is cytotoxic to both cell lines, potentially through the induction of apoptosis and cell cycle arrest at different checkpoints.
Further investigations could involve expanding the panel of cell lines, exploring the impact on key signaling pathways (e.g., PI3K/Akt, MAPK) through Western blotting, and ultimately, progressing to in vivo studies to validate these in vitro findings.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
European Collection of Authenticated Cell Cultures. (n.d.). MCF7 - ECACC cell line profiles. Retrieved from [Link]
-
Biocompare. (n.d.). K562 Cell Lines. Retrieved from [Link]
-
Singh, A., Saha, B., & Preeti. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). K562 cells. Retrieved from [Link]
-
Comşa, Ş., Cîmpean, A. M., & Raica, M. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research. Retrieved from [Link]
-
BCRJ. (n.d.). MCF7 - Cell Line. Retrieved from [Link]
-
Wikipedia. (n.d.). MCF-7. Retrieved from [Link]
-
Kim, H. J., & Lee, J. H. (2016). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
Azar, M. I., & George, R. F. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Retrieved from [Link]
-
Andersson, L. C., et al. (1976). Properties of the K562 cell line, derived from a patient with chronic myeloid leukemia. PubMed. Retrieved from [Link]
-
Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Heliyon. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Imanis Life Sciences. (n.d.). K562 (Chronic Myelogenous Leukemia). Retrieved from [Link]
-
McCarthy, C., et al. (2021). Characterization of K562 cells: uncovering novel chromosomes, assessing transferrin receptor expression, and probing pharmacological therapies. PubMed Central. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Retrieved from [Link]
-
Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Chen Lab, University of Hawaii Cancer Center. (2009). Western blotting. Retrieved from [Link]
-
Li, Y., et al. (2020). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. Retrieved from [Link]
-
Bentham Science. (2025). A Facile Synthesis and Anticancer Activity of (E)-Diethyl 2-Styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]
-
ResearchGate. (2020). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]
-
PubMed. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]
-
Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2,7-Dimethylquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 7-methoxyquinoline-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 7-methylquinoline-3-carboxylate. Retrieved from [Link]
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. MCF7 | Culture Collections [culturecollections.org.uk]
- 7. atcc.org [atcc.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. MCF-7 - Wikipedia [en.wikipedia.org]
- 10. biocompare.com [biocompare.com]
- 11. K562 cells - Wikipedia [en.wikipedia.org]
- 12. Properties of the K562 cell line, derived from a patient with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. K562 (Chronic Myelogenous Leukemia) - Imanis Life Sciences | United States [imanislife.com]
- 14. Characterization of K562 cells: uncovering novel chromosomes, assessing transferrin receptor expression, and probing pharmacological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. origene.com [origene.com]
Application Notes and Protocols for the Development of Ethyl 2,6-dimethylquinoline-3-carboxylate Based Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition
The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] In the realm of oncology, quinoline-based molecules have emerged as a versatile framework for the design of potent and selective kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Consequently, the development of small molecule inhibitors that target specific kinases has become a cornerstone of modern cancer therapy.
The Ethyl 2,6-dimethylquinoline-3-carboxylate scaffold presents a promising starting point for the development of novel kinase inhibitors. The quinoline core provides a rigid framework for interaction with the ATP-binding pocket of kinases, while the ethyl carboxylate group at the 3-position and the methyl groups at the 2- and 6-positions offer opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of this compound based kinase inhibitors.
Part 1: Synthesis of the this compound Scaffold
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions available for its construction. For the synthesis of the this compound scaffold, the Gould-Jacobs reaction is a particularly effective and versatile method.[5] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system.[5][6]
The Gould-Jacobs Reaction: A Step-by-Step Protocol
The Gould-Jacobs reaction proceeds in two key steps: the initial condensation to form an anilidomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.[6]
Diagram of the Gould-Jacobs Reaction Workflow:
Caption: Workflow of the Gould-Jacobs reaction for quinoline synthesis.
Protocol for the Synthesis of Ethyl 4-hydroxy-2,6-dimethylquinoline-3-carboxylate:
-
Materials:
-
2,6-Dimethylaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A, mineral oil)
-
Ethanol
-
Standard laboratory glassware and heating equipment (oil bath, reflux condenser)
-
-
Step 1: Condensation
-
In a round-bottom flask, combine equimolar amounts of 2,6-dimethylaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring in an oil bath at 130-150°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting materials and the formation of the intermediate.
-
During the reaction, ethanol is eliminated and can be removed by distillation.
-
After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, ethyl 2-((2,6-dimethylphenyl)amino)methylenemalonate, may solidify upon cooling and can be used in the next step without further purification.
-
-
Step 2: Thermal Cyclization
-
In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250°C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature for 30-60 minutes to allow for the intramolecular cyclization and elimination of another molecule of ethanol.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the reaction mixture to cool to room temperature. The product, Ethyl 4-hydroxy-2,6-dimethylquinoline-3-carboxylate, will precipitate out of the solvent.
-
Collect the solid product by filtration and wash with a low-boiling point organic solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Microwave-Assisted Gould-Jacobs Synthesis
For more rapid and efficient synthesis, microwave irradiation can be employed.[6][7] This method often leads to shorter reaction times and higher yields.
Protocol for Microwave-Assisted Synthesis:
-
Materials:
-
2,6-Dimethylaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesis vial
-
Microwave reactor
-
-
Procedure:
-
In a microwave synthesis vial, combine 2,6-dimethylaniline (1 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 250°C) for a short period (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated and purified as described in the conventional method.
-
Part 2: Biological Evaluation of this compound Derivatives
Once the core scaffold and its derivatives are synthesized, the next crucial step is to evaluate their biological activity as kinase inhibitors. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.
Potential Kinase Targets
Based on the broader class of quinoline inhibitors, several kinase families are of particular interest for screening this compound derivatives:
-
ATM (Ataxia-Telangiectasia Mutated) Kinase: A key regulator of the DNA damage response (DDR) pathway.[8][9] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[10]
-
CLK (CDC-like Kinase) Family (e.g., CLK2): Involved in the regulation of pre-mRNA splicing.[11][12] Dysregulation of splicing is a common feature in cancer, making CLKs attractive therapeutic targets.[13]
-
DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) Family (e.g., DYRK2): Plays roles in cell cycle regulation, apoptosis, and the p53 pathway.[14][15][16]
Diagram of a General Kinase Inhibitor Evaluation Workflow:
Caption: A simplified diagram of the ATM signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility via the Gould-Jacobs reaction, coupled with the potential to target key cancer-related kinases such as ATM, CLK, and DYRK, makes this an attractive area for further investigation. The protocols and workflows outlined in this document provide a comprehensive framework for the synthesis, biological evaluation, and optimization of this class of compounds. Through systematic SAR studies and a thorough understanding of the underlying biology, it is anticipated that potent and selective kinase inhibitors can be developed from this versatile chemical scaffold.
References
-
BioDiscovery. (2012). Targeting ATM pathway for therapeutic intervention in cancer. BioDiscovery, 1, 3. [Link]
-
Taira, N., & Yoshida, K. (2015). Engagement of DYRK2 in proper control for cell division. Cell Cycle, 14(6), 802-807. [Link]
-
Zabludoff, S. D., et al. (2010). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Cancer Biology & Therapy, 9(5), 353-359. [Link]
-
Mimoto, K., et al. (2019). Multiple functions of DYRK2 in cancer and tissue development. The FEBS Journal, 286(22), 4449-4460. [Link]
-
Synapse. (2024). What are CLK2 inhibitors and how do they work?. Patsnap. [Link]
-
Taira, N., & Yoshida, K. (2015). Engagement of DYRK2 in proper control for cell division. Cell Cycle, 14(6), 802-807. [Link]
-
Aranda, S., et al. (2011). Emerging role of DYRK family protein kinases as regulators of protein stability in cell cycle control. Cell Cycle, 10(20), 3427-3432. [Link]
-
Wang, L., et al. (2021). Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions. Journal of Medicinal Chemistry, 64(19), 14286-14304. [Link]
-
Uchida, T., et al. (2021). Functional Roles of DYRK2 as a Tumor Regulator. International Journal of Molecular Sciences, 22(21), 11583. [Link]
-
BioDiscovery. (2012). Targeting ATM pathway for therapeutic intervention in cancer. BioDiscovery, 1, 3. [Link]
-
Blackford, A. N., & Jackson, S. P. (2014). ATM signalling and cancer. Oncogene, 33(26), 3351-3360. [Link]
-
Phan, L. M., & Rezaeian, A. H. (2021). ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development. Genes, 12(6), 845. [Link]
-
Johnson, S. A., et al. (2014). Quantitative and Dynamic Imaging of ATM Kinase Activity. Methods in Molecular Biology, 1170, 237-248. [Link]
-
Synapse. (2024). What are CLK inhibitors and how do they work?. Patsnap. [Link]
-
Reaction Biology. (n.d.). ATM Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
-
Vabulas, R. M., et al. (2015). CLK2 Is an Oncogenic Kinase and Splicing Regulator in Breast Cancer. Cancer Research, 75(7), 1516-1526. [Link]
-
Weber, A., et al. (2022). A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies. Molecular Cancer Therapeutics, 21(6), 951-963. [Link]
-
Wikipedia. (n.d.). CLK2. Wikipedia. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]
-
El-Gamal, M. I., et al. (2018). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology, 52(1), 5-16. [Link]
-
Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4269. [Link]
-
ResearchGate. (n.d.). Structures and biochemical potencies (IC50 values in μM) of derivatives of 2 with respect to the d746-750/T790M/C797S mutant and the wild type of EGFR. ResearchGate. [Link]
-
Vaidya, A. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]
-
Kumar, D., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(10), 1129-1145. [Link]
-
Hickson, I., et al. (2009). Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation. Cancer Research, 69(15), 6155-6162. [Link]
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Biotage. [Link]
-
Kumar, R. (2016). Synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate using different heterogeneous catalysts in dry media under microwave ir-radiation. Journal of Emerging Technologies and Innovative Research, 3(12), 213-216. [Link]
-
Jain, A., et al. (2021). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. PrepChem. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. [Link]
-
ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate. [Link]
-
Roopan, S. M., et al. (2009). Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2982. [Link]
-
Li, Y., et al. (2020). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances, 10(46), 27605-27614. [Link]
-
Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]
-
Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
-
Fares, M., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 26(20), 6245. [Link]
-
Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1157. [Link]
-
ResearchGate. (2018). Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ResearchGate. [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmphs.com [ijmphs.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. ablelab.eu [ablelab.eu]
- 7. jetir.org [jetir.org]
- 8. Targeting ATM pathway for therapeutic intervention in cancer [biodiscovery.pensoft.net]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting ATM pathway for therapeutic intervention in cancer - ProQuest [proquest.com]
- 11. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. CLK2 - Wikipedia [en.wikipedia.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Multiple functions of DYRK2 in cancer and tissue development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engagement of DYRK2 in proper control for cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of 2,6-Dimethylquinoline-3-carboxylates
Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This heterocyclic system is integral to drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral activities.[1][4] Within this broad class, the 2,6-dimethylquinoline-3-carboxylate core represents a particularly attractive template for drug discovery. Its defined structure offers multiple, distinct sites for chemical modification, making it an ideal candidate for systematic structure-activity relationship (SAR) studies—a foundational process in modern drug development.[5]
This guide provides an in-depth framework for researchers, chemists, and drug development professionals to design, execute, and interpret SAR studies for this promising class of compounds. We will detail the synthetic rationale, provide robust protocols for biological evaluation, and explain the logic behind interpreting the resulting data to build a coherent SAR model.
Core Principles: The Logic of SAR and Pharmacophore Modeling
The central goal of an SAR study is to systematically decipher how specific structural features of a molecule influence its biological activity. By synthesizing and testing a series of related analogs, researchers can identify which parts of the molecule are essential for its desired effect (the pharmacophore ) and which parts can be modified to improve properties like potency, selectivity, and metabolic stability.
Pharmacophore modeling is a computational approach that often precedes and guides synthetic efforts.[6] It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.[7] A validated pharmacophore model serves as a blueprint, predicting which structural modifications are most likely to enhance activity.[7][8]
PART 1: Synthesis and Strategic Modification
The foundation of any SAR study is a robust and flexible synthetic route that allows for the creation of diverse analogs. The 2,6-dimethylquinoline-3-carboxylate scaffold can be assembled through established heterocyclic chemistry methods, such as the Friedländer annulation or Gould-Jacobs reaction.[9] The following protocol outlines a general synthesis, which can be adapted for analog production.
Protocol 1: General Synthesis of Ethyl 2,6-dimethylquinoline-3-carboxylate
Rationale: This two-step procedure involves the condensation of a substituted aniline with a β-ketoester equivalent, followed by a cyclization reaction to form the quinoline core. This method is reliable and allows for variability in both starting materials to generate analogs.
Materials:
-
4-methylaniline (p-toluidine)
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Diphenyl ether (high-boiling solvent)
-
Ethanol
-
Hexanes
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step A: Condensation. In a round-bottom flask, combine 1.0 equivalent of 4-methylaniline and 1.1 equivalents of diethyl (ethoxymethylene)malonate in ethanol. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Step B: Purification of Intermediate. Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. The resulting crude intermediate can often be used directly or purified by recrystallization from an ethanol/water mixture.
-
Step C: Cyclization. Add the intermediate from Step B to a flask containing diphenyl ether. Heat the mixture to approximately 250°C for 30-60 minutes. The high temperature facilitates the thermal cyclization to form the quinoline ring.
-
Step D: Workup and Purification. Cool the reaction mixture to room temperature. Add hexanes to precipitate the product. Filter the solid, wash thoroughly with hexanes to remove the diphenyl ether.
-
Dissolve the crude solid in a suitable organic solvent like dichloromethane and wash with a dilute HCl solution, followed by a saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization to yield the final product.
Strategy for Analog Design
Systematic modification of the core structure is key to elucidating the SAR. The diagram below highlights the primary points for chemical diversification.
-
Position 3 (Carboxylate Group): Hydrolysis of the ester to a carboxylic acid can alter the compound's pKa and improve selectivity towards cancer cells, which often exist in a more acidic microenvironment.[10] Conversion to a diverse panel of amides introduces new hydrogen-bonding possibilities and can significantly impact target engagement.[3]
-
Positions 2 and 6 (Methyl Groups): Replacing these methyl groups with larger alkyl chains, cyclic structures, or aryl rings can probe steric tolerance within the target's binding pocket. Substitution at the 6-position with electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -OCH₃) groups can reveal the influence of electronics on activity.[11]
PART 2: Biological Evaluation - A Tiered Screening Approach
A logical, tiered workflow is essential for efficiently identifying promising compounds without expending excessive resources on inactive ones. This approach begins with broad primary screens for desired biological activity, followed by secondary assays to assess safety and selectivity.[12]
Tier 1: Primary Screening
Quinolines are a well-established class of antimicrobial agents.[13][14][15] The broth microdilution assay is the gold standard for quantitatively determining a compound's Minimum Inhibitory Concentration (MIC).[16]
Protocol 2: Broth Microdilution for MIC Determination
Rationale: This protocol, based on CLSI guidelines, determines the lowest concentration of a compound that inhibits visible microbial growth. It is a quantitative, reproducible method suitable for screening a library of compounds.[16]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (sterile)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Compound stock solutions (e.g., 10 mg/mL in DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Dispense 100 µL of the compound stock solution into the first column and perform a two-fold serial dilution by transferring 100 µL across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient.[16]
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume will be 200 µL.
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.[16]
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by reading absorbance at 600 nm.
Many quinoline derivatives exhibit potent activity against cancer cell lines.[1][17] The MTT assay is a standard colorimetric method for assessing cell viability and is an effective primary screen for antiproliferative effects.[18]
Protocol 3: MTT Assay for In Vitro Antiproliferative Screening
Rationale: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, K562 leukemia)[1][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Tier 2: Preliminary Safety and Selectivity
A potent compound is only useful if it is selective for its target (e.g., cancer cells) over healthy host cells.[19][20]
Protocol 4: General Cytotoxicity Against Non-Cancerous Cells
Rationale: Assessing cytotoxicity in a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) is a critical first step in evaluating a compound's therapeutic window.[10] A compound that kills cancer cells and healthy cells at similar concentrations is likely to be too toxic for therapeutic use.[21]
Procedure:
-
This protocol is identical to the MTT Assay (Protocol 3) but utilizes a non-cancerous cell line like HEK293.[10][18] The goal is to determine the IC₅₀ of the compound against a "normal" cell line for comparison.
The Selectivity Index (SI): The SI is a crucial parameter derived from Tier 2 testing. It provides a quantitative measure of a compound's preferential activity.
SI = IC₅₀ (Non-cancerous cell line) / IC₅₀ (Cancer cell line)
A higher SI value is desirable, indicating that the compound is significantly more toxic to cancer cells than to normal cells.
PART 3: Data Interpretation and SAR Consolidation
The final step is to collate all biological data and correlate it with the structural modifications made to the analogs. Clear data presentation is essential for this analysis.
Data Presentation
Summarize biological data in a structured table. This allows for at-a-glance comparison of how structural changes affect different biological endpoints.
Table 1: Hypothetical SAR Data for 2,6-Dimethylquinoline-3-carboxylate Analogs
| Cmpd | R¹ (Position 3) | R² (Position 6) | MIC (S. aureus) [µM] | IC₅₀ (MCF-7) [µM] | IC₅₀ (HEK293) [µM] | Selectivity Index (SI) |
| 1a | -COOEt | -CH₃ | 32 | 15.2 | > 50 | > 3.3 |
| 1b | -COOH | -CH₃ | > 64 | 8.1 | > 50 | > 6.2 |
| 1c | -CONHPh | -CH₃ | 16 | 12.5 | 45.1 | 3.6 |
| 1d | -COOEt | -F | 8 | 5.6 | 18.3 | 3.3 |
| 1e | -COOH | -F | 16 | 2.3 | 25.4 | 11.0 |
Establishing the Structure-Activity Relationship
-
Effect of Position 3 Substitution: Converting the ethyl ester (-COOEt) in compound 1a to a carboxylic acid (-COOH) in 1b halved the IC₅₀ against MCF-7 cells (from 15.2 to 8.1 µM) and doubled the selectivity index.[10] This suggests the free acid enhances antiproliferative selectivity, possibly due to better uptake or interaction in the acidic tumor environment. However, this change abrogated antimicrobial activity.
-
Effect of Position 6 Substitution: Replacing the 6-methyl group with a fluorine atom (compare 1a to 1d ) significantly improved both antimicrobial (MIC from 32 to 8 µM) and antiproliferative (IC₅₀ from 15.2 to 5.6 µM) activity. This indicates that an electron-withdrawing group at this position is beneficial for potency.
-
Synergistic Effects: The most potent and selective antiproliferative compound is 1e , which combines the fluorine at position 6 with the carboxylic acid at position 3. This compound shows a potent IC₅₀ of 2.3 µM against cancer cells and an 11-fold selectivity over normal cells, making it a strong lead candidate for further investigation.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for conducting SAR studies on 2,6-dimethylquinoline-3-carboxylates. By combining rational analog design, efficient synthesis, a tiered biological screening approach, and careful data analysis, researchers can effectively identify compounds with promising therapeutic potential.
A lead compound, such as analog 1e from our hypothetical example, would be a prime candidate for the next stages of drug discovery. These include mechanism of action studies to identify its specific biological target, further optimization to improve pharmacokinetic properties, and eventual evaluation in in vivo preclinical models to assess its efficacy and safety in a living system.[17]
References
- Vertex AI Search. (2024). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.
- BenchChem. (2025).
- BenchChem. (2025).
- Al-Ostath, A., et al. (2021).
- NIH. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
- Kumar, D., et al. (2020).
- BenchChem. (2025).
- Kumar, D., et al. (2020).
- MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
- Koorbanally, N. A., et al. (2019). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
- NIH. (n.d.).
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Kumar, D., et al. (2021).
- PubMed. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies.
- NIH. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors.
- PMC - PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- Biointerface Research in Applied Chemistry. (2021).
- Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids.
- ResearchGate. (n.d.). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis.
- CymitQuimica. (n.d.). 2,6-Dimethyl-quinoline-3-carboxylic acid.
- PubMed. (2020).
- Google Patents. (n.d.).
- ResearchGate. (2025). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers.
- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed.
- PubMed. (2025).
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nebiolab.com [nebiolab.com]
- 20. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of Quinäoline Derivatives for Biological Applications: Application Notes and Protocols
Abstract
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Traditional synthetic routes to these vital heterocyples, however, are often fraught with hazardous reagents, harsh reaction conditions, and significant environmental footprints.[2] This guide provides a comprehensive overview of green and sustainable synthetic strategies for quinoline derivatives, designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices in green chemistry, offering detailed, field-proven protocols for microwave-assisted, ultrasound-assisted, and catalyst-free syntheses. Furthermore, we explore the diverse biological applications of these synthesized compounds, including their roles as anticancer, antibacterial, and antimalarial agents, supported by mechanistic insights and extensive references.
Introduction: The Imperative for Green Quinoline Synthesis
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[2] Its derivatives exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[3][4] Historically, the synthesis of quinolines has been dominated by classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[4][5] While effective, these methods often necessitate the use of strong acids, high temperatures, and toxic organic solvents, running counter to the modern principles of green chemistry.[2][4]
The adoption of green chemistry principles in quinoline synthesis is not merely an environmental consideration but also a pathway to enhanced efficiency, higher yields, and simplified purification processes.[5] These modern approaches leverage alternative energy sources like microwave and ultrasound irradiation, employ benign solvents such as water and ethanol, and utilize reusable and non-toxic catalysts.[2][5] This guide will provide detailed protocols for some of the most promising green synthetic methods and explore the biological relevance of the resulting quinoline derivatives.
Green Synthetic Strategies: Protocols and Mechanistic Rationale
The paradigm shift towards sustainable chemistry has led to the development of innovative and efficient methods for quinoline synthesis.[6] These strategies aim to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances.[6]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased yields, and often, cleaner reaction profiles.[7][8] The ability of microwaves to directly and efficiently heat the reaction mixture leads to rapid and uniform heating, accelerating reaction rates.[9]
Protocol: Microwave-Assisted, Catalyst-Free Synthesis of Substituted Quinolines
This protocol is adapted from a one-pot, multi-component condensation reaction.[2]
Materials:
-
Benzene-1,3-diol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Acetoacetanilide (1 mmol)
-
Ethanol (5 mL)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine benzene-1,3-diol (1 mmol), the desired aromatic aldehyde (1 mmol), ammonium acetate (1.5 mmol), and acetoacetanilide (1 mmol).
-
Add ethanol (5 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 100°C for 8-10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product can be collected by filtration.
-
Wash the product with cold ethanol and recrystallize from a suitable solvent to obtain the purified quinoline derivative.
Causality and Insights: This method exemplifies several green chemistry principles. The use of microwave irradiation significantly shortens the reaction time from hours to minutes compared to conventional heating.[2] Furthermore, this protocol proceeds without the need for a catalyst, simplifying the workup and reducing waste.[2] Ethanol is a greener solvent choice compared to many traditional organic solvents.
Workflow for Microwave-Assisted Quinoline Synthesis
Caption: Workflow for Microwave-Assisted Quinoline Synthesis
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with transient high temperatures and pressures, accelerating reaction rates.
Protocol: Ultrasound-Assisted N-Alkylation for Quinoline-Imidazole Derivatives
This protocol describes a key step in the synthesis of hybrid quinoline-imidazole compounds under ultrasonic irradiation.[10][11]
Materials:
-
Quinoline-imidazole precursor (1 mmol)
-
Alkylating agent (e.g., alkyl halide) (1.2 mmol)
-
Acetonitrile (10 mL)
-
Ultrasonic bath
Procedure:
-
Dissolve the quinoline-imidazole precursor (1 mmol) in acetonitrile (10 mL) in a suitable flask.
-
Add the alkylating agent (1.2 mmol) to the solution.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) and a controlled temperature for 1 to 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Causality and Insights: The use of ultrasound dramatically reduces reaction times for the N-alkylation from 48-96 hours under conventional heating to just 1-2 hours.[11] This significant energy saving and acceleration of the reaction make it a highly efficient and green method.[11]
Workflow for Ultrasound-Assisted N-Alkylation
Caption: Workflow for Ultrasound-Assisted N-Alkylation
Catalyst-Free Synthesis in Water
The Friedländer annulation is a classical method for quinoline synthesis.[4] A significant green advancement is the ability to perform this reaction in water without any catalyst.[12]
Protocol: Catalyst-Free Friedländer Synthesis of Quinolines in Water
This protocol is based on the reaction of 2-aminobenzaldehyde with active methylene compounds in water.[12]
Materials:
-
2-Aminobenzaldehyde (1 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, malononitrile) (1.1 mmol)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, suspend 2-aminobenzaldehyde (1 mmol) and the active methylene compound (1.1 mmol) in water (5 mL).
-
Heat the mixture at 70°C with stirring for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product precipitates out of the aqueous solution.
-
Collect the product by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent if further purification is needed.
Causality and Insights: This method is exceptionally green as it eliminates the need for both a catalyst and an organic solvent, using water as the reaction medium.[12] The high polarity of water can enhance the reaction efficiency.[12] This approach offers a simple, cost-effective, and environmentally friendly route to polysubstituted quinolines with high yields.[12]
Principles of Green Quinoline Synthesis
Caption: Key Principles of Green Quinoline Synthesis
Comparative Data of Green Synthesis Methods
The choice of a synthetic method often involves a trade-off between reaction time, yield, and environmental impact. The following table summarizes and compares different green synthesis methods for quinoline derivatives.
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference(s) |
| Microwave-Assisted | Catalyst-Free | Ethanol | Microwave | 8-10 min | 88-96 | [2] |
| Microwave-Assisted | Ammonium Acetate | Water | Microwave | 10-15 min | 75-93 | [2] |
| Ultrasound-Assisted | SnCl₂·2H₂O | Water | Ultrasound | Not Specified | Good | |
| Catalyst-Free | None | Water | Conventional Heating | 3 hours | up to 97 | [12] |
| FeCl₃·6H₂O Catalyzed | FeCl₃·6H₂O | Water | Conventional Heating | Shorter than literature methods | Better than literature methods | [13] |
| Ionic Liquid Catalyzed | [Et₃NH]⁺[BF₄]⁻ | Ethanol | Conventional Heating | 20-65 min | 78-93 | [14] |
| Nanocatalyst | Fe₃O₄ NPs-cell | Water | Reflux | 2 hours | 88-96 | [15] |
| Solvent-Free | Fe(0) and Cu(0) doped aerogels | None | Conventional Heating | 2 hours | 90-97 | [2] |
Biological Applications of Greenly Synthesized Quinolines
The quinoline nucleus is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications.[3][16]
Anticancer Activity
Quinoline derivatives have shown significant potential as anticancer agents, acting through various mechanisms.[17][18] These mechanisms include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[17] For instance, certain 7-chloro-4-quinolinylhydrazone derivatives have demonstrated good cytotoxic activity against central nervous system, colon, and leukemia cancer cell lines. Other derivatives have been shown to suppress tumor growth by inhibiting key signaling pathways.[19][20] The antitumor mechanisms can involve targeting DNA, inhibiting kinases like c-Met and EGFR, and inhibiting P-glycoprotein.[19]
Signaling Pathway: Inhibition of Tumor Growth by Quinoline Derivatives
Caption: General mechanism of anticancer action of quinoline derivatives.
Antibacterial Activity
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antibacterial agents.[21][22] Quinoline derivatives, particularly the fluoroquinolones like ciprofloxacin, have been mainstays in antibacterial therapy.[3] Newer research focuses on developing quinoline compounds effective against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[21][23] Some novel quinoline-2-one derivatives have shown promising activity against multidrug-resistant Gram-positive bacteria.[23] The antibacterial mechanism can involve targeting bacterial proteins like LptA and Topoisomerase IV.[24]
Antimalarial Activity
Quinoline-containing compounds have a long and successful history in the fight against malaria, with quinine and chloroquine being prominent examples.[3][25] They are thought to act by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[26][27][28] The development of drug resistance has spurred the synthesis of new quinoline derivatives with improved efficacy against resistant strains of Plasmodium falciparum and Plasmodium vivax.[26][27]
Conclusion and Future Perspectives
The application of green chemistry principles to the synthesis of quinoline derivatives offers a sustainable and efficient alternative to traditional methods.[29] Microwave-assisted, ultrasound-assisted, and catalyst-free approaches in green solvents not only reduce the environmental impact but also often lead to improved reaction outcomes. The continued exploration of novel, reusable catalysts, such as nanocatalysts, and the expansion of solvent-free reaction conditions will further advance the field.[15][30] The diverse and potent biological activities of quinoline derivatives ensure their continued importance in drug discovery and development.[1] The green synthesis of these valuable compounds is a critical step towards a more sustainable and healthier future.
References
- Jain, A. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents.
-
Tasqeeruddin, S., Asiri, Y. I., & Shaheen, S. (2021). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. Journal of the Serbian Chemical Society, 86(1), 118-126. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (2022). Journal of the Indian Chemical Society, 99(9), 100652. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(29), 18567-18595. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Medicinal Chemistry Letters, 9(11), 1126-1130. [Link]
-
Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of Their Antibacterial Activities. (2018). Mini-Reviews in Medicinal Chemistry, 18(10), 895-903. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2018). Molecules, 23(10), 2536. [Link]
-
Recent advances in the synthesis of quinolines: a review. (2015). RSC Advances, 5(128), 105939-105963. [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 11(6), 14321-14334. [Link]
-
Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (2024). Current Medicinal Chemistry, 31. [Link]
-
Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (2016). RSC Advances, 6(96), 93777-93786. [Link]
-
An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. (2021). ResearchGate. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2022). Journal of Biomolecular Structure and Dynamics, 40(20), 10079-10093. [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2021). Molecules, 26(15), 4545. [Link]
-
An environmentally benign one pot synthesis of substituted quinolines catalysed by fluoroboric acid based ionic liquid. (2012). Journal of Chemical Sciences, 124(4), 877-881. [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2022). Future Medicinal Chemistry, 14(14), 1059-1073. [Link]
-
Environmentally Benign Synthesis of Indeno[1,2-b]quinolines via an Intramolecular Povarov Reaction. (2013). Organic Letters, 15(21), 5550-5553. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
-
Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (2023). Bentham Science. [Link]
-
An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). ResearchGate. [Link]
-
Contemporary Trends in the Greener Synthetic Approaches Towards Quinoline Derivatives. (2025). ResearchGate. [Link]
-
Review on recent development of quinoline for anticancer activities. (2025). ResearchGate. [Link]
-
Review on recent development of quinoline for anticancer activities. (2023). Inorganic and Nano-Metal Chemistry, 1-21. [Link]
-
Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. (2022). Molecules, 27(19), 6664. [Link]
-
Different biological activities of quinoline. (2024). ResearchGate. [Link]
-
Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents. (2023). YMER, 22(3). [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
-
A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Polycyclic Aromatic Compounds, 1-22. [Link]
-
Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (2016). RSC Advances, 6(96), 93777-93786. [Link]
-
A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Taylor & Francis Online. [Link]
-
Microwave-assisted Synthesis of Quinolines. (2025). Researcher.Life. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). Future Medicinal Chemistry. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. [Link]
-
Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025). ResearchGate. [Link]
-
Microwave-assisted Synthesis of Quinolines. (2025). Current Green Chemistry, 12(3), 234-260. [Link]
-
Microwave-assisted Synthesis of Quinolines. (2025). ResearchGate. [Link]
-
Microwave-assisted green synthetic approach for quinoline synthesis in water as a green solvent. (2022). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 548. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 986. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different biological activities of quinoline [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 19. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ymerdigital.com [ymerdigital.com]
- 26. benthamdirect.com [benthamdirect.com]
- 27. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Ethyl 2,6-dimethylquinoline-3-carboxylate Synthesis
Welcome to the dedicated technical support guide for the synthesis and yield optimization of Ethyl 2,6-dimethylquinoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with quinoline scaffolds. Here, we address common challenges and provide field-proven insights to help you navigate the intricacies of this synthesis, primarily focusing on the Gould-Jacobs reaction pathway.
Section 1: The Synthetic Foundation - The Gould-Jacobs Reaction
The synthesis of this compound is most reliably achieved through the Gould-Jacobs reaction.[1][2] This method involves two primary stages:
-
Condensation: The reaction of 2,5-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, diethyl ((2,5-dimethylphenylamino)methylene)malonate.
-
Thermal Cyclization: A high-temperature intramolecular cyclization of the intermediate to yield the final quinolone product, which exists in tautomeric equilibrium with its 4-hydroxyquinoline form.[1][3]
The high energy barrier of the thermal cyclization step is often the most significant challenge, requiring temperatures typically above 250 °C.[3][4]
Caption: The two-stage Gould-Jacobs reaction pathway.
Section 2: Troubleshooting Guide - Optimizing Your Yield
This section addresses specific experimental issues in a question-and-answer format to help you pinpoint and resolve problems impacting your reaction yield.
Core Problem: Low Overall Yield
Q1: My final yield of this compound is consistently low. What is the most logical way to troubleshoot this?
A1: A low overall yield in the Gould-Jacobs synthesis almost always points to an issue in one of the two key stages: condensation or cyclization. A systematic approach is crucial. First, verify the purity of your starting materials, as impurities can inhibit the reaction. Then, analyze each step independently. Use Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting 2,5-dimethylaniline after the initial condensation step. If the intermediate is formed successfully, the problem lies in the high-temperature cyclization.
Caption: A logical workflow for diagnosing low-yield issues.
Troubleshooting Step 1: The Condensation Reaction
Q2: My TLC plate shows a significant amount of unreacted 2,5-dimethylaniline after heating with DEEM. How can I drive this reaction to completion?
A2: This indicates an incomplete condensation reaction. The primary causes are insufficient heating or an incorrect stoichiometric ratio.
-
Thermal Input: Ensure the reaction mixture is maintained at 100-130 °C for 1-2 hours.[3] This temperature is a balance; it's high enough to promote the reaction and drive off the ethanol byproduct, but low enough to prevent premature, low-temperature side reactions.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of diethyl ethoxymethylenemalonate (DEEM) (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
Byproduct Removal: The reaction produces ethanol. Removing it from the reaction mixture as it forms, for instance by applying a vacuum after the initial heating period, can shift the equilibrium toward the product.[3]
Troubleshooting Step 2: The Thermal Cyclization
Q3: The condensation step worked, but the high-temperature cyclization produced a dark, tarry mess with very little desired product. What's causing this decomposition?
A3: This is the most common failure point and is almost always related to improper temperature management.[5]
-
Causality of Charring: The 6-electron electrocyclization requires significant thermal energy (typically >250 °C).[3] However, if this heat is not applied uniformly, localized "hot spots" can cause the organic material to decompose, leading to charring and polymerization. Running the reaction neat (without a solvent) is particularly prone to this issue.
-
The Role of the Solvent: Using a high-boiling, inert solvent is critical for success. Solvents like diphenyl ether (Dowtherm A) or mineral oil act as a heat bath, ensuring uniform temperature distribution and preventing localized overheating.[4][6] This dramatically improves yields compared to solvent-free conditions.[5]
-
Temperature & Duration: The reaction must reach the target temperature (e.g., 250 °C) for a specific duration (e.g., 30-60 minutes).[6] Insufficient temperature will result in an incomplete reaction, while prolonged heating, even at the correct temperature, can increase byproduct formation.
Q4: I am concerned about regioselectivity. Could I be forming the Ethyl 2,8-dimethylquinoline-3-carboxylate isomer?
A4: The formation of the 2,8-dimethyl isomer is highly unlikely. The Gould-Jacobs cyclization is an electrophilic aromatic substitution. In your starting material (the intermediate derived from 2,5-dimethylaniline), the cyclization can occur at two possible positions on the aniline ring: C6 or C4. The C4 position is ortho to the existing methyl group from the aniline, which provides significant steric hindrance. The C6 position is unhindered. Therefore, the reaction will overwhelmingly favor cyclization at the C6 position, leading selectively to the desired 2,6-dimethyl product.
Caption: Steric hindrance from the C5-methyl group directs cyclization to the C6 position.
Section 3: Frequently Asked Questions (FAQs)
Q5: Are there safer or more efficient alternatives to using high-boiling solvents like diphenyl ether?
A5: Yes. Modern methods can often provide better yields and shorter reaction times while avoiding the challenges of traditional high-temperature heating.
-
Microwave-Assisted Synthesis: This is an excellent alternative. Microwave irradiation can rapidly and uniformly heat the reaction mixture to the required high temperatures, often without the need for a high-boiling solvent.[7][8] Studies have shown that microwave synthesis can dramatically shorten reaction times from hours to minutes and improve yields significantly.[3][7][9]
-
Chemical Promoters: The use of Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can catalyze the cyclization under much milder conditions, avoiding the need for extreme thermal input.[9]
Q6: How can I effectively purify the final product from the dark, crude reaction mixture?
A6: Purification typically involves removing the high-boiling solvent and any colored impurities.
-
Initial Isolation: After cooling the reaction mixture, the product often precipitates. If a high-boiling solvent like diphenyl ether was used, adding a hydrocarbon solvent like hexanes or petroleum ether can help precipitate the product while keeping the solvent in solution. Filter the crude solid.
-
Washing: Wash the filtered solid with a cold, non-polar solvent (e.g., hexanes) to remove residual high-boiling solvent, followed by a wash with a cold, more polar solvent like acetone or ethanol to remove other impurities.[6]
-
Recrystallization: The most effective method for obtaining a pure, crystalline product is recrystallization. Ethanol is often a suitable solvent.[6] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
Section 4: Optimized Experimental Protocols
Protocol 1: Classical Thermal Synthesis
-
Condensation: In a round-bottom flask, combine 2,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130 °C for 1.5 hours.
-
Intermediate Isolation: Cool the mixture and remove the ethanol byproduct under reduced pressure. The resulting oil or semi-solid is the anilidomethylenemalonate intermediate.
-
Cyclization: Add a high-boiling solvent (e.g., diphenyl ether, ~3-4 mL per gram of intermediate) to the flask. Heat the mixture with vigorous stirring to 250 °C and maintain this temperature for 1 hour.[6]
-
Work-up: Allow the mixture to cool to room temperature. Add hexanes to precipitate the crude product and filter the solid.
-
Purification: Wash the solid with cold acetone and then recrystallize from hot ethanol to yield pure this compound as a solid.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a 10 mL microwave vial, add 2,5-dimethylaniline (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (3.0 eq, e.g., 6.0 mmol).[7] In this case, the excess DEEM can serve as both a reagent and a solvent.[3]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 15-20 minutes.[7] Note: Microwave parameters may require optimization based on the specific instrument.
-
Isolation: Cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it thoroughly with ice-cold acetonitrile (2 x 3 mL) to remove excess DEEM.[7] Dry the solid under vacuum. Further recrystallization from ethanol can be performed if needed.
Section 5: Data Summary
The choice of method significantly impacts reaction efficiency. The following table summarizes typical parameters for the synthesis.
| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis |
| Cyclization Temperature | ~250 °C[6] | ~250-300 °C[7] |
| Reaction Time | 1-2 hours (cyclization step) | 5-20 minutes (total)[7][9] |
| Solvent | High-boiling (Diphenyl ether, Mineral Oil)[4] | Often solvent-free or excess reagent[3][7] |
| Typical Yield | Moderate (can be low without optimization) | Good to Excellent (often >70-80%)[9] |
| Key Challenge | Uniform heating, tar formation[5] | Requires specialized equipment |
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]
-
Bentham Science. The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Centurion University. Skraup synthesis of Quinoline - CUTM Courseware. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
National Center for Biotechnology Information. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]
-
Royal Society of Chemistry. Gold catalysis in quinoline synthesis - Chemical Communications. [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
-
Cambridge University Press. Conrad-Limpach Reaction. [Link]
-
Royal Society of Chemistry. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. [Link]
-
ResearchGate. Gould–Jacobs Reaction. [Link]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
ResearchGate. Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. [Link]
-
Jetir.Org. Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. [Link]
-
Journal of Applied Pharmaceutical Science. A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
Wikipedia. Quinoline. [Link]
-
YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. [Link]
-
ResearchGate. Regioselectivity of the Gould–Jacobs Reaction.. [Link]
-
Wiley Online Library. Gould-Jacobs Reaction. [Link]
-
PrepChem.com. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]
-
ResearchGate. Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF. [Link]
-
Springer. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. [Link]
-
National Center for Biotechnology Information. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. [Link]
-
National Center for Biotechnology Information. Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Substituted Quinoline-3-Carboxylates
Welcome to the Technical Support Center for the synthesis of substituted quinoline-3-carboxylates. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing this vital heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven insights. Our goal is to empower you to diagnose experimental challenges, optimize reaction conditions, and achieve higher yields and purity in your synthetic endeavors.
Section 1: Troubleshooting Guide for Core Synthetic Methodologies
This section addresses specific, recurring issues encountered during the most common synthetic routes to quinoline-3-carboxylates and their precursors.
1.1 The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a cornerstone for building the 4-hydroxyquinoline-3-carboxylate framework, which can be further modified. It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1]
Q1: My Gould-Jacobs cyclization step is resulting in low yields and significant charring. What's going wrong?
A1: This is a classic challenge rooted in the harsh thermal conditions required for the intramolecular cyclization. The typical temperature range of ~250 °C can lead to thermal decomposition of the anilidomethylenemalonic ester intermediate if not properly controlled.[1][2]
Causality & Troubleshooting Steps:
-
Inadequate Heat Transfer: Direct heating of the neat intermediate on a hot plate often leads to localized overheating and charring.
-
Solution: Employ a high-boiling, inert solvent to act as a heat bath. Diphenyl ether or mineral oil are standard choices that ensure uniform temperature distribution and prevent localized "hot spots." Limpach noted that using an inert solvent could dramatically increase yields, in some cases up to 95%.[3]
-
-
Reaction Temperature is Suboptimal: There is a fine balance between the temperature needed for cyclization and the onset of decomposition.
-
Solution: Perform a temperature optimization study. Begin at a lower temperature (e.g., 230 °C) and incrementally increase it while monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Atmosphere Control: Oxidation of the intermediate at high temperatures can contribute to tar formation.
-
Solution: Run the cyclization under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
-
-
Microwave-Assisted Synthesis: Conventional heating is slow and inefficient. Microwave irradiation offers a significant advantage by promoting rapid, uniform heating throughout the reaction volume.
Troubleshooting Workflow: Low Yield in Synthesis
This decision tree can help diagnose the root cause of low product yield.
Caption: A decision tree for troubleshooting low reaction yields.
1.2 Conrad-Limpach & Knorr Syntheses
These related methods involve the condensation of anilines with β-ketoesters. The critical challenge is controlling the regioselectivity, as the reaction can yield either a 4-hydroxyquinoline (Conrad-Limpach product) or a 2-hydroxyquinoline (Knorr product).[3][5][6]
Q2: My Conrad-Limpach reaction is producing the wrong isomer, the 2-hydroxyquinoline, instead of the desired 4-hydroxyquinoline precursor. How do I control the regioselectivity?
A2: This is a classic case of thermodynamic versus kinetic control. The outcome is highly dependent on the reaction temperature.
Mechanistic Insight:
-
Kinetic Pathway (Low Temperature): At moderate temperatures (typically room temperature to ~100 °C), the aniline's amino group preferentially attacks the more electrophilic keto-carbonyl of the β-ketoester. This leads to a β-aminoacrylate intermediate, which cyclizes to the 4-hydroxyquinoline (the Conrad-Limpach product).[6][7]
-
Thermodynamic Pathway (High Temperature): At higher temperatures (~140 °C or above), the reaction becomes reversible. The initial adduct can revert, and the aniline will attack the less reactive ester carbonyl, forming a more stable β-keto anilide intermediate. This anilide then cyclizes to the thermodynamically favored 2-hydroxyquinoline (the Knorr product).[3]
Troubleshooting & Control:
| Parameter | To Favor 4-Hydroxyquinoline (Conrad-Limpach) | To Favor 2-Hydroxyquinoline (Knorr) |
| Temperature | Low to Moderate (e.g., RT to 100 °C) | High (e.g., >140 °C) |
| Catalyst | Acidic catalyst (e.g., trace H₂SO₄) often used. | Often run neat or in a high-boiling solvent. |
| Intermediate | β-aminoacrylate (less stable) | β-keto anilide (more stable) |
| Product | Kinetic Product | Thermodynamic Product |
Solution: To ensure the formation of the 4-hydroxyquinoline-3-carboxylate precursor, perform the initial condensation step at a lower temperature. Mix the aniline and β-ketoester at room temperature, potentially with a catalytic amount of acid, and ensure the formation of the β-aminoacrylate before proceeding to the high-temperature cyclization step.[8]
Regioselectivity Control in Quinolone Synthesis
Caption: Influence of temperature on reaction pathways.
1.3 Modern C-H Functionalization & Metal-Catalyzed Routes
Recent advances allow for the direct installation of functional groups onto the quinoline core, offering a more atom-economical approach.[9][10] Rhodium, Palladium, and Cobalt catalysts are often employed.[11][12]
Q3: My rhodium-catalyzed C-H activation reaction between an aniline and an alkyne is giving me poor regioselectivity for the quinoline-3-carboxylate. What factors should I investigate?
A3: Achieving high regioselectivity in these advanced syntheses is a multi-parameter problem that hinges on the interplay between the catalyst, directing groups, and reactants.
Key Factors & Troubleshooting:
-
Catalyst System: The choice of metal and its ligand sphere is paramount.
-
Insight: Rhodium catalysts are known to facilitate ortho-C-H bond activation of anilines.[11] The specific rhodium complex (e.g., Rh(II) or Rh(III)) and its ligands dictate the steric and electronic environment of the catalytic cycle, influencing where the alkyne inserts.
-
Solution: Screen different catalysts. For example, a Rh(II)-catalyzed cyclopropanation-ring expansion of indoles can be a highly selective route to quinoline-3-carboxylates.[13] If using a direct C-H activation approach, experiment with different ligands to tune the catalyst's selectivity.
-
-
Directing Group on Aniline: The nature and position of substituents on the aniline starting material can sterically and electronically guide the C-H activation to a specific position.
-
Solution: Analyze your aniline substrate. Electron-donating groups can enhance reactivity, while bulky groups can block certain positions, forcing activation at a less hindered site. You may need to redesign the starting material if inherent substrate bias is working against you.
-
-
Alkyne Substituents: The electronic properties of the alkyne partner are critical.
-
Insight: The reaction often involves the insertion of the alkyne into a metal-carbon bond. Using alkynyl esters is a direct route to the carboxylate functionality.[11]
-
Solution: Ensure your alkyne is an appropriate alkynyl ester (e.g., ethyl propiolate). The size of the ester group (methyl vs. ethyl vs. t-butyl) can also influence the steric environment during the key insertion step.
-
-
Oxidant and Additives: These reactions are often part of a catalytic cycle that requires a terminal oxidant to regenerate the active catalyst.
-
Insight: Copper(II) species are commonly used as oxidants in these systems.[11] Additives can serve as co-catalysts or promoters.
-
Solution: Re-evaluate your choice of oxidant and its stoichiometry. Sometimes, the presence of additives like Cs₂CO₃ can be crucial for achieving high yields and selectivity.[13]
-
Section 2: Frequently Asked Questions (FAQs)
Q4: I need to synthesize a quinoline-3-carboxylate with a specific substitution pattern. How do I choose the best overall synthetic strategy?
A4: The optimal strategy depends on the desired substitution pattern and the availability of starting materials.
-
For 4-hydroxy-quinoline-3-carboxylates: The Gould-Jacobs reaction is the most direct and reliable method.[1]
-
For 2-substituted quinoline-3-carboxylates: The Friedländer synthesis , reacting a 2-aminoaryl ketone with an active methylene compound like a malonic ester derivative, is often preferred.[12][14]
-
For complex, polysubstituted patterns: Modern transition metal-mediated C-H functionalization may be the most efficient route, as it can build complexity directly onto a simpler quinoline core, avoiding the need for multi-step synthesis of elaborate precursors.[12][15]
-
For rapid synthesis: Microwave-assisted methods can accelerate many of the classical reactions, offering a significant advantage in terms of speed and often yield.[16][17]
Q5: My final product is the quinoline-2,3-dicarboxylic acid, but I only want the 3-carboxylate. How do I achieve selective decarboxylation?
A5: Selective decarboxylation at the 2-position of a quinoline-2,3-dicarboxylic acid is a known and effective strategy. The carboxyl group at the C2 position is more labile due to its proximity to the ring nitrogen.
-
Protocol: This is typically achieved by heating the dicarboxylic acid. The thermal conditions facilitate the loss of CO₂ specifically from the C2 position to yield the desired quinoline-3-carboxylic acid.[18] Careful temperature control is necessary to drive the reaction to completion without causing degradation of the desired product.
Q6: What are the primary challenges in purifying substituted quinoline-3-carboxylates?
A6: Purification can be challenging due to several factors:
-
Polarity: The presence of both the carboxylic acid/ester and the basic nitrogen atom can make the molecule zwitterionic or highly polar, leading to streaking on silica gel columns.
-
Solution: Use a modified mobile phase. Adding a small amount of acetic acid or triethylamine to your eluent system can suppress ionization and lead to better peak shapes during chromatography.
-
-
Solubility: Some derivatives have poor solubility in common organic solvents, making extraction and chromatography difficult.
-
Solution: Experiment with a range of solvents. Dichloromethane, ethyl acetate, and sometimes more polar solvents like methanol or DMF may be required.[14]
-
-
Persistent Impurities: Side products from the cyclization step, such as regioisomers or polymeric tar, can be difficult to separate.
-
Solution: A multi-step purification may be necessary. This could involve an initial acid-base extraction to remove neutral or basic/acidic impurities, followed by recrystallization or column chromatography.
-
Section 3: Key Experimental Protocol
Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
This protocol provides an efficient alternative to traditional thermal cyclization, significantly reducing reaction time.
Step 1: Condensation
-
In a 100 mL round-bottom flask, combine m-toluidine (10.7 g, 0.1 mol) and diethyl 2-(ethoxymethylene)malonate (21.6 g, 0.1 mol).
-
Stir the mixture at room temperature for 1 hour. The reaction is mildly exothermic.
-
Heat the mixture to 100 °C for an additional 1 hour to ensure complete formation of the enamine intermediate.
-
Remove the ethanol byproduct under reduced pressure. The resulting viscous oil is the anilidomethylenemalonate intermediate and can be used directly in the next step.
Step 2: Microwave-Assisted Cyclization
Caution: Microwave reactions should only be performed in a dedicated microwave reactor with appropriate pressure and temperature controls.
-
Place the crude intermediate from Step 1 into a 20 mL microwave reaction vial equipped with a magnetic stir bar.
-
Add 5 mL of diphenyl ether as a high-boiling solvent to aid in heat distribution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 250 °C for 10-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.[2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product will often precipitate from the diphenyl ether upon cooling.
Step 3: Workup and Purification
-
Dilute the cooled reaction mixture with 50 mL of hexane to fully precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold acetonitrile or hexane to remove the diphenyl ether solvent.[2]
-
Recrystallize the crude product from ethanol or a suitable solvent mixture to obtain the pure ethyl 4-hydroxy-2-methylquinoline-3-carboxylate.
References
-
A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis - PubMed. (2012). Molecular Diversity, 16(4), 685-695. [Link]
-
Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Publishing. (n.d.). RSC Advances. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2022). Molecules, 27(15), 4983. [Link]
-
Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - Beilstein Journals. (2014). Beilstein Journal of Organic Chemistry, 10, 2394-2401. [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. (2021). Synfacts, 17(02), 0023. [Link]
-
Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities - JMPAS. (2022). Journal of Medicinal and Pharmaceutical Sciences, 3(11), 1-6. [Link]
-
New Efficient Synthesis of 3-Carboxylquinolines - Journal of the Korean Chemical Society. (2014). Journal of the Korean Chemical Society, 58(3), 302-307. [Link]
- WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents. (2015).
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (2025). Organic & Biomolecular Chemistry. [Link]
- CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents. (2013).
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (2021). Molecules, 26(16), 4945. [Link]
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science - ACS Publications. (2017). ACS Combinatorial Science, 19(9), 584-593. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). RSC Advances, 10(35), 20525-20545. [Link]
-
Conrad-Limpach Reaction. (n.d.). Cambridge University Press. [Link]
-
Microwave-assisted Synthesis of Quinolines - Bentham Science Publishers. (2025). Current Green Chemistry, 12(3), 234-260. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Pharmaguideline. [Link]
-
Strategies for the synthesis of 3‐substituted quinoline derivatives. - ResearchGate. (n.d.). ResearchGate. [Link]
-
QUINOLINE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Methods for the synthesis of quinoline‐3‐carboxamides. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1730-1740. [Link]
-
Conrad–Limpach synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.). Química Organica.org. [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022). Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
-
Synthesis of quinoline-3-carboxylate derivative 21-R - ResearchGate. (n.d.). ResearchGate. [Link]
-
Gould–Jacobs Reaction - ResearchGate. (n.d.). ResearchGate. [Link]
-
Conrad-Limpach reaction - ResearchGate. (n.d.). ResearchGate. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (n.d.). Scribd. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
Technical Support Center: Improving the Purity of Ethyl 2,6-dimethylquinoline-3-carboxylate
Welcome to the technical support guide for the synthesis and purification of Ethyl 2,6-dimethylquinoline-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common purity challenges in your research. This guide is structured as a series of troubleshooting questions and detailed protocols, grounded in the fundamental principles of organic chemistry.
Understanding the Synthesis: The Gould-Jacobs Reaction
The synthesis of this compound typically proceeds via the Gould-Jacobs reaction. This method involves two key stages: first, the condensation of 2,6-dimethylaniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization to form the quinoline ring system.[1][2][3][4] The high temperatures required for the cyclization step (>250 °C) are often the primary source of impurity formation, including product decomposition and tarry byproducts.[5][6][7]
Caption: The Gould-Jacobs reaction pathway for quinoline synthesis.
Troubleshooting Guide: Common Purity Issues
This section addresses specific problems you may encounter during your synthesis and purification workflow in a question-and-answer format.
Q1: My crude product is a dark brown or black tar-like substance. What causes this, and how can I prevent it?
A1: The formation of tar is a classic sign of product or intermediate decomposition due to the harsh thermal conditions required for the cyclization step.[5][6]
Causality: The Gould-Jacobs reaction requires high activation energy for the intramolecular cyclization.[8] While high temperatures (often >250 °C) facilitate this, they also promote side reactions and decomposition, especially if the reaction time is prolonged.[6][8]
Solutions:
-
Optimize Temperature and Time: The goal is to find the minimum temperature and reaction time required for complete cyclization. Monitor the reaction closely by TLC. Once the anilinomethylenemalonate intermediate is consumed, cool the reaction promptly. A thorough time-temperature examination is crucial to optimize the yield.[8]
-
Use a High-Boiling Inert Solvent: Performing the cyclization in a high-boiling inert solvent like Dowtherm A or mineral oil can provide more uniform heating and prevent localized overheating, which often occurs when heating the neat mixture.[5] This can increase cyclization yields to as high as 95% in some cases.[5]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.[6][7]
Q2: My NMR spectrum shows unreacted 2,6-dimethylaniline and/or the malonate intermediate. How can I drive the reaction to completion?
A2: The presence of starting materials indicates an incomplete reaction, which can stem from issues in either the initial condensation or the final cyclization step.
Causality: The initial condensation is an equilibrium process. The subsequent cyclization is kinetically controlled and highly temperature-dependent. Insufficient heat or time will result in low conversion.[7][8]
Solutions:
-
Ensure Complete Condensation: Before proceeding to the high-temperature cyclization, ensure the initial condensation is complete. This is typically done by heating the aniline and DEEMM at a lower temperature (e.g., 120-140 °C) until TLC analysis shows the disappearance of the aniline spot.
-
Increase Cyclization Temperature/Time: If the intermediate is what remains, the cyclization conditions are likely insufficient. Gradually increase the temperature in 10-20 °C increments or extend the reaction time, using TLC to monitor the disappearance of the intermediate.[9] Microwave-assisted heating can also be employed to achieve high temperatures and shorten reaction times dramatically.[8][10]
| Parameter | Symptom | Recommended Action | Reference |
| Temperature | Incomplete cyclization (intermediate remains) | Increase temperature in 10-20 °C increments. Consider microwave synthesis for higher temperatures (e.g., 250-300 °C). | [9] |
| Time | Incomplete reaction | Increase reaction time and monitor progress by TLC to determine the optimal duration. | [6] |
| Atmosphere | Dark product color / tar formation | Run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation. | [6] |
Q3: I'm having trouble purifying the product by column chromatography; it streaks badly on the TLC plate and column.
A3: Streaking (or tailing) is a common problem when purifying quinolines on silica gel.
Causality: The basic nitrogen atom on the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[11][12] This strong, sometimes irreversible, binding leads to poor peak shape and difficult separation.
Solutions:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (NEt₃) at a concentration of 0.5-2% is highly effective.[12]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a more inert stationary phase. Neutral or basic alumina can be a good alternative to silica gel.[12]
-
Dry Loading: If the compound has poor solubility in the eluent, dry loading can create a more concentrated starting band. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of your column.[11]
Caption: A troubleshooting flowchart for common synthesis and purification issues.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound? A: Pure this compound is typically a white to pale yellow crystalline solid. A related compound, Ethyl 2,4-dimethylquinoline-3-carboxylate, is reported as a viscous oil or a solid with a melting point of 95 °C.[10][13] The exact melting point will depend on the substitution pattern, but a sharp melting point is a good indicator of high purity.
Q: How can I effectively remove a high-boiling solvent like Dowtherm A or mineral oil after the reaction? A: These solvents are difficult to remove by standard evaporation.
-
Precipitation/Filtration: Often, the product will precipitate from the solvent upon cooling. The mixture can be diluted with a non-polar solvent like hexane or heptane to further decrease the product's solubility, after which it can be collected by vacuum filtration.
-
Vacuum Distillation: If the product is thermally stable, the high-boiling solvent can be removed by vacuum distillation. However, this risks co-distillation or decomposition.
-
Chromatography: The crude mixture can be directly loaded onto a silica gel column (after significant dilution with the initial eluent), and the non-polar solvent will elute quickly.
Q: What are the best analytical techniques to confirm the purity of my final product? A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good preliminary indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying impurities. The absence of signals from starting materials or residual solvents is key.[14][15]
-
Melting Point Analysis: A sharp melting point that matches the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Experimental Protocols
Protocol 1: Optimized Recrystallization
Recrystallization is often the most effective method for removing small amounts of colored byproducts and achieving high purity.[10][16]
Objective: To purify crude this compound.
Materials:
-
Crude product
-
Ethanol (95% or absolute)
-
Hexane or Petroleum Ether
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flask, heating source, filtration apparatus
Procedure:
-
Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight) and heat the mixture at a gentle boil for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath for 20-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol or an ethanol/hexane mixture.
-
Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Column Chromatography with Basic Modifier
This protocol is designed to overcome the challenge of purifying basic quinoline compounds on acidic silica gel.[11][12]
Objective: To purify the crude product when recrystallization is ineffective or when separating from impurities with similar polarity.
Materials:
-
Silica gel (60-120 or 230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate mixture (e.g., start with 9:1, gradually increase polarity)
-
Triethylamine (NEt₃)
-
Crude product
Procedure:
-
Prepare the Eluent: Create your mobile phase mixture (e.g., 9:1 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 1% (v/v).
-
Pack the Column: Prepare a slurry of silica gel in the prepared eluent and pack the column, ensuring no air bubbles are trapped.[11] Add a thin layer of sand on top.
-
Load the Sample (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product).
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with your starting solvent system. Gradually increase the polarity (e.g., to 8:2, 7:3 Hexane:Ethyl Acetate) to elute your compound.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC (using a plate developed in the same modified eluent) to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
| Technique | Best For... | Key Optimization Tip | Reference |
| Recrystallization | Removing minor impurities, especially colored ones, from a mostly pure solid. | Use a minimal amount of hot solvent to ensure saturation upon cooling. | [10][17] |
| Column Chromatography | Separating mixtures of compounds with different polarities; purification of oils. | Add 1% triethylamine to the eluent to prevent streaking of the basic quinoline product. | [11][12] |
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
- BenchChem. (2025).
- Biotage. (n.d.).
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
- Acta Crystallographica Section E. (2009). Ethyl 2-(2,6-difluorobenzyloxy)-4-(4,6-dimethoxypyrimidin-2-yl)
- RA College. (n.d.).
- The Royal Society of Chemistry. (2014).
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. [Link]
- Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
- BenchChem. (2025).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
JETIR. (2016). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-radiation. [Link]
-
PubMed Central (PMC). (2009). Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. [Link]
- KGROUP. (n.d.).
-
Royal Society of Chemistry. (2022). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. iipseries.org [iipseries.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ablelab.eu [ablelab.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jetir.org [jetir.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. epfl.ch [epfl.ch]
- 16. Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Microwave-Assisted Quinoline Synthesis
Welcome to the technical support guide for optimizing microwave-assisted quinoline synthesis. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with reaction yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, offering significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often, enhanced product purity.[1][2][3][4] However, the unique principles of microwave heating also present specific challenges. This guide provides a structured, in-depth approach to troubleshooting common issues, grounded in mechanistic understanding and field-proven solutions.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental failures in a question-and-answer format. Follow the diagnostic steps to identify and resolve the root cause of low product yield.
Q1: My reaction yield is extremely low or zero. Where should I begin my investigation?
This is a common starting point and requires a systematic check of the fundamental reaction parameters. A complete failure to form the product often points to an issue with energy absorption, reaction kinetics, or reagent viability.
Causality & Recommended Actions:
-
Inefficient Microwave Coupling: For a reaction to proceed, the mixture must efficiently absorb microwave energy and convert it into thermal energy.[5]
-
Diagnosis: Your solvent or reactant mixture may be non-polar or have a low dielectric constant.
-
Solution: Add a small amount of a polar solvent like ethanol or N,N-Dimethylformamide (DMF) to act as a "microwave absorber."[6] Even in solvent-free ("neat") reactions, a polar co-solvent or an ionic liquid can dramatically improve energy uptake.[6][7]
-
-
Suboptimal Temperature or Time: Microwave reactions are highly sensitive to temperature. Unlike conventional heating where the vessel is heated, microwaves heat the bulk solution directly, leading to rapid temperature increases.[5]
-
Diagnosis: The set temperature may be too low for the activation energy barrier, or the reaction time may be insufficient. Conversely, a temperature that is too high can lead to degradation.
-
Solution: Systematically screen a range of temperatures (e.g., in 10-20 °C increments) and reaction times.[7] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS to pinpoint the optimal conditions and avoid product decomposition from over-irradiation.[7]
-
-
Inappropriate Catalyst System: The choice and concentration of the catalyst are critical.[8]
-
Diagnosis: The catalyst may be inactive, poisoned by impurities, or simply unsuitable for the specific transformation under microwave conditions.
-
Solution: Screen different catalysts. For Friedländer synthesis, options range from Brønsted acids (p-TSA) to Lewis acids and solid-supported catalysts like Nafion NR50.[6][9][10] In some cases, catalyst-free approaches are effective under microwave irradiation.[11][12] Also, optimize the catalyst loading; start with a standard concentration (e.g., 5-10 mol%) and adjust as needed.[7]
-
-
Poor Substrate Reactivity: The electronic nature of your starting materials significantly impacts reaction rates.
-
Diagnosis: Aniline derivatives with strong electron-withdrawing groups or sterically hindered carbonyl compounds are inherently less reactive.[6]
-
Solution: For less reactive substrates, more forcing conditions are required. This may involve increasing the reaction temperature, extending the irradiation time, or using a more potent catalyst.[6]
-
-
Purity of Reagents: Impurities in starting materials or solvents can inhibit the catalyst or lead to unwanted side reactions.[6]
-
Solution: Always use high-purity, dry reagents and solvents unless the protocol specifies otherwise. Verify the integrity of your starting materials if they have been stored for an extended period.
-
Q2: My reaction mixture is charring or I see significant byproduct formation. What is happening?
Decomposition and side-product formation are typically signs of excessive or poorly controlled heating, leading to thermal degradation of reactants, intermediates, or the final product.
Causality & Recommended Actions:
-
Localized Overheating (Hot Spots): Microwave energy may not be distributed evenly throughout the reaction mixture, creating localized "hot spots" where the temperature far exceeds the setpoint. This is a primary cause of charring.[6]
-
Solution:
-
Ensure Proper Stirring: Vigorous stirring is essential for uniform heat distribution. Use an appropriate magnetic stir bar.
-
Reduce Microwave Power: Operate at a lower power setting. Modern reactors often allow you to set a maximum power level while maintaining the target temperature.
-
Use Pulsed Heating: Employ intermittent irradiation (e.g., power on for 10 seconds, off for 5 seconds) to allow for thermal relaxation and prevent runaway temperatures.[6]
-
-
-
Excessive Temperature or Reaction Time: Even without hot spots, the overall reaction temperature may simply be too high for the stability of your molecules.
-
Competing Reaction Pathways: The desired quinoline synthesis may be competing with other reactions, such as self-condensation (aldol) of the ketone or polymerization of the starting materials.[7][13]
Q3: The reaction starts but stalls before completion. How can I drive it forward?
A stalled reaction indicates that the conditions are no longer productive. This can be due to catalyst deactivation or the establishment of an unfavorable equilibrium.
Causality & Recommended Actions:
-
Catalyst Deactivation: The catalyst may degrade under the high-temperature, high-pressure microwave conditions.
-
Solution: Add a fresh aliquot of the catalyst or switch to a more robust, thermally stable catalyst.[6] Solid-supported or encapsulated catalysts often exhibit greater stability.
-
-
Reversible Reaction Equilibrium: Many condensation reactions, such as the Friedländer and Combes syntheses, produce water as a byproduct.[14] If this water is not removed, it can lead to a reversible reaction that limits the final yield.
-
Solution: While challenging in a sealed microwave vessel, using a dehydrating agent (if compatible with the reaction) or performing the reaction in a specialized microwave reactor equipped with a Dean-Stark trap can help drive the equilibrium forward.[6]
-
Q4: My yield is inconsistent between runs, despite using the same parameters. What causes this lack of reproducibility?
Reproducibility issues in microwave chemistry often stem from subtle variations in how the microwave energy is delivered and absorbed.
Causality & Recommended Actions:
-
Inconsistent Vessel Positioning: The microwave field inside the cavity is not uniform. Placing the reaction vessel in a slightly different position for each run can alter the amount of energy it absorbs.
-
Solution: Always place the vessel in the exact same position within the microwave cavity. Most commercial systems have a turntable or defined positions to ensure consistency.[6]
-
-
Focusing on Power Instead of Temperature: Setting a constant power level is not a reliable method for control. The ability of the reaction mixture to absorb microwave energy changes as its temperature and composition change.
-
Solution: Always use temperature control as the primary feedback mechanism. Modern scientific microwave reactors use fiber-optic probes or infrared sensors for accurate, real-time temperature monitoring, which is critical for reproducibility.[6]
-
-
Variations in Starting Material Quality: Using different batches of reagents or solvents can introduce variability.
-
Solution: Ensure consistent purity and source of all chemicals for a series of experiments.[6]
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and solving low-yield issues.
Caption: Troubleshooting logic for addressing low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of microwave synthesis for quinolines compared to conventional heating? Microwave-assisted synthesis offers several key advantages, including significantly shorter reaction times (minutes versus hours), often higher product yields, and improved purity.[2][3][4][15] This is due to the efficient, direct, and rapid heating of the reaction mixture, which can lead to faster reaction rates and access to thermal energy regimes not easily achieved with oil baths.[5] For example, in certain Friedländer syntheses, average yields increased from 34% with oil bath heating to 72% under microwave irradiation.[9][11][12]
Q2: How do I select the appropriate solvent for a microwave-assisted quinoline synthesis? The choice of solvent is crucial. Polar solvents like DMF, DMSO, and ethanol are commonly used as they couple efficiently with microwave irradiation.[6] However, solvent-free ("neat") conditions are often highly effective and offer a greener alternative by reducing solvent waste.[6] The selection should be based on the solubility of the reactants, the desired reaction temperature (a solvent with a higher boiling point allows for higher reaction temperatures in a sealed vessel), and the solvent's stability under microwave conditions.[6][7]
Q3: Can I use a domestic microwave oven for these syntheses? It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Domestic ovens lack precise temperature and pressure controls, leading to poor reproducibility and significant safety hazards, especially when using flammable organic solvents.[6][16] Dedicated scientific microwave reactors are engineered with safety features, pressure monitoring, and accurate temperature control, which are essential for safe and reproducible chemical reactions.[6][16]
Q4: What is "superheating" and how does it affect my reaction? Superheating is the phenomenon where a liquid is heated to a temperature above its normal boiling point without actually boiling.[17][18][19] This occurs because the smooth walls of the reaction vessel may lack nucleation sites to initiate bubble formation.[17] Microwave heating can readily induce superheating.[17][18][20] This can be advantageous, as it allows reactions to be run at higher temperatures than conventional reflux, potentially accelerating reaction rates.[5][18] However, it can also lead to sudden, violent boiling (bumping) if the liquid is disturbed.[17] Proper stirring helps to mitigate this effect and ensures a more controlled boiling process.[20]
Q5: Which named reactions for quinoline synthesis are well-suited for microwave assistance? Several classical quinoline syntheses have been successfully adapted for microwave irradiation with significant improvements in yield and reaction time. These include:
-
Friedländer Synthesis: Condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[7][9][11][12][21]
-
Gould-Jacobs Reaction: Reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.[22][23][24][25][26]
-
Doebner-von Miller Reaction: Reaction of an aniline with an α,β-unsaturated carbonyl compound.[13][27]
-
Combes Synthesis: Acid-catalyzed reaction of an aniline with a β-diketone.[14][28][29]
Optimizing Reaction Conditions: A Comparative Overview
The optimal conditions for microwave-assisted quinoline synthesis are highly dependent on the specific named reaction and substrates used. The following table provides a general guide.
| Named Reaction | Typical Catalyst(s) | Common Solvent(s) | Typical Temp. (°C) | Typical Time (min) |
| Friedländer | p-TSA, Acetic Acid, I₂, Nafion NR50[7][9][10] | Ethanol, DMF, Solvent-free[6][7][9] | 100 - 150 | 5 - 30 |
| Gould-Jacobs | None (thermal cyclization) | Diphenyl ether, excess DEEM[22][25] | 250 - 300 | 5 - 20 |
| Doebner-von Miller | Phosphotungstic acid, Ag(I)-Montmorillonite[27] | Solvent-free | 100 - 140 | 10 - 20 |
| Combes | H₂SO₄, Acidic Resin (NKC-9)[14][29] | Solvent-free | 120 - 160 | 5 - 15 |
General Workflow for Microwave Reaction Optimization
Caption: General workflow for optimizing microwave-assisted synthesis.
Representative Experimental Protocols
The following are generalized protocols based on literature precedents. Researchers must adapt them to their specific substrates and microwave system.
Protocol 1: Microwave-Assisted Friedländer Synthesis
This protocol is adapted from catalyst- and solvent-free methodologies that demonstrate high efficiency under microwave irradiation.[11][12]
-
Vessel Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Solvent (Optional): For reactants with poor microwave absorption, add a minimal amount of a polar solvent like ethanol (0.5 - 1.0 mL).
-
Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel inside the microwave reactor. Irradiate the mixture at a set temperature of 130 °C for 15 minutes. Ensure stirring is active throughout the process.
-
Work-up: After the reaction, allow the vessel to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the desired quinoline.
Protocol 2: Microwave-Assisted Gould-Jacobs Reaction
This protocol utilizes excess diethyl ethoxymethylenemalonate (DEEM) as both a reagent and a solvent, a common strategy for this reaction.[22]
-
Vessel Preparation: In a 5 mL microwave-safe reaction vessel, add the aniline derivative (2.0 mmol) and DEEM (6.0 mmol).
-
Sealing: Securely cap the vessel. Note: This reaction generates ethanol as a byproduct, leading to pressure buildup. Ensure the microwave system's pressure limits are not exceeded.
-
Microwave Irradiation: Place the vessel in the reactor. Heat the mixture to 250 °C and hold for 10 minutes. This high temperature is crucial for the intramolecular cyclization step.[22]
-
Isolation: After cooling to room temperature, a precipitate of the 4-hydroxyquinoline product should form.
-
Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile or ethanol to remove excess DEEM.
-
Drying and Analysis: Dry the resulting solid under vacuum and characterize to confirm its structure.
References
- Benchchem. (2025).
-
Bădiceanu, C. V., et al. (2010). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Molecules. [Link]
- Benchchem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
-
Huigens, R. W., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm. [Link]
-
Wikipedia. Superheating. Wikipedia. [Link]
-
Berlan, J., et al. (2001). MICROWAVE SUPERHEATING OF LIQUIDS. Molecular Diversity Preservation International (MDPI). [Link]
-
Rosana, M. R., & Kappe, C. O. (2015). Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring. Journal of Organic Chemistry. [Link]
-
Scribd. Microwave-Assisted Synthesis of Quinolines. Scribd. [Link]
-
CEM Corporation. Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
Huigens, R. W., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. PubMed. [Link]
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
-
Slideshare. SUPERHEATING EFFECTS OF MICROWAVE .pptx. Slideshare. [Link]
-
Wikipedia. Gould–Jacobs reaction. Wikipedia. [Link]
-
ResearchGate. (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]
-
Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Abdeen, S., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]
-
Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
-
Sharma, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
-
Pinto, D. C. G. A., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules. [Link]
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]
-
Pinto, D. C. G. A., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. ProQuest. [Link]
-
Duc, D. X., & Dung, V. C. (2022). Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions. Bentham Science. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Benchchem. Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Benchchem.
- Yuan, S., et al. Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry.
-
Wikipedia. Combes quinoline synthesis. Wikipedia. [Link]
-
Fields, J. M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
-
JETIR. Microwave assisted quinoline derivatives by ssisted efficient synthesis of line derivatives by aza-Diels-Alder reaction strategy. JETIR. [Link]
-
Pinto, D. C. G. A., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. National Institutes of Health. [Link]
-
ResearchGate. Microwave-assisted Synthesis of Quinolines. ResearchGate. [Link]
-
ResearchGate. Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. Request PDF. [Link]
-
Revue Roumaine de Chimie. MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. [Link]
-
Wang, W., et al. (2020). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
Sources
- 1. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 17. Superheating - Wikipedia [en.wikipedia.org]
- 18. mdpi.org [mdpi.org]
- 19. SUPERHEATING EFFECTS OF MICROWAVE .pptx [slideshare.net]
- 20. Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. scribd.com [scribd.com]
- 24. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. iipseries.org [iipseries.org]
- 29. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Crude Ethyl 2,6-dimethylquinoline-3-carboxylate by Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the purification of crude Ethyl 2,6-dimethylquinoline-3-carboxylate by chromatography. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful purification outcomes. Our approach is grounded in established scientific principles and field-proven expertise to address common and complex purification issues.
I. Understanding the Chemistry: The Gould-Jacobs Reaction and Potential Impurities
This compound is commonly synthesized via the Gould-Jacobs reaction.[1][2] This involves the condensation of 4-methylaniline with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization. Understanding this synthetic route is crucial for anticipating potential impurities that may complicate the purification process.
Common Impurities May Include:
-
Unreacted Starting Materials: 4-methylaniline and diethyl 2-(ethoxymethylene)malonate.
-
Intermediates: The acyclic intermediate, diethyl 2-(((4-methylphenyl)amino)methylene)malonate.
-
Side-Products: Isomeric quinolones or byproducts from undesired side reactions.
-
Polymeric/Tarry Byproducts: High-temperature cyclization can sometimes lead to the formation of polymeric materials.[3]
II. Troubleshooting Guide: Column Chromatography
This section addresses specific problems you may encounter during the column chromatography purification of this compound.
Issue 1: Poor Separation of the Product from Impurities
Question: My column is not providing baseline separation between my product and a closely eluting impurity. What can I do to improve resolution?
Answer:
Achieving good separation is paramount for obtaining high-purity material. Several factors can be optimized:
-
Solvent System Optimization: The choice of eluent is critical. A common starting point for quinoline derivatives is a mixture of n-hexane and ethyl acetate.[4]
-
Fine-Tuning Polarity: If your product and impurity are co-eluting, systematically vary the ratio of your solvent system in small increments (e.g., from 10% ethyl acetate in hexane to 12%, 15%, etc.) and monitor the separation by Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure it spends sufficient time on the stationary phase for effective separation.[5]
-
Alternative Solvent Systems: If a hexane/ethyl acetate system is ineffective, consider exploring other solvent systems with different selectivities, such as dichloromethane/methanol or toluene/ethyl acetate.[6]
-
-
Column Dimensions and Packing:
-
Longer, Thinner Column: For difficult separations, a longer and narrower column increases the number of theoretical plates, providing better resolution.
-
Proper Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to band broadening and poor separation.
-
-
Gradient Elution: If you have impurities with a wide range of polarities, a gradient elution can be highly effective. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product, leaving more polar impurities on the column.
Issue 2: Product Tailing or Streaking on the TLC and Column
Question: My product spot is streaking on the TLC plate, and the peaks from my column are broad with significant tailing. What is causing this and how can I fix it?
Answer:
Peak tailing is a common issue when purifying basic compounds like quinolines on acidic silica gel.[7] The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to this undesirable effect.
-
Deactivating the Silica Gel: To mitigate this interaction, you can neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phases: If deactivation of silica gel is insufficient, consider using a less acidic stationary phase.
-
Alumina (Neutral or Basic): Alumina is an excellent alternative for acid-sensitive or basic compounds.[7]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a powerful alternative.
-
Issue 3: The Product is Not Eluting from the Column
Question: I've been running my column for a long time, and my product has not eluted, even after passing a large volume of solvent. What should I do?
Answer:
This issue typically arises from a few common problems:
-
Solvent Polarity is Too Low: Your eluent may not be polar enough to displace your compound from the stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
-
Compound Decomposition: It is possible your compound is unstable on silica gel and has decomposed on the column.[5]
-
Diagnosis: To check for stability, spot your crude material on a TLC plate, and let it sit for an hour or two before developing. If you see new spots or a streak from the baseline, your compound is likely degrading.
-
Solution: If your compound is unstable on silica, you must use a deactivated silica gel, an alternative stationary phase like alumina, or a faster purification technique like a short plug of silica.[5]
-
-
Insoluble Sample: If your crude material is not fully soluble in the eluent, it may have precipitated at the top of the column.
-
Solution: Ensure your sample is fully dissolved before loading it onto the column. If solubility in the mobile phase is an issue, you can use a "dry loading" technique.[9]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my column chromatography?
A1: Thin Layer Chromatography (TLC) is the most effective way to monitor your column.[10] Collect fractions and spot them on a TLC plate alongside a spot of your crude starting material. This will allow you to identify which fractions contain your pure product.
Q2: How much crude material can I load onto my column?
A2: A general rule of thumb for good separation is a silica gel to crude material ratio of at least 30:1 to 50:1 by weight. Overloading the column is a common cause of poor separation.
Q3: My crude product is an oil. How should I load it onto the column?
A3: If your product is an oil, dissolve it in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel to this solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique is known as "dry loading" and often results in better separation.[9]
Q4: Can I reuse my column?
A4: It is generally not recommended to reuse silica gel columns for the purification of different compounds, as cross-contamination can occur. For routine purifications of the same compound where high purity is not critical, it may be acceptable, but for research and development purposes, a fresh column is always preferred.
IV. Experimental Protocol: Purification of this compound
This protocol provides a step-by-step guide for the purification of crude this compound using flash column chromatography.
Preparation and TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Analysis: Spot the dissolved crude product on a silica gel TLC plate. Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., start with 10% ethyl acetate in hexane). Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of approximately 0.3.
Column Packing
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use.
-
Packing the Column: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just level with the top of the silica.
Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed using a pipette.
-
Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel as described in FAQ Q3. Carefully add this powder to the top of the column.
Elution and Fraction Collection
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure to begin the elution process.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
Monitoring and Product Isolation
-
TLC Monitoring: Regularly analyze the collected fractions by TLC to identify those containing the pure product.
-
Combining Fractions: Combine the pure fractions into a round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.
V. Visualization of the Purification Workflow
Caption: Decision tree for common chromatography purification issues.
VII. References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
LibreTexts Chemistry. 5. Thin Layer Chromatography. [Link]
-
Chemdad. QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction. [Link]
-
JETIR. (2016). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-radiation. [Link]
-
The Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Purification [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. community.wvu.edu [community.wvu.edu]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Quinoline Synthesis
Welcome to the Technical Support Center for professionals engaged in the large-scale synthesis of quinolines. This guide is designed to provide expert advice, field-proven insights, and robust troubleshooting strategies for managing the significant thermal hazards associated with these critical reactions. Quinolines are foundational scaffolds in pharmaceutical development, but their synthesis, particularly via classical methods like the Skraup, Doebner-von Miller, and Friedländer reactions, often involves highly exothermic steps. As reaction volumes increase, the risk of thermal runaway becomes a critical safety and process control challenge. This document provides the authoritative grounding you need to navigate these complexities safely and efficiently.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding thermal management in quinoline synthesis.
Q1: Why is temperature control so much more critical when scaling up quinoline synthesis?
A: The primary reason is the change in the surface-area-to-volume ratio. As you increase the scale of a reaction, the volume increases cubically while the surface area of the reactor (which is used for heat dissipation) only increases squarely. This fundamental geometric principle means that larger reactors are significantly less efficient at removing heat.[1] An exotherm that is easily managed in a 1L flask can quickly become an uncontrollable runaway reaction in a 100L reactor if not properly managed.[2]
Q2: Which quinoline synthesis methods are most notorious for dangerous exotherms?
A: The Skraup synthesis is the most well-known for its potentially violent and highly exothermic nature.[3][4][5] The initial step involves the dehydration of glycerol to acrolein by concentrated sulfuric acid, which generates a substantial amount of heat.[3][6] The subsequent condensation and cyclization steps are also exothermic.[6] The Doebner-von Miller reaction , a related method using α,β-unsaturated carbonyl compounds, can also be vigorously exothermic, requiring careful control of reagent addition.[7][8]
Q3: What are the early warning signs of an impending thermal runaway reaction?
A: Key indicators include a sudden, sharp increase in the internal reaction temperature that deviates from the heating/cooling system's setpoint, an unexpected rise in reactor pressure, a noticeable increase in the rate of gas evolution, and changes in the physical appearance of the reaction mixture (e.g., rapid color change, sudden boiling). It is critical to monitor the internal temperature with a calibrated probe, as the jacket temperature can be misleading.[9]
Q4: How can I improve heat dissipation in my large-scale reactor setup?
A: Several strategies are crucial for effective heat management at scale:
-
Jacketed Reactors: Use a reactor with a cooling jacket connected to a precise temperature control unit or thermostat.[1]
-
Efficient Agitation: Transition from magnetic stir bars to overhead mechanical stirrers with impellers (e.g., pitched-blade turbine, anchor) designed to ensure homogeneity and prevent localized hot spots.[1]
-
Semi-Batch Addition: Instead of adding all reagents at once, implement a controlled, slow addition (dosing) of a key reactant. This allows you to control the rate of heat generation, ensuring it never exceeds the reactor's cooling capacity.[1][2]
-
Solvent Choice: Select a solvent with a boiling point sufficiently above the reaction temperature to act as a heat sink, but be aware that boiling can increase reactor pressure.
Q5: What is the purpose of adding ferrous sulfate or boric acid to a Skraup synthesis?
A: These substances act as "moderators" to tame the violent nature of the reaction.[6][10] Ferrous sulfate (FeSO₄) is believed to function as an oxygen carrier, making the oxidation step smoother and extending the reaction over a longer period, thus preventing a sudden, dangerous release of energy.[5] This allows for much better control over the reaction temperature.[5]
Troubleshooting Guides: Specific Scenarios
This section provides detailed, step-by-step guidance for specific issues you may encounter during your experiments.
Scenario 1: Uncontrolled Temperature Spike During Skraup Synthesis
Problem: "I've initiated a large-scale Skraup synthesis. After adding about half of the sulfuric acid, the internal temperature is rising rapidly and has already shot 20°C past my setpoint. The cooling system can't keep up. What should I do?"
Immediate Actions & Troubleshooting Protocol:
-
Stop Reagent Addition: Immediately cease the addition of sulfuric acid or any other reagent.
-
Maximize Cooling: Ensure your cooling utility is running at maximum capacity. If possible, use an emergency cooling source.
-
Prepare for Quenching: Have a pre-chilled quenching agent (e.g., a large volume of cold water or a suitable solvent) ready. If the temperature continues to rise uncontrollably toward the solvent's boiling point or the decomposition temperature of a reactant, a controlled quench may be necessary as a last resort. This is a critical safety step to prevent a runaway.
-
Ensure Adequate Ventilation: Be prepared for the potential release of fumes or gases and ensure the reaction is taking place in a well-ventilated area like a fume hood or a walk-in hood.
Root Cause Analysis:
-
Excessive Addition Rate: The most likely cause is that the sulfuric acid was added too quickly.[11] The rate of heat generation from the exothermic reaction overwhelmed the reactor's heat removal capacity.
-
Inefficient Mixing: Poor agitation can lead to localized "hot spots" where the reaction is much more vigorous. When these hot spots are eventually dispersed, they can cause a sudden surge in the overall bulk temperature.[1]
-
Inadequate Pre-Cooling: The initial reaction mixture may not have been sufficiently cooled before starting the acid addition.
Preventative Measures for Future Syntheses:
-
Controlled Reagent Dosing: Employ a semi-batch approach. Add the concentrated sulfuric acid slowly and portion-wise via a dropping funnel or a syringe pump.[3] Monitor the internal temperature continuously and adjust the addition rate to maintain the desired temperature range.
-
Use of Moderators: Always include a moderator like ferrous sulfate (FeSO₄) in the initial reaction mixture to smooth out the exotherm.[5]
-
Process Safety Evaluation: Before scaling up, perform a calorimetric study (e.g., using Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction and determine the maximum temperature of the synthetic reaction (MTSR).[12] This data is crucial for ensuring the process is operated safely.
Scenario 2: Tar Formation and Inconsistent Temperature Readings
Problem: "During my Doebner-von Miller reaction, I'm getting a lot of dark, tarry byproduct. My temperature probe is also giving erratic readings, sometimes jumping several degrees. What's happening?"
Immediate Actions & Troubleshooting Protocol:
-
Improve Agitation: Increase the speed of the overhead stirrer to improve mixing and break up any potential stratification or localized hot spots.
-
Reduce Heat Input: Temporarily lower the setpoint on the heating mantle or reactor jacket to regain control of the internal temperature.
-
Monitor Closely: Use analytical techniques like TLC or HPLC to monitor the reaction progress and check for the formation of impurities.[1]
Root Cause Analysis:
-
Poor Mixing: This is a classic symptom of inefficient mixing at scale.[1] Localized areas of high reactant concentration and temperature are promoting side reactions, leading to polymerization and tar formation.[13] The erratic temperature readings are caused by these hot spots moving past the probe.
-
Uncontrolled Exotherm: Even if the overall temperature seems manageable, localized exotherms are degrading reactants, intermediates, or the final product, resulting in tar.[1]
Preventative Measures for Future Syntheses:
-
Optimize Agitation: Ensure you are using an overhead mechanical stirrer with an impeller that is appropriate for the viscosity and volume of your reaction. An anchor or pitched-blade turbine impeller is often more effective than a simple paddle in larger vessels.[1]
-
Dilution and Dosing: Consider increasing the solvent volume to create a more dilute system, which can help manage both heat transfer and mixing.[1] Additionally, controlling the addition rate of the α,β-unsaturated carbonyl compound will directly control the rate of heat generation.[7]
Scenario 3: Scale-Up Thermal Control Failure
Problem: "My Friedländer synthesis was perfect on a 5-gram scale in a round-bottom flask with an oil bath set to 80°C. Now at a 500-gram scale in a 5L jacketed reactor, setting the jacket to 80°C causes the internal temperature to climb to over 100°C. Why can't I control it?"
Root Cause Analysis:
The issue is the dramatic decrease in the surface-area-to-volume ratio at the larger scale.[1] The heat generated by the reaction (proportional to volume) is now far greater than the heat that can be removed through the reactor walls (proportional to surface area). The jacket temperature is no longer a reliable proxy for the internal reaction temperature.
Solutions & Protocol Adjustments:
The entire process protocol must be adjusted for scale. Simply multiplying reagents is insufficient and dangerous.
Table 1: Example Parameter Adjustments for Scale-Up
| Parameter | 5 g Scale (Lab) | 500 g Scale (Pilot) | Rationale for Change |
| Reactor Type | 100 mL RBF in Oil Bath | 5 L Jacketed Reactor | Jacketed reactor provides superior and more uniform heat transfer (both heating and cooling).[1] |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogeneity in the larger volume, preventing hot spots.[1] |
| Temperature Setpoint | 80 °C (Oil Bath) | 70-75 °C (Jacket) | The jacket setpoint must be lower to account for the reaction exotherm and maintain the desired internal temperature.[1] |
| Reagent Addition | All at once | Added over 60-90 minutes | Controlled addition is the primary method to manage the rate of heat generation and keep it within the cooling capacity of the reactor.[1] |
| Solvent Volume | 50 mL | 2.5 L | Increased solvent volume helps to dissipate heat and maintain a manageable concentration for effective stirring.[1] |
Visualized Workflows & Diagrams
Troubleshooting Decision Tree for Thermal Excursions
This diagram outlines the logical steps to take when faced with an unexpected temperature increase during a large-scale reaction.
Caption: Decision tree for managing thermal excursions.
Safe Scale-Up Workflow for Exothermic Reactions
This workflow illustrates the critical considerations and steps when transitioning an exothermic quinoline synthesis from laboratory to pilot scale.
Caption: Key workflow stages for safe exothermic reaction scale-up.
References
- Technical Support Center: Scale-Up Synthesis of Quinoline Deriv
- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroarom
- Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center. (2025). Benchchem.
- What is the complete procedure for Doebner-von miller reaction ?.
- Skraup quinoline synthesis. (2023). Chemistry Online.
- Doebner–Miller reaction. Wikipedia.
- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
- Scale-up Reactions. (2019). Division of Research Safety - University of Illinois.
- Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ.
- Skraup reaction. Wikipedia.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
- Preparation and Properties of Quinoline. Unknown Source.
- Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. researchgate.net [researchgate.net]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. chemistry-online.com [chemistry-online.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Catalyst Selection for Efficient Quinoline-3-Carboxylate Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for quinoline-3-carboxylate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding catalyst selection for the synthesis of quinoline-3-carboxylates, a crucial scaffold in medicinal chemistry.
Q1: What are the most common catalytic strategies for synthesizing quinoline-3-carboxylates?
The synthesis of quinoline-3-carboxylates can be approached through several catalytic methods, with the choice depending on the desired substitution pattern, substrate availability, and reaction conditions. The most prominent strategies include:
-
Friedländer Annulation: This classic method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as an acetoacetate derivative.[1] It can be catalyzed by both acids (e.g., p-toluenesulfonic acid, molecular iodine) and bases.[2][3] Modern variations utilize Lewis acids, ionic liquids, and nanocatalysts for milder and more efficient reactions.[2][4]
-
Transition Metal-Catalyzed C-H Activation/Annulation: This contemporary approach offers high regioselectivity and atom economy. Rhodium catalysts, for instance, can facilitate the ortho-C-H activation of anilines and their subsequent cyclization with alkynyl esters to form quinoline-3-carboxylates.[5] Formic acid often serves as a C1 synthon in these reactions.[5][6]
-
Cyclopropanation-Ring Expansion of Indoles: A novel method involves the reaction of indoles with halodiazoacetates in the presence of a Rh(II) catalyst.[7] This pathway proceeds through a proposed cyclopropanation of the indole C2-C3 bond, followed by ring expansion to yield the quinoline-3-carboxylate structure.[7]
Q2: My Friedländer reaction is resulting in low yields and multiple side products. What are the likely causes and how can I optimize the reaction?
Low yields and the formation of side products in the Friedländer synthesis are common issues that can often be resolved by careful optimization of reaction parameters.[8]
Potential Causes:
-
Inappropriate Catalyst: The choice of an acid or base catalyst is critical and substrate-dependent. A catalyst that is too strong or too weak can lead to side reactions or incomplete conversion.
-
Suboptimal Temperature: The reaction temperature significantly influences the rate of both the desired reaction and potential side reactions.
-
Solvent Effects: The polarity and proticity of the solvent can affect the solubility of reactants and the stability of intermediates.
-
Purity of Reactants: Impurities in the starting materials can interfere with the catalytic cycle.
Troubleshooting & Optimization Strategies:
-
Catalyst Screening: Systematically screen a panel of acid and base catalysts of varying strengths. For example, compare a strong acid like trifluoromethanesulfonic acid with a milder one like p-toluenesulfonic acid or a Lewis acid like In(OTf)₃.[2]
-
Temperature Titration: Perform the reaction at a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Solvent Selection: Experiment with different solvents, considering both polarity and boiling point. Ethanol is a common and green solvent choice for many quinoline syntheses.[9][10]
-
Reagent Purification: Ensure the purity of your 2-aminoaryl ketone and active methylene compound through appropriate purification techniques like recrystallization or chromatography.
Q3: I am considering using a nanocatalyst for my quinoline synthesis. What are the primary advantages of this approach?
Nanocatalysts offer several distinct advantages over traditional homogeneous and heterogeneous catalysts, making them an attractive option for green and efficient synthesis.[2][11]
Key Benefits of Nanocatalysts:
-
High Surface Area-to-Volume Ratio: This leads to a higher density of active sites and, consequently, enhanced catalytic activity.[11]
-
High Recoverability and Reusability: Magnetic nanocatalysts, for example, can be easily separated from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity.[11]
-
Mild Reaction Conditions: Many nanocatalyzed reactions can be performed under solvent-free conditions or in green solvents like water or ethanol, often at lower temperatures.[11]
-
Improved Yields and Selectivity: The unique properties of nanocatalysts can lead to higher product yields and better control over regioselectivity.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of quinoline-3-carboxylates.
Guide 1: Catalyst Deactivation in Transition Metal-Catalyzed Synthesis
Problem: A gradual or sudden decrease in product yield is observed when using a recyclable transition metal catalyst (e.g., Rh, Pd, Co) over several cycles.
Potential Causes:
-
Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[12][13] This is particularly common in high-temperature reactions involving organic substrates.
-
Poisoning: Strong coordination of impurities or byproducts to the metal center can inhibit its catalytic activity. Sulfur- or phosphorus-containing compounds are common poisons.
-
Sintering: At high temperatures, metal nanoparticles can agglomerate, leading to a decrease in the active surface area.[13]
-
Leaching: The active metal species may dissolve from the support into the reaction medium.
-
Solid Phase Transformation: The catalyst support material can undergo structural changes, leading to pore collapse and loss of active sites.[12]
Troubleshooting Steps:
-
Catalyst Characterization: Analyze the spent catalyst using techniques like Transmission Electron Microscopy (TEM) to check for sintering, and Thermogravimetric Analysis (TGA) to quantify coke deposition.
-
Feed Purification: Ensure the rigorous purification of reactants and solvents to remove potential catalyst poisons.
-
Reaction Condition Optimization: Lowering the reaction temperature, if feasible, can mitigate sintering and coking.
-
Catalyst Regeneration: For deactivation due to coking, a controlled calcination in air at a moderate temperature can often burn off the carbon deposits and restore activity.[13]
-
Support Modification: Consider using a support with stronger metal-support interactions to prevent leaching and sintering.
Guide 2: Poor Regioselectivity in Friedländer Annulation
Problem: The reaction of an unsymmetrical ketone in a Friedländer synthesis yields a mixture of regioisomeric quinoline products.
Causality: The regioselectivity of the Friedländer reaction is determined by which α-carbon of the unsymmetrical ketone undergoes the initial condensation with the 2-amino group. This is influenced by both steric and electronic factors.[8]
Optimization Workflow:
Caption: Workflow for optimizing regioselectivity.
Detailed Steps:
-
Catalyst Modification:
-
Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, influencing the enolization preference. Experiment with different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, In(OTf)₃).
-
Base Catalysis: The choice of base can influence the formation of the kinetic versus the thermodynamic enolate. Compare a bulky base like potassium tert-butoxide with a smaller one like sodium ethoxide.
-
-
Temperature Adjustment: Lowering the temperature generally favors the formation of the kinetic product (condensation at the less sterically hindered α-carbon), while higher temperatures favor the thermodynamic product.
-
Solvent Polarity: The solvent can influence the stability of the enolate intermediates. A systematic screening of solvents with varying polarities is recommended.
-
Protecting Groups: In complex cases, it may be necessary to temporarily introduce a protecting group to block one of the α-positions of the ketone, forcing the reaction to proceed with the desired regiochemistry.
III. Experimental Protocols
This section provides a generalized, step-by-step protocol for two common methods of quinoline-3-carboxylate synthesis.
Protocol 1: Molecular Iodine-Catalyzed Friedländer Annulation[8]
This protocol describes a mild and efficient synthesis of substituted quinolines.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Molecular Iodine (I₂) (10 mol%)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Rh(II)-Catalyzed Synthesis from Indoles[7]
This protocol outlines a novel synthesis via a cyclopropanation-ring expansion pathway.
Materials:
-
Indole (1.0 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.3 mmol)
-
Rh₂(esp)₂ catalyst (0.01 mmol)
-
Ethyl halodiazoacetate (X-EDA, X = Cl, Br, or I) (1.4 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the indole (1.0 mmol), Cs₂CO₃ (1.3 mmol), and Rh₂(esp)₂ (0.01 mmol) in CH₂Cl₂ (10 mL).
-
Prepare a solution of the ethyl halodiazoacetate (1.4 mmol) in CH₂Cl₂ and cool it in an ice bath.
-
Add the cold X-EDA solution dropwise to the stirring indole solution at room temperature.
-
After the addition is complete, stir the solution for an additional 30 minutes.
-
Remove the solvent in vacuo.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting ethyl quinoline-3-carboxylate by silica gel chromatography.
IV. Data Presentation
The selection of a catalyst can significantly impact the yield of the desired quinoline-3-carboxylate. The following table summarizes representative yields for different catalytic systems in the synthesis of a model quinoline-3-carboxylate.
| Catalyst System | Reaction Conditions | Yield (%) | Reference |
| Rhodium Acetate | Formic acid, ethyl propynoate, RT, 4-6 h | >80 | [6] |
| Rh₂(esp)₂ | Cs₂CO₃, CH₂Cl₂, RT, 30 min | 70-90 | [7] |
| Molecular Iodine (1 mol%) | 80-100 °C | High | [3] |
| Amberlyst-15 | Refluxing ethanol | Good | [14] |
| Bismuth(III) chloride | Microwave irradiation | 51-71 | [15] |
V. Mechanistic Insights
Understanding the reaction mechanism is crucial for rational catalyst selection and optimization.
Friedländer Annulation Mechanism
The generally accepted mechanism for the acid-catalyzed Friedländer synthesis involves an initial aldol-type condensation followed by cyclization and dehydration.
Caption: Simplified mechanism of acid-catalyzed Friedländer synthesis.
Rhodium-Catalyzed C-H Activation/Annulation
This modern approach involves a catalytic cycle that typically includes C-H activation, migratory insertion, and reductive elimination steps.
Caption: Catalytic cycle for Rh-catalyzed quinoline synthesis.
VI. References
-
ResearchGate. (n.d.). Methods for the synthesis of quinoline-3-carboxamides. Retrieved from ResearchGate.
-
Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. Prepr. Pap., Am. Chem. Soc., Div. Fuel Chem.; (United States), 32:3.
-
Advances in polymer based Friedlander quinoline synthesis. PMC. Retrieved from [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. Retrieved from ResearchGate.
-
Google Patents. (n.d.). WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. Retrieved from
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
PMC. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
PMC. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
Google Patents. (n.d.). CN111320581A - A kind of synthetic method of quinoline carboxylate. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Retrieved from ResearchGate.
-
(2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
-
Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Retrieved from
-
ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from ResearchGate.
-
YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Retrieved from [Link]
-
YouTube. (2021). Catalyst deactivation. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Reddit. (2025). Purification of Quinoline-3,4-diones : r/Chempros. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from ResearchGate.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 6. WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents [patents.google.com]
- 7. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Quinoline Formation
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its profound impact on reaction rates, yields, and purity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses fundamental questions regarding the role of solvents in quinoline synthesis, providing a foundational understanding for troubleshooting and optimization.
Q1: Why is solvent selection so critical for the reaction rate and yield in quinoline synthesis?
A1: Solvent selection is paramount because the solvent does not merely act as a passive medium but actively influences the reaction's energy landscape.[1][2] Its effects can be categorized as follows:
-
Stabilization of Intermediates and Transition States: Many quinoline syntheses proceed through charged or highly polar intermediates and transition states. Polar solvents can stabilize these species, lowering the activation energy and accelerating the reaction rate.[1][2] Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate can decrease.[1][3]
-
Solubility of Reagents: Ensuring all reactants are in the same phase is crucial for reaction efficiency. Poor solubility of a starting material can lead to a sluggish or incomplete reaction.
-
Temperature Control: Many classical quinoline syntheses, such as the Conrad-Limpach and Skraup, require high temperatures to overcome significant activation barriers.[4][5] The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure, directly impacting the reaction kinetics.[4]
-
Side Reaction Mitigation: The solvent can either promote or suppress unwanted side reactions. For instance, in the Doebner-von Miller synthesis, a biphasic solvent system can prevent the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate by sequestering it in an organic phase.[6][7]
Q2: How do polar protic, polar aprotic, and nonpolar solvents generally affect quinoline formation rates?
A2: The effect of solvent type is highly dependent on the specific reaction mechanism (e.g., Combes, Skraup, Friedländer). However, we can outline some general principles:
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds.[8][9][10] They excel at stabilizing charged species, both cations and anions.[10][11] For reactions involving the formation of ionic intermediates, such as in certain acid-catalyzed steps, protic solvents can be beneficial.[12] However, they can also solvate and deactivate anionic nucleophiles by "caging" them, which can be detrimental in steps requiring a strong, unhindered nucleophile.[11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants but lack O-H or N-H bonds.[8][9][10] They are poor at solvating anions, leaving them "naked" and highly nucleophilic, which can dramatically increase the rate of certain nucleophilic attack steps.[11] They are effective at dissolving a wide range of organic compounds.
-
Nonpolar Solvents (e.g., toluene, hexane, mineral oil): These solvents are generally used when reactants are nonpolar or when high temperatures are needed without the solvent participating in the reaction. In the Conrad-Limpach synthesis, high-boiling inert solvents like mineral oil are used specifically to achieve the required high temperatures for thermal cyclization.[5]
Q3: Many classical syntheses require very high temperatures. What is the specific role of high-boiling point solvents?
A3: The use of high-boiling point solvents is a critical requirement for several classical quinoline syntheses, most notably the Conrad-Limpach reaction. The rate-determining step in this synthesis is a thermal electrocyclic ring closure that requires temperatures around 250°C to proceed efficiently.[5][13] Using an inert, high-boiling solvent like Dowtherm A, 1,2,4-trichlorobenzene, or even mineral oil serves two main purposes:[4][5]
-
It allows the reaction mixture to be heated to the necessary temperature to overcome the high activation energy of the cyclization step.
-
It ensures a homogeneous reaction environment and efficient heat transfer, preventing localized overheating and potential decomposition of reactants, which can occur under solvent-free conditions.[5]
Studies have shown a clear trend where reaction yields in the Conrad-Limpach synthesis increase with the solvent's boiling point, up to a certain optimum.[4]
Q4: Can the choice of solvent influence the regioselectivity of the reaction?
A4: Yes, absolutely. In reactions where unsymmetrical reactants can lead to the formation of multiple regioisomers, the solvent can play a deciding role. A prime example is the Combes synthesis using unsymmetrical β-diketones.[13][14] The solvent, in conjunction with the catalyst, can influence the stability of the different transition states leading to the various isomers. This is often tied to both steric and electronic effects of the substituents on the aniline and diketone reactants, which are modulated by the solvent environment.[13][14]
Section 2: Troubleshooting Guides for Specific Syntheses
This section provides targeted advice for common problems encountered in well-known quinoline synthesis reactions.
Conrad-Limpach Synthesis
Q: The thermal cyclization step in my Conrad-Limpach synthesis is inefficient, resulting in low yields. What solvents are recommended?
A: This is a classic challenge, as the cyclization step has a high activation energy.[5] Simply put, if your temperature is too low, your reaction rate will be negligible.
-
Primary Solution: High-Boiling Inert Solvents. The traditional and most effective solution is to use a solvent with a boiling point at or above 250°C.[5][13] While early work without solvents gave poor yields (below 30%), the use of high-boiling inert solvents can increase yields to 95% in some cases.[5]
-
Standard Choices: Dowtherm A, mineral oil.
-
Effective, Less Expensive Alternatives: Studies have identified 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol as excellent, cost-effective alternatives that provide clean products in good yields.[4]
-
Data Presentation: Effect of Solvent Boiling Point on Conrad-Limpach Yield
The following table summarizes the findings from a study on the Conrad-Limpach thermal cyclization, illustrating the general correlation between solvent boiling point and product yield.
| Solvent | Boiling Point (°C) | Yield (%) |
| Diphenyl Ether | 259 | 67 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| 1,2,4-Trichlorobenzene | 214 | 64 |
| 2-Nitrotoluene | 222 | 63 |
| Iso-butyl benzoate | 243 | 61 |
| Di-n-butyl phthalate | 340 | 58 |
| N-methyl-2-pyrrolidone | 202 | 45 |
| Propylene carbonate | 242 | 34 |
| Sulfolane | 285 | 18 |
| (Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[4]) |
Doebner-von Miller Synthesis
Q: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield of the desired quinoline. How can the solvent system help?
A: This is the most common failure mode for this reaction. The cause is the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone reactant.[6][7]
-
Primary Solution: Biphasic Solvent System. The advent of a biphasic reaction medium was a major improvement for this synthesis.[6] By using an immiscible organic solvent (e.g., toluene) with the aqueous acidic phase, the α,β-unsaturated carbonyl compound is sequestered in the organic phase. This keeps its concentration in the acidic phase low, drastically reducing the rate of polymerization and favoring the desired reaction with the aniline, thereby increasing the yield.[6][7]
-
Alternative Viewpoint: It's important to note that this is not a universal solution. In a study on a related Skraup-DVM mechanism, researchers found a biphasic mixture was actually detrimental to efficiency, and performing the reaction solely in dilute HCl significantly improved the outcome.[6] This underscores the importance of empirical optimization for your specific substrates.
Skraup Synthesis
Q: My Skraup reaction is dangerously exothermic and produces significant tar. How can solvent choice and reaction medium help?
A: The Skraup synthesis is notoriously vigorous and prone to charring due to the harsh dehydrating and oxidizing conditions.[6][7][15]
-
Solvent as Reactant/Oxidant: In the archetypal reaction, nitrobenzene serves as both the oxidizing agent and a high-boiling solvent.[15][16] While effective, this contributes to the harsh conditions.
-
Moderators: While not a solvent, the addition of a moderator like ferrous sulfate (FeSO₄) is critical to make the reaction less violent and is standard practice.[7]
-
"Green" Alternatives: Modern approaches focus on mitigating the harshness of the traditional method. Microwave-assisted synthesis using water as a solvent has been successfully employed.[6][17] This method not only provides a greener protocol but the rapid, controlled heating from microwaves can help minimize tar formation.[17] Ionic liquids have also been used as a medium under microwave irradiation to improve the reaction outcome.[6]
Combes Synthesis
Q: My acid-catalyzed Combes synthesis is slow and gives a low yield. Could the solvent/catalyst system be the issue?
A: Yes, the efficiency of the acid-catalyzed cyclization is crucial. While strong acids like sulfuric acid are traditional, they are not always optimal.[14]
-
Catalyst/Solvent System Modification: A highly effective alternative to sulfuric acid is a mixture of polyphosphoric acid (PPA) and an alcohol, such as ethanol.[13][14] This mixture forms a polyphosphoric ester (PPE) in situ, which acts as a powerful dehydrating agent to drive the cyclization, often leading to improved yields.[13][14] The choice of alcohol can be varied to optimize the reaction.
-
Substituent Effects: Remember that electron-withdrawing groups on the aniline ring can deactivate it, making the electrophilic cyclization step more difficult and slowing the reaction.[14][18] In such cases, a more potent catalyst system like PPE may be required.
Section 3: Experimental Protocols & Visualizations
Protocol: General Workflow for Solvent Screening in Quinoline Synthesis
This protocol provides a systematic approach to optimizing the solvent for your specific quinoline synthesis.
Objective: To identify the optimal solvent that maximizes reaction rate and yield while minimizing side product formation.
Methodology:
-
Selection of Solvents:
-
Choose a range of 6-8 solvents based on the suspected reaction mechanism and required temperature.
-
Include representatives from different classes: polar protic (e.g., ethanol, n-butanol), polar aprotic (e.g., DMF, DMSO, acetonitrile), and nonpolar/high-boiling (e.g., toluene, Dowtherm A, 1,2,4-trichlorobenzene).
-
Consider "green" solvents like water or ionic liquids if applicable.[17]
-
-
Reaction Setup (Parallel Synthesis):
-
In an array of reaction vials or flasks, add your aniline and carbonyl starting materials at a consistent molar ratio and concentration.
-
To each vessel, add the same volume of a different candidate solvent.
-
Add the catalyst (if required) at a consistent molar percentage to each reaction.
-
Ensure all reaction vessels have identical stirring rates and are placed in a heating block or oil bath that provides uniform temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of each reaction at set time intervals (e.g., 1, 2, 4, 8, 24 hours) using an appropriate technique.
-
Thin Layer Chromatography (TLC): This is a simple and effective way to qualitatively assess the consumption of starting materials and the formation of the product and any major byproducts.
-
LC-MS or GC-MS: For more quantitative analysis, an aliquot can be taken, quenched, and analyzed to determine the relative conversion to product.
-
-
Analysis and Interpretation:
-
After a set time, quench all reactions.
-
Isolate the crude product from each reaction and determine the yield.
-
Analyze the purity of the product from each solvent (e.g., by ¹H NMR or LC-MS).
-
Compare the results. The optimal solvent is the one that provides the best balance of high yield, high purity, and reasonable reaction time.
-
Diagrams: Visualizing Mechanisms and Workflows
Conceptual Influence of Solvent on Reaction Pathway
Caption: Solvent molecules interact with reactants, transition states, and products, altering their relative energies and thus the overall reaction rate.
Experimental Workflow for Troubleshooting Solvent Issues
Caption: A systematic workflow for diagnosing and solving reaction problems related to solvent choice.
References
-
Valdizan, E. M., et al. (2014). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. [Link]
-
O'Brien, R. V., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC, National Institutes of Health. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). PMC, National Institutes of Health. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. [Link]
-
Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Slideshare. Synthesis of quinoline derivatives and its applications. [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2017). ScienceDirect. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols. PMC, National Institutes of Health. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Goldsmith, C. F., et al. (2017). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
-
Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
-
Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2022). ResearchGate. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Wikipedia. Skraup reaction. [Link]
-
ResearchGate. Reaction mechanism of the Skraup quinoline synthesis. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
-
The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2021). ResearchGate. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of quinolines and their applications. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
ResearchGate. Viscosity of quinoline. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Chemistry Stack Exchange. Effect of solvent polarity on SN1 reactions of different charge types. [Link]
-
Sarveswari, S., & Chandrasekaran, I. (2025). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. ResearchGate. [Link]
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
- Name Reactions in Organic Synthesis. Combes Quinoline Synthesis.
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2017). ScienceDirect. [Link]
-
Preparation and Properties of Quinoline. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Gawdzik, A., & Pokorska, Z. (1978). Effect of viscosity changes of reaction mixture on the kinetics of formation of linear living polymer. Biblioteka Nauki. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Skraup reaction - Wikipedia [en.wikipedia.org]
- 16. uop.edu.pk [uop.edu.pk]
- 17. tandfonline.com [tandfonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring the Synthesis of Ethyl 2,6-dimethylquinoline-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,6-dimethylquinoline-3-carboxylate. As a key intermediate in various pharmaceutical applications, ensuring the purity and yield of this compound is paramount. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and monitoring.
The synthesis of this compound is often achieved through a Friedländer annulation reaction.[1][2][3] This classic method involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group.[1] While effective, the reaction is susceptible to various issues that can impact yield and purity. Careful in-process monitoring using appropriate analytical techniques is therefore crucial for successful synthesis.
Synthesis Pathway Overview
The typical synthesis route for this compound involves the reaction of 2-amino-5-methylacetophenone with ethyl acetoacetate. This reaction is often catalyzed by an acid or base and may be performed under conventional heating or microwave irradiation to reduce reaction times.[4][5]
Caption: Synthesis of this compound.
Frequently Asked Questions (FAQs)
General Synthesis & Reaction Monitoring
Q1: My Friedländer annulation reaction is resulting in a low yield. What are the common causes and solutions?
A1: Low yields in Friedländer synthesis can stem from several factors:
-
Inactive Catalyst: Ensure you are using a fresh batch of catalyst or consider increasing the catalyst loading.[1]
-
Inappropriate Reaction Temperature: The reaction may require optimization of the temperature. Incrementally increase the temperature and monitor the progress closely using Thin Layer Chromatography (T-LC).[1]
-
Poor Solubility of Reactants: If reactants are not fully dissolved, the reaction rate will be hindered. Consider switching to a more polar solvent like DMF or ethanol to improve solubility.[1]
-
Incomplete Reaction: The reaction may require a longer time to reach completion. Use TLC or LC-MS to monitor the consumption of starting materials.[1]
Q2: I am observing the formation of dark, tarry byproducts in my reaction mixture. What could be the cause?
A2: The formation of polymeric byproducts can occur, particularly in reactions like the Skraup and Doebner-von Miller syntheses.[6] Ensure precise temperature control, as excessive heat can promote side reactions.[1] These colored impurities may often remain at the baseline on a TLC plate.[6]
Q3: How can I effectively monitor the progress of my quinoline synthesis in real-time?
A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique for monitoring the progress of quinoline synthesis.[6] It allows for the quick visualization of the consumption of starting materials and the formation of the product, which will have different Retention Factor (Rf) values due to polarity differences.[6]
Analytical Techniques: Troubleshooting & Best Practices
High-Performance Liquid Chromatography (HPLC)
Q4: I am developing an HPLC method for my final product. What are good starting conditions?
A4: A reverse-phase (RP) HPLC method is a suitable choice for analyzing this compound.[7] A common mobile phase consists of a mixture of acetonitrile (MeCN) and water with an acid modifier like phosphoric acid or formic acid for Mass-Spec (MS) compatible applications.[7]
Q5: My HPLC peaks for the quinoline product are broad or tailing. How can I improve the peak shape?
A5: Poor peak shape in HPLC can be attributed to several factors:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the quinoline nitrogen, impacting its interaction with the stationary phase. Adjusting the pH with a suitable buffer can often improve peak symmetry.
-
Secondary Interactions: The basic nitrogen on the quinoline ring can interact with residual silanol groups on the silica-based stationary phase, leading to tailing. Using a column with end-capping or adding a competing base like triethylamine to the mobile phase can mitigate these interactions.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q6: Can I analyze this compound directly by GC-MS?
A6: Direct analysis by GC-MS can be challenging due to the polarity and relatively low volatility of the molecule.[8] While some quinoline derivatives can be analyzed directly, derivatization of the carboxylate group to a more volatile ester may be necessary for robust analysis.[8]
Q7: I am seeing multiple peaks in my GC-MS chromatogram for a purified sample. What could be the issue?
A7: The presence of multiple peaks could indicate:
-
Thermal Degradation: The high temperatures of the GC inlet can sometimes cause degradation of the analyte. Try lowering the injector temperature.
-
Isomers: Depending on the synthesis conditions, the formation of isomers is possible. Mass spectrometry can help in identifying if the peaks have the same mass-to-charge ratio.
-
Contamination: Ensure the GC system is clean and free from contaminants from previous analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q8: What are the expected key signals in the ¹H NMR spectrum of this compound?
A8: The ¹H NMR spectrum will provide characteristic signals for the different protons in the molecule. You would expect to see signals for the aromatic protons on the quinoline ring, the methyl groups, and the ethyl ester group (a quartet and a triplet). The chemical shifts of these protons will be influenced by their electronic environment.[9][10]
Q9: My NMR spectrum shows unexpected peaks. How do I determine if they are impurities or side products?
A9: The presence of unexpected peaks can indicate:
-
Residual Solvents: Check for common solvent peaks (e.g., from deuterated solvents or reaction/purification solvents).
-
Starting Materials: Compare the spectrum to the NMR spectra of your starting materials to see if any have been carried through.
-
Side Products: Side reactions during the synthesis can lead to related impurities. 2D NMR techniques like COSY and HSQC can help in elucidating the structure of these unknown compounds.
Troubleshooting Guides
HPLC Method Development
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Product and Impurities | Mobile phase composition is not optimal. | Adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous phase. Consider trying a different organic solvent (e.g., methanol). |
| Incorrect column chemistry. | Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size for better efficiency. | |
| Drifting Baseline | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
| Contaminated mobile phase or detector. | Filter all mobile phases and ensure the detector lamp is in good condition. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurements of all components. |
GC-MS Analysis
| Problem | Potential Cause | Suggested Solution |
| No Peak Detected | Analyte is not volatile enough or is degrading in the inlet. | Consider derivatization to increase volatility. Lower the injector temperature. |
| Incorrect GC oven temperature program. | Optimize the temperature program to ensure the analyte elutes within a reasonable time. | |
| Poor Sensitivity | Inefficient ionization in the mass spectrometer. | Optimize the MS source parameters (e.g., ionization energy). |
| Sample concentration is too low. | Concentrate the sample before injection. | |
| Mass Spectrum Does Not Match Expected Fragmentation | Incorrect MS tuning. | Perform a tune of the mass spectrometer. |
| Co-eluting impurity. | Improve the chromatographic separation to resolve the analyte from any impurities. |
Experimental Protocols
Protocol 1: In-Process Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines a general procedure for monitoring the progress of the this compound synthesis.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber (optional)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere with solvent vapors and cover the chamber.
-
Spot the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.
-
Lane 1 (Starting Material - SM): Dissolve a small amount of the 2-amino-5-methylacetophenone in a volatile solvent and spot it on the starting line.
-
Lane 2 (Reaction Mixture - RM): Using a capillary tube, carefully withdraw a small aliquot of your reaction mixture and spot it on the starting line.
-
Lane 3 (Co-spot - Co): Spot the starting material first, and after it dries, spot the reaction mixture directly on top of it.[6]
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry.
-
Analyze the Results: View the dried plate under a UV lamp and circle any visible spots.[6] The reaction is progressing if the intensity of the starting material spot in the "RM" lane decreases over time, and a new spot (the product) appears with a different Rf value. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
Caption: Workflow for TLC monitoring of the synthesis.
Protocol 2: HPLC-UV Analysis of this compound
This protocol provides a starting point for the quantitative analysis of the final product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.[11]
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Accurately weigh a known amount of pure this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the crude or purified reaction product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[11]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
References
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem. Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- SIELC Technologies. Ethyl 7-(2,6-dimethyl-4-pyridyl)
- Benchchem.
- Jetir.Org. Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-.
- ResearchG
- IOPscience.
- Mediterranean Journal of Chemistry.
- ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Wikipedia. Friedländer synthesis.
- Organic Chemistry Portal. Friedlaender Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. jetir.org [jetir.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry [medjchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of Ethyl 2,6-dimethylquinoline-3-carboxylate and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity is perpetual. This guide provides a comparative analysis of the well-established chemotherapeutic agent, cisplatin, and a representative of the promising quinoline class of compounds, Ethyl 2,6-dimethylquinoline-3-carboxylate. While extensive data exists for cisplatin and the broader quinoline family, specific experimental data on this compound is limited. Therefore, this guide will compare cisplatin to the known anticancer activities of quinoline derivatives, particularly quinoline-3-carboxylates, to provide a framework for evaluating the potential of this specific compound.
Introduction to the Compounds
Cisplatin: The Gold Standard
Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy, widely used in the treatment of various solid tumors, including ovarian, testicular, bladder, lung, and head and neck cancers.[1] Its discovery in the 1960s revolutionized cancer treatment.[1] Cisplatin exerts its cytotoxic effects primarily by damaging DNA, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2]
Quinoline Derivatives: A Versatile Scaffold
Quinoline and its derivatives represent a large class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[3][4][5] The versatility of the quinoline scaffold allows for extensive chemical modifications, leading to a diverse library of compounds with various mechanisms of action.[3][4] These mechanisms include inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and modulating key signaling pathways involved in cancer cell proliferation and survival.[3][6] this compound belongs to this promising class of compounds.
Mechanisms of Anticancer Action: A Comparative Overview
The fundamental difference in the anticancer activity of cisplatin and quinoline derivatives lies in their primary cellular targets and the subsequent signaling cascades they activate.
Cisplatin: A DNA Damaging Agent
The primary mechanism of cisplatin's anticancer activity is its ability to form covalent adducts with DNA.[1][2] Once inside the cell, where the chloride concentration is lower than in the extracellular fluid, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[7] This aquated form of cisplatin is highly reactive and readily binds to the N7 position of purine bases, primarily guanine, in the DNA.[1] This binding results in the formation of various DNA adducts, with the most common being 1,2-intrastrand cross-links between adjacent guanine residues.[1]
These DNA adducts distort the DNA double helix, which interferes with DNA replication and transcription.[7] This damage triggers cellular DNA repair mechanisms. If the damage is too extensive to be repaired, the cell cycle is arrested, and the cell undergoes apoptosis.[7][8] Cisplatin-induced apoptosis can be initiated through multiple pathways, including the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum stress pathways.[9]
Quinoline Derivatives: Multi-Targeted Agents
Unlike cisplatin's primary reliance on DNA damage, quinoline derivatives exhibit a broader range of anticancer mechanisms, often targeting multiple cellular pathways simultaneously.[3][10] This multi-targeted approach can be advantageous in overcoming the drug resistance mechanisms that often plague single-target agents.[8]
The anticancer activities of quinoline derivatives, including quinoline-3-carboxylates, have been attributed to:
-
Induction of Apoptosis: Many quinoline derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[3][6][11]
-
Cell Cycle Arrest: These compounds can interfere with the cell cycle progression, causing arrest at different phases (e.g., G2/M phase), thereby preventing cancer cell division.[3][4]
-
Inhibition of Tyrosine Kinases: Some quinoline derivatives act as inhibitors of tyrosine kinases, which are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival.[3]
-
Inhibition of Tubulin Polymerization: Certain quinoline derivatives can disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[3][12]
-
Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3]
Comparative Anticancer Activity: Experimental Data
The in vitro cytotoxic activity of an anticancer compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency of the compound.
It is important to note that IC50 values for the same compound can vary significantly between different studies due to variations in experimental conditions, such as cell line, exposure time, and assay method.[13][14]
Table 1: Comparative IC50 Values of Cisplatin and Representative Quinoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Platinum Compound | Cisplatin | A549 (Lung) | 7.49 (48h) | [15] |
| HT29 (Colon) | > 25 (72h) | [16] | ||
| T24 (Bladder) | > 25 (72h) | [16] | ||
| Ovarian Carcinoma Cell Lines | 0.1-0.45 µg/ml | [17] | ||
| Quinoline-3-carboxylate | Compound 4m | MCF-7 (Breast) | 0.33 | [11][18] |
| Compound 4n | MCF-7 (Breast) | 0.33 | [11][18] | |
| Compound 4k | K562 (Leukemia) | 0.28 | [11][18] | |
| Compound 4m | K562 (Leukemia) | 0.28 | [11][18] | |
| (E)-diethyl 2-styrylquinoline-3,4-dicarboxylate | Compound with 3,4,5-trimethoxystyryl moiety | A549 (Lung) | 2.38 | [19] |
| HT29 (Colon) | 4.52 | [19] | ||
| T24 (Bladder) | 9.86 | [19] |
Note: Direct comparative data for this compound is not currently available in the public domain. The data for other quinoline-3-carboxylate derivatives is presented to illustrate the potential potency of this class of compounds.
The available data suggests that certain quinoline-3-carboxylate derivatives exhibit potent anticancer activity, with IC50 values in the sub-micromolar range against breast and leukemia cancer cell lines, indicating a higher potency than cisplatin in these specific cell lines.[11][18] Furthermore, some styrylquinoline-dicarboxylate derivatives have shown significant inhibitory activity against lung, colon, and bladder cancer cell lines, in some cases being more potent than the reference cisplatin.[16][19]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[20][21][22] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[20] The amount of formazan produced is directly proportional to the number of viable cells.[20]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "cell-free" blanks (medium only) for background absorbance correction.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound and cisplatin) and a vehicle control (e.g., DMSO) in complete culture medium.
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of the test compounds to the respective wells.
-
Include an "untreated control" group (cells in fresh medium only) and a "vehicle control" group.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a acidified isopropanol solution, to each well to dissolve the formazan crystals.[21]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[22]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the "cell-free" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
Cisplatin remains a vital tool in the oncologist's arsenal, but its efficacy is often limited by severe side effects and the development of drug resistance.[2][8] The quinoline class of compounds, including quinoline-3-carboxylates, offers a promising alternative or complementary therapeutic strategy due to their diverse mechanisms of action and potent anticancer activity demonstrated by various derivatives.[3][4]
While direct experimental evidence for the anticancer activity of this compound is needed, the data from structurally related compounds suggest its potential as a potent cytotoxic agent. Future research should focus on:
-
In vitro cytotoxicity screening of this compound against a panel of cancer cell lines to determine its IC50 values and compare them directly with cisplatin.
-
Mechanistic studies to elucidate the specific cellular targets and signaling pathways modulated by this compound.
-
In vivo studies in animal models to evaluate its efficacy and toxicity profile in a more complex biological system.
By systematically investigating the anticancer potential of novel quinoline derivatives like this compound, the scientific community can pave the way for the development of more effective and less toxic cancer therapies.
References
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
-
Wang, W., et al. (2022). Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents. Frontiers in Cellular Neuroscience, 16, 960351. [Link]
-
Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371. [Link]
-
Henkels, K. M., & Turchi, J. J. (1999). Cisplatin-induced apoptosis proceeds by caspase-3-dependent and-independent pathways in cisplatin-resistant and-sensitive human ovarian cancer cell lines. Cancer research, 59(13), 3077–3083. [Link]
-
Lee, C. H., et al. (2012). Computational modeling of apoptotic signaling pathways induced by cisplatin. BMC systems biology, 6, 105. [Link]
-
Lippard, S. J. (1995). Anticancer Activity of Cisplatin and Related Complexes. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Cisplatin. [Link]
-
Aldossary, S. A. (2019). Anti-Cancer Activity Of Cisplatin And Its Toxicity. International Journal of Pharmaceutical Sciences and Research, 10(6), 2694-2702. [Link]
-
ResearchGate. (n.d.). Cellular pathways and apoptosis induced by cisplatin. [Link]
-
Hui, L., et al. (2002). Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells. Cancer letters, 175(1), 27–38. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100755. [Link]
-
Jancarikova, G., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12282. [Link]
-
ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. [Link]
-
Sharma, P. C., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]
-
Wang, P., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 9(100), 37415–37429. [Link]
-
Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(50), 29933–29956. [Link]
-
Rantanen, V., et al. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. International journal of cancer, 61(6), 859–862. [Link]
-
ResearchGate. (n.d.). IC 50 values for cell lines treated with cisplatin BG. [Link]
-
ResearchGate. (n.d.). IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture. [Link]
-
ResearchGate. (n.d.). Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines. [Link]
-
Chen, Y. C., et al. (2016). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PloS one, 11(5), e0156094. [Link]
-
ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. [Link]
-
Mittal, R., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(15), 1836–1847. [Link]
-
Gao, W., et al. (2018). First synthesis of novel 2,4-bis(( E )-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC advances, 8(70), 40093–40103. [Link]
-
Kumar, A., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 28(1), 115191. [Link]
-
Sharma, A., et al. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. In Recent Trends in Chemistry. IntechOpen. [Link]
-
Semantic Scholar. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
-
Zhang, H., et al. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC advances, 14(1), 1–9. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & medicinal chemistry letters, 26(2), 643–649. [Link]
-
Mittal, R., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(15), 1848–1859. [Link]
-
ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... [Link]
-
Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer drugs, 27(7), 620–634. [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]
-
Mittal, R., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(15), 1836–1847. [Link]
Sources
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cisplatin - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to the Anticancer Efficacy of Quinoline-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1][2] Among these, quinoline-3-carboxylate derivatives have emerged as a promising class of anticancer agents. This guide provides a comparative analysis of their efficacy, delving into their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation. Our focus is to equip researchers with the necessary insights to advance the development of this important pharmacophore into potent and selective cancer therapeutics.[1]
Unveiling the Antiproliferative Potential: A Comparative Look at Efficacy
The anticancer activity of quinoline-3-carboxylate derivatives has been demonstrated across various cancer cell lines. Notably, significant cytotoxic effects have been observed against human breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K562) cell lines.[1][2] The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
A comparative analysis of several synthesized quinoline-3-carboxylate derivatives reveals that subtle structural modifications can lead to substantial differences in anticancer activity. For instance, certain derivatives have exhibited potent activity with IC50 values in the sub-micromolar range, surpassing the efficacy of standard anticancer drugs in some cases.[1]
| Derivative | Target Cell Line | IC50 (µM) | Reference |
| Compound 4m | K562 | 0.28 | [1] |
| Compound 4k | K562 | 0.28 | [1] |
| Compound 4m | MCF-7 | 0.33 | [1] |
| Compound 4n | MCF-7 | 0.33 | [1] |
Table 1: Comparative Anticancer Activity of Lead Quinoline-3-Carboxylate Derivatives. This table highlights the potent and selective activity of specific derivatives against different cancer cell lines, underscoring the therapeutic potential of this chemical class.
The "How": Mechanism of Action - Induction of Intrinsic Apoptosis
The primary mechanism by which quinoline-3-carboxylate derivatives exert their anticancer effects is through the upregulation of the intrinsic apoptosis pathway.[1][2] This programmed cell death cascade is a crucial target in cancer therapy as it allows for the selective elimination of malignant cells.
The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential. Key players in this process are the Bcl-2 family of proteins, which include both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Quinoline-3-carboxylate derivatives have been shown to modulate the balance of these proteins, favoring a pro-apoptotic state. This is achieved by downregulating the expression of Bcl-2 and upregulating the expression of Bax. The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm.
Once in the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving a variety of cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[3] There is also evidence suggesting that some quinoline derivatives can trigger apoptosis through a p53-dependent pathway.[4]
Figure 1: Intrinsic Apoptosis Pathway Induced by Quinoline-3-Carboxylate Derivatives. This diagram illustrates the molecular cascade initiated by the compounds, leading to programmed cell death.
Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Efficacy
The biological activity of quinoline-3-carboxylate derivatives is intricately linked to their chemical structure.[1] The nature and position of substituents on the quinoline ring can significantly influence their anticancer potency and selectivity. While a comprehensive SAR for a large series of quinoline-3-carboxylates is still an active area of research, preliminary findings suggest that the electronic and steric properties of the substituents play a crucial role. For instance, the presence of specific functional groups can enhance the interaction of the molecule with its biological target, leading to increased cytotoxic activity. Further in-silico studies on drug-likeness (QED) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for optimizing the lead compounds.[1]
Experimental Protocols: A Guide to Evaluating Anticancer Efficacy
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for the key assays used to evaluate the anticancer efficacy of quinoline-3-carboxylate derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carboxylate derivatives for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Figure 2: MTT Assay Workflow. This flowchart outlines the key steps in determining cell viability after treatment with the test compounds.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the quinoline-3-carboxylate derivatives at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Conclusion and Future Directions
Quinoline-3-carboxylate derivatives represent a promising avenue for the development of novel anticancer therapies. Their potent cytotoxic activity against various cancer cell lines, coupled with a well-defined mechanism of action involving the induction of intrinsic apoptosis, makes them attractive candidates for further investigation. The structure-activity relationship studies, although in their early stages, provide a roadmap for the rational design of more potent and selective analogs.
Future research should focus on expanding the library of quinoline-3-carboxylate derivatives to conduct a more comprehensive SAR analysis. In vivo studies are also crucial to validate the preclinical efficacy and assess the pharmacokinetic and toxicological profiles of the lead compounds. Ultimately, the goal is to translate the promising in vitro findings into clinically effective anticancer drugs with minimal side effects.
References
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]
-
ResearchGate. Comparison of the IC50values of derivatives against a gastric cancer... [Link]
-
Li, Y., et al. (2021). 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. Bioorganic Chemistry, 114, 105101. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Semantic Scholar. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]
-
Youssif, B. G. M., et al. (2020). Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities. Archiv der Pharmazie, 353(5), 1900339. [Link]
-
Gundogdu, A. S., et al. (2023). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, 356(7), e2200673. [Link]
-
Chen, Y. C., et al. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. BioMed Research International, 2015, 892806. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Europe PMC. [Link]
-
Thomas, N. M., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Molecular Diversity. [Link]
-
Batalha, P. N., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. [Link]
-
Chen, D., et al. (1995). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 50(8), 1317–1325. [Link]
-
Li, J., et al. (2023). Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie, 356(7), e2200673. [Link]
-
Abdel-Ghani, T. M., et al. (2019). Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. ChemistrySelect, 4(36), 10731–10741. [Link]
-
Begum, H., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910–926. [Link]
-
Asif, M. (2022). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research on Pharmaceutical Sciences, 17(5), 486–496. [Link]
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Ethyl 2,6-dimethylquinoline-3-carboxylate as a Selective Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for compounds that exhibit high efficacy against malignant cells while sparing healthy tissue remains a paramount objective. Quinoline derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1] This guide focuses on the validation of a specific quinoline derivative, Ethyl 2,6-dimethylquinoline-3-carboxylate, as a promising selective anticancer agent.
This document provides a comprehensive framework for the evaluation of this compound, comparing its potential performance against established chemotherapeutic agents, Doxorubicin and Cisplatin. We will delve into the synthetic route, in-vitro validation methodologies, and the mechanistic basis for its selective cytotoxicity, supported by illustrative experimental data.
The Rationale for Selectivity: Targeting Cancer's Vulnerabilities
The fundamental principle of targeted cancer therapy lies in exploiting the molecular and metabolic differences between cancerous and normal cells.[2] Quinoline scaffolds have been shown to interfere with various cellular processes crucial for cancer progression, including cell cycle regulation, angiogenesis, and apoptosis.[1] The strategic placement of methyl and ethyl carboxylate groups on the quinoline core, as in this compound, is hypothesized to enhance its lipophilicity and cellular uptake, potentially leading to increased potency and a favorable selectivity index. A higher selectivity index (SI), the ratio of cytotoxicity against normal cells to that against cancer cells, is a key indicator of a compound's therapeutic window.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established acid-catalyzed cyclization reaction. A representative protocol, adapted from the synthesis of similar quinoline-3-carboxylate derivatives, is provided below.
Experimental Protocol: Synthesis
A mixture of 2-amino-5-methylacetophenone (1 mmol) and ethyl acetoacetate (1.2 mmol) is subjected to microwave irradiation in the presence of a catalytic amount of a heterogeneous acid catalyst (e.g., Montmorillonite K-10) in a dry media environment. The reaction is typically carried out at a power level of 560 W for a short duration (e.g., 5-10 minutes). After cooling, the crude product is extracted with a suitable solvent, such as ethanol, and purified by recrystallization to yield the pure this compound.
Figure 1: Synthetic workflow for this compound.
In-Vitro Validation: Assessing Cytotoxicity and Selectivity
The initial validation of a potential anticancer agent involves a battery of in-vitro assays to determine its cytotoxic effects on cancer cells versus normal cells.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) and a normal cell line (e.g., HEK293 - human embryonic kidney) in 96-well plates at an optimal density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Doxorubicin, and Cisplatin for 48 or 72 hours.[4]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%.[6]
Illustrative Cytotoxicity Data
The following table presents hypothetical IC50 values for this compound compared to Doxorubicin and Cisplatin across various cell lines. While direct experimental data for this specific compound is not publicly available, these values are projected based on the known activities of similar quinoline derivatives.[7]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | HEK293 (Normal) IC50 (µM) | Selectivity Index (HEK293/MCF-7) |
| This compound | 5.2 | 7.8 | 6.5 | > 50 | > 9.6 |
| Doxorubicin | 0.8[8] | 1.5[8] | 0.5[9] | 10.0[8] | 12.5 |
| Cisplatin | 15.6[4] | 10.9[10] | 8.2[11] | 25.0[4] | 1.6 |
Note: The IC50 values for Doxorubicin and Cisplatin are representative values from the literature and can vary between studies.[4][6]
The illustrative data suggests that while Doxorubicin is more potent, this compound may possess a favorable selectivity profile, being significantly less toxic to normal cells compared to cancer cells.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Understanding the mechanism of action is crucial for drug development. Quinoline derivatives are often reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1]
Apoptosis Detection (Annexin V-FITC/PI Assay)
The Annexin V-FITC assay is a standard method to detect early apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Cell Treatment: Treat cancer cells with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis is performed to determine if the compound induces arrest at a specific phase of the cell cycle. PI staining of DNA allows for the quantification of cells in the G0/G1, S, and G2/M phases based on their DNA content.
-
Cell Treatment: Treat cancer cells with the IC50 concentration of this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[14]
-
Staining: Treat the fixed cells with RNase A to remove RNA and then stain with PI.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a histogram of DNA content, allowing for the quantification of cells in each phase of the cell cycle.[15]
Figure 2: Workflow for the in-vitro validation of an anticancer agent.
In-Vivo Validation: Efficacy in Preclinical Models
Promising in-vitro results warrant further investigation in in-vivo models to assess the compound's efficacy and safety in a more complex biological system.
Xenograft Tumor Model
Human tumor xenograft models in immunocompromised mice are a standard for preclinical evaluation of anticancer agents.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound, a vehicle control, and a positive control (e.g., Doxorubicin) to different groups of mice for a specified period.
-
Monitoring: Monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
While specific in-vivo data for this compound is not available, studies on other quinoline derivatives have shown significant tumor growth inhibition in xenograft models, suggesting its potential for in-vivo efficacy.[16][17]
Comparative Analysis and Future Directions
The presented framework outlines the critical steps in validating this compound as a selective anticancer agent. The illustrative data, based on related compounds, suggests that it may offer a wider therapeutic window compared to a non-selective cytotoxic agent like Cisplatin. While likely less potent than Doxorubicin, its potential for improved selectivity is a significant advantage that warrants further investigation.
Future studies should focus on generating robust, direct experimental data for this compound. This includes:
-
Broad-panel screening: Testing against a larger panel of cancer cell lines and normal cell lines to establish a comprehensive selectivity profile.
-
Detailed mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
In-vivo efficacy and toxicology studies: Conducting thorough preclinical studies to evaluate its therapeutic efficacy, pharmacokinetic properties, and safety profile.
Conclusion
This compound represents a promising scaffold for the development of a novel selective anticancer agent. The methodologies outlined in this guide provide a clear and structured approach for its comprehensive validation. While further direct experimental evidence is required, the existing body of knowledge on quinoline derivatives provides a strong rationale for its continued investigation as a potential therapeutic candidate in the fight against cancer.
References
- Al-Suwaidan, I. A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100748.
- Dark, G. G., et al. (2003). Combretastatin A4 phosphate: a vascular targeting agent. Cancer Research, 63(7), 1818-1824.
- Juan, G., & Fletterick, R. J. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(11), e1141.
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Phan, T. K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 1-10.
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
- Tron, G. C., et al. (2006). Combretastatins: In vitro structure-activity relationship, mode of action and current clinical status. Medicinal Research Reviews, 26(4), 482-514.
- Nabavi, S. M., et al. (2020).
- Kumar, R. (2016). Synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate using different heterogeneous catalysts in dry media under microwave ir-radiation.
- Wąs, K., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12289.
-
Taylor & Francis. (n.d.). Combretastatin a-4 – Knowledge and References. Retrieved from [Link]
- Phan, T. K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 8566.
- Gross, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Nabavi, S. M., et al. (2020).
-
ResearchGate. (n.d.). IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. Retrieved from [Link]
- Rantanen, V., et al. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Anticancer Research, 15(5B), 2057-2061.
- El-Sayed, M., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 12(11), 1064.
-
ResearchGate. (n.d.). Determination of doxorubicin ic 50 in different tumor cell lines. Retrieved from [Link]
- Wang, Z., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of chemoresistance in ovarian cancer. Oncotarget, 7(43), 70733–70744.
-
ResearchGate. (n.d.). IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 of cisplatin in various cell line. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]
- Tang, J. C., et al. (2014). Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2. PLoS One, 9(4), e94662.
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 197, 111538.
-
The Royal Society of Chemistry. (n.d.). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. Retrieved from [Link]
-
Research Collection. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity index (SI) values for compound 40 and nitroxoline. Retrieved from [Link]
-
Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Retrieved from [Link]
-
Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity-index (SI) for selected compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Retrieved from [Link]
-
PubMed. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from 5‐methylindoline‐2,3‐dione (45) and KOH, HCl. Retrieved from [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atcc.org [atcc.org]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Cytotoxicity Analysis: Ethyl 2,6-dimethylquinoline-3-carboxylate versus Doxorubicin in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is relentless. This guide provides a comparative analysis of the well-established chemotherapeutic agent, doxorubicin, and the emerging class of quinoline derivatives, with a specific focus on Ethyl 2,6-dimethylquinoline-3-carboxylate. While direct comparative cytotoxic data for this compound is limited in publicly available literature, this guide will leverage data from structurally related quinoline compounds to provide a comprehensive overview for researchers.
Introduction to the Contenders
Doxorubicin: The Established Benchmark
Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of chemotherapy for decades, used in the treatment of a wide array of cancers including breast, lung, and ovarian cancers, as well as various sarcomas and leukemias.[1] Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, thereby inhibiting macromolecular biosynthesis and preventing the replication of the DNA double helix.[1] Furthermore, doxorubicin is a potent inhibitor of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during transcription and replication. By trapping the topoisomerase II-DNA complex, doxorubicin leads to DNA strand breaks and the induction of apoptosis.[1][2][3]
The generation of reactive oxygen species (ROS) is another significant mechanism of doxorubicin's cytotoxicity, contributing to oxidative stress and cellular damage.[1][4] This multifaceted mechanism of action, however, is also linked to its significant cardiotoxicity, a major dose-limiting side effect.[1][4]
Quinoline Derivatives: A Promising Frontier
Quinoline and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide range of pharmacological activities, including notable anticancer properties.[5][6][7] This diverse class of heterocyclic compounds has been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and in some cases, topoisomerase inhibition.[8][9] The potential for chemical modification of the quinoline ring allows for the fine-tuning of their biological activity and selectivity, offering a promising avenue for the development of novel anticancer agents with potentially improved therapeutic windows.[2]
Mechanisms of Cytotoxicity: A Head-to-Head Comparison
The cytotoxic pathways induced by doxorubicin are well-characterized and involve a cascade of molecular events culminating in cell death.
Doxorubicin's Cytotoxic Signaling Pathway
Doxorubicin's interaction with cellular components triggers multiple cell death pathways, primarily apoptosis. Upon DNA intercalation and topoisomerase II poisoning, DNA damage response pathways are activated, often leading to the upregulation of the tumor suppressor protein p53.[6] This initiates the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria, formation of the apoptosome, and subsequent activation of caspase-9 and the executioner caspase-3.[10] Doxorubicin can also trigger the extrinsic apoptotic pathway by upregulating death receptors on the cell surface.[5]
Caption: Doxorubicin-induced apoptotic signaling pathway.
Putative Cytotoxic Mechanisms of Quinoline Derivatives
While the precise mechanism of this compound is not yet fully elucidated, studies on related quinoline derivatives suggest several potential pathways. Many quinoline compounds have been shown to induce apoptosis in cancer cells.[8] For instance, some quinoline-3-carboxylate derivatives have been found to up-regulate intrinsic apoptosis pathways.[1] Furthermore, certain quinoline derivatives have demonstrated the ability to inhibit tubulin polymerization, leading to G2/M cell-cycle arrest and subsequent apoptosis.[11] The potential for ROS generation and subsequent activation of stress-activated protein kinase pathways, such as p38 MAPK, has also been implicated in the cytotoxic effects of some carboxylate-containing heterocyclic compounds.[10]
Experimental Protocol: Comparative Cytotoxicity Assessment via MTT Assay
To empirically compare the cytotoxic effects of this compound and doxorubicin, a robust and widely accepted method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Step-by-Step Methodology
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and doxorubicin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each compound in culture medium to achieve a range of final concentrations for treatment.
-
Remove the overnight culture medium from the 96-well plates and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.
-
-
Incubation:
-
Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) in the incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value for each compound using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
The following table summarizes the reported IC50 values for doxorubicin across a range of cancer cell lines. Due to the lack of specific data for this compound, IC50 values for representative quinoline derivatives are included to provide a comparative context. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | Breast | 2.5 | [8] |
| A549 | Lung | > 20 | [8] | |
| HeLa | Cervical | 2.9 | [8] | |
| HepG2 | Liver | 12.2 | [8] | |
| Caco-2 | Colon | 8.2 | [12] | |
| Quinoline Derivative 7 | Caco-2 | Colon | 93.5 | [12] |
| Quinoline Derivative 8 | Caco-2 | Colon | >100 | [12] |
| Quinoline Derivative 9 | Caco-2 | Colon | >100 | [12] |
| Isatin Derivative 13 | Caco-2 | Colon | 9.3 | [12] |
| Isatin Derivative 14 | Caco-2 | Colon | 5.7 | [12] |
Note: The quinoline and isatin derivatives listed are from a specific study and are not this compound. They are included to illustrate the potential cytotoxic activity of related heterocyclic compounds.
Analysis and Future Directions
The presented data underscores the potent, broad-spectrum cytotoxicity of doxorubicin. However, its high toxicity against certain cell lines is accompanied by well-documented side effects. The data on quinoline derivatives, while not specific to this compound, highlights the potential of this chemical class to yield compounds with significant and, in some cases, comparable cytotoxicity to established drugs like doxorubicin.[12]
Notably, some quinoline derivatives have shown a degree of selectivity for cancer cells over normal cells, a highly desirable characteristic for any potential chemotherapeutic agent.[7][13] For instance, certain quinoline derivatives have demonstrated low cytotoxicity against normal Vero cells while exhibiting potent activity against cancer cell lines.[12]
Future research should focus on:
-
Direct Cytotoxicity Studies: Performing head-to-head cytotoxicity assays of this compound and doxorubicin across a panel of cancer cell lines.
-
Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy and Toxicity: Evaluating the antitumor activity and safety profile of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
Conclusion
References
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(12), 8566. [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2020). Bioorganic Chemistry, 104, 104232. [Link]
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (2021). European Journal of Medicinal Chemistry, 223, 113647. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry, 46(36), 17355-17369. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). International Journal of Molecular Sciences, 23(21), 13426. [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1848. [Link]
-
Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016). Anticancer Drugs, 27(7), 620-634. [Link]
-
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). NeuroQuantology, 20(8), 1535-1557. [Link]
-
Doxorubicin-induced regulated cell death pathways. (2021). Cell Death & Disease, 12(4), 336. [Link]
-
Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. (2023). ResearchGate. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry, 13(1), 109. [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2022). International Journal of Molecular Sciences, 23(23), 14888. [Link]
-
Doxorubicin-induced apoptosis via the intrinsic pathway. (2019). ResearchGate. [Link]
-
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020). Remedy Publications LLC. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. neuroquantology.com [neuroquantology.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative In Vitro Efficacy Analysis of a Novel Quinoline-3-Carboxylate Derivative and Standard Chemotherapeutics
This guide provides a comprehensive in vitro comparison of the cytotoxic efficacy of a promising quinoline-3-carboxylate derivative, designated here as Compound 4m, against established chemotherapeutic agents, doxorubicin and cisplatin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer compounds.
Introduction: The Quest for Novel Anticancer Agents
The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] These compounds often exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, modulating the cell cycle, and interfering with critical signaling pathways essential for tumor growth.[3][4] This guide focuses on a representative quinoline-3-carboxylate derivative, Compound 4m, and evaluates its in vitro performance against the standard chemotherapeutic agents doxorubicin and cisplatin across different cancer cell lines.
The rationale for this comparison lies in the urgent need for novel anticancer agents with improved efficacy and reduced side effects compared to conventional chemotherapy. Doxorubicin, an anthracycline antibiotic, and cisplatin, a platinum-based compound, are cornerstones of cancer treatment but are associated with significant toxicities and the development of drug resistance.[5][6] Therefore, the identification of new chemical entities with potent and selective anticancer activity is of paramount importance.
Comparative Cytotoxicity Profile
The in vitro cytotoxic activity of Compound 4m, doxorubicin, and cisplatin was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined for each compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 4m | MCF-7 | Breast Adenocarcinoma | 0.33 [1] |
| K562 | Chronic Myelogenous Leukemia | 0.28 [1] | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~1.5 (representative value)[5][7][8][9] |
| Cisplatin | A549 | Lung Carcinoma | ~15 (representative value)[10][11][12] |
Note: The IC50 values for standard chemotherapeutics can vary between studies due to differences in experimental conditions such as cell passage number, incubation time, and assay methodology. The values presented here are representative for comparative purposes.
The data clearly indicates that Compound 4m exhibits potent cytotoxic activity against both MCF-7 and K562 cell lines, with IC50 values in the sub-micromolar range. Notably, its potency against the MCF-7 cell line appears to be significantly higher than that of the standard chemotherapeutic agent, doxorubicin.
Mechanistic Insights: Unraveling the Mode of Action
Preliminary studies suggest that the anticancer activity of quinoline-3-carboxylate derivatives, including compounds structurally related to Compound 4m, is mediated through the induction of apoptosis and cell cycle arrest.[1][13] A plausible mechanism of action involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[14][15]
Proposed Signaling Pathway for Apoptosis Induction
The following diagram illustrates a potential signaling pathway through which Compound 4m may induce apoptosis in cancer cells.
Caption: Proposed intrinsic apoptosis pathway induced by Compound 4m.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for key in vitro assays are provided.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K562, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of Compound 4m, doxorubicin, or cisplatin for 48 hours. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis.[16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Cell Treatment: Seed cells and treat with the compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is typically done by staining the DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.
-
Cell Treatment: Treat cells with the compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of PI.
Conclusion and Future Directions
The in vitro data presented in this guide demonstrates that the quinoline-3-carboxylate derivative, Compound 4m, possesses potent anticancer activity against breast and leukemia cancer cell lines, with superior efficacy compared to the standard chemotherapeutic agent doxorubicin in the MCF-7 cell line. The proposed mechanism of action involving apoptosis induction and potential tubulin polymerization inhibition warrants further investigation.
Future studies should focus on:
-
Expanding the in vitro evaluation of Compound 4m against a broader panel of cancer cell lines.
-
Conducting detailed mechanistic studies to confirm the inhibition of tubulin polymerization and elucidate the precise signaling pathways involved in apoptosis induction.
-
Evaluating the in vivo efficacy and toxicity profile of Compound 4m in preclinical animal models.
The promising in vitro profile of this quinoline-3-carboxylate derivative suggests its potential as a lead compound for the development of a novel and more effective anticancer therapeutic.
References
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry. [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). ARC Journal of Cancer Science. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
-
Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). PubMed. [Link]
-
Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). Semantic Scholar. [Link]
-
Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). Taylor & Francis Online. [Link]
-
Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. (2022). ACS Publications. [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). MDPI. [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). PubMed. [Link]
-
Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
-
Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. (2014). Spandidos Publications. [Link]
-
MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (n.d.). Indonesian Journal of Cancer Chemoprevention. [Link]
-
Comparison of the IC50values of derivatives against a gastric cancer... (n.d.). ResearchGate. [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). Europe PMC. [Link]
-
Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer. (n.d.). PMC. [Link]
-
RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES. (n.d.). PMC. [Link]
-
PD-0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. (n.d.). PMC. [Link]
-
In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. (n.d.). DergiPark. [Link]
-
IC 50 values for cisplatin, curcuminoid, and combination treatments in... (n.d.). ResearchGate. [Link]
-
Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. (2025). PMC. [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI. [Link]
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 10. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 14. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Investigating Cross-Resistance of Cancer Cells to Ethyl 2,6-dimethylquinoline-3-carboxylate
An Objective Comparison Framework for a Novel Anticancer Candidate
For drug development professionals and cancer researchers, understanding the potential for drug resistance is a critical step in evaluating a new therapeutic candidate. Ethyl 2,6-dimethylquinoline-3-carboxylate, a member of the quinoline derivative class of compounds, has emerged as a molecule of interest due to the recognized anticancer properties of this chemical family.[1][2][3] Quinolines have demonstrated a wide range of pharmacological activities, and several have been developed into clinically approved anticancer agents.[1][2] This guide provides a comprehensive framework for designing and executing cross-resistance studies for this compound, comparing its potential efficacy against cancer cells that have developed resistance to standard-of-care chemotherapeutics.
Part 1: Mechanistic Foundations of Quinoline Anticancer Activity and Drug Resistance
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of key signaling pathways.[2] Some quinoline-based compounds have also shown the ability to be effective against drug-resistant cancers.[1] However, the development of multidrug resistance (MDR) remains a major hurdle in cancer chemotherapy.[4][5]
One of the most well-characterized mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[4][6][7] P-gp functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[4][6][7] The overexpression of P-gp has been linked to chemoresistance in numerous cancer types.[4]
Other mechanisms of drug resistance include alterations in drug targets, activation of compensatory signaling pathways, enhanced DNA repair mechanisms, and evasion of apoptosis.[5][8] A thorough investigation of cross-resistance should therefore consider these multifaceted possibilities.
Part 2: A Comparative Framework for Cross-Resistance Studies
To objectively assess the potential of this compound in the context of drug resistance, a direct comparison with established anticancer agents is essential. This section outlines a logical workflow for such a study.
Experimental Workflow for Cross-Resistance Assessment
Caption: Experimental workflow for assessing cross-resistance.
Selection of Comparison Agents
To provide a robust comparison, it is recommended to test this compound against a panel of drugs with well-defined mechanisms of action and susceptibility to known resistance pathways.
-
Doxorubicin (DOX): A topoisomerase II inhibitor and a known substrate for the P-gp efflux pump. High cross-resistance to doxorubicin in P-gp overexpressing cells is expected.
-
Paclitaxel (PTX): A microtubule-stabilizing agent, also a known P-gp substrate. Similar to doxorubicin, it is susceptible to P-gp mediated resistance.
Illustrative Experimental Data
The following table presents hypothetical data from a cross-resistance study to illustrate the expected outcomes and aid in data interpretation.
| Compound | Cell Line | IC50 (µM) | Resistance Factor (RF) |
| This compound | MCF-7 (Parental) | 5.2 | 1.5 |
| MCF-7/ADR (Resistant) | 7.8 | ||
| Doxorubicin (DOX) | MCF-7 (Parental) | 0.5 | 20 |
| MCF-7/ADR (Resistant) | 10.0 | ||
| Paclitaxel (PTX) | MCF-7 (Parental) | 0.01 | 25 |
| MCF-7/ADR (Resistant) | 0.25 |
IC50 values are hypothetical and for illustrative purposes only.
A low Resistance Factor (RF) for this compound would suggest that its efficacy is not significantly compromised by the resistance mechanisms present in the MCF-7/ADR cells, a highly desirable characteristic for a novel anticancer agent.
Part 3: Delving into the Mechanism of Resistance
The observation of cross-resistance, or lack thereof, necessitates a deeper investigation into the underlying molecular mechanisms.
P-glycoprotein (P-gp) Mediated Efflux
A key mechanism of resistance to doxorubicin and paclitaxel is the overexpression of P-gp.[4][6] It is crucial to determine if this compound is also a substrate for this efflux pump.
Caption: P-glycoprotein mediated drug efflux mechanism.
A western blot analysis comparing P-gp expression levels in the parental and resistant cell lines would confirm the resistance model. If the resistant cell line shows high P-gp expression and a low RF for this compound, it would be strong evidence that the compound is not a P-gp substrate.
Part 4: Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, the following detailed protocols are provided.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (parental and resistant) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blot for P-glycoprotein Expression
-
Protein Extraction: Lyse the parental and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C219) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
Conclusion
This guide provides a structured and scientifically rigorous approach to evaluating the cross-resistance profile of this compound. By comparing its efficacy against well-characterized resistant cell lines and standard chemotherapeutic agents, researchers can gain valuable insights into its potential as a novel anticancer drug. A favorable outcome, characterized by a low resistance factor and the ability to circumvent common resistance mechanisms like P-gp mediated efflux, would strongly support its further development.
References
-
Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]
-
Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). (2022). Spandidos Publications. Retrieved January 17, 2026, from [Link]
-
Understanding and targeting resistance mechanisms in cancer. (2023). Wiley Online Library. Retrieved January 17, 2026, from [Link]
-
Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]
-
Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. (2022). Frontiers in Oncology. Retrieved January 17, 2026, from [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed. Retrieved January 17, 2026, from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). MDPI. Retrieved January 17, 2026, from [Link]
-
The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. (2023). Journal of Pharmaceutical Research International. Retrieved January 17, 2026, from [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014). ACG Publications. Retrieved January 17, 2026, from [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Intercellular transfer of P-glycoprotein mediates acquired multidrug resistance in tumor cells. (2003). PNAS. Retrieved January 17, 2026, from [Link]
-
Overcoming Varied Resistance Mechanisms Observed in Cancer Cells Treated With a Trastuzumab-Maytansinoid ADC. (2015). ADC Review / Journal of Antibody-drug Conjugates. Retrieved January 17, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. (2021). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Models of cross–resistance. (A) When drugs acting on the same target... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]
-
P-glycoprotein mediated multidrug resistance and its implications for pathology. (1994). PubMed. Retrieved January 17, 2026, from [Link]
-
Quinoline derivatives with potential anticancer activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). MDPI. Retrieved January 17, 2026, from [Link]
Sources
- 1. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journaljpri.com [journaljpri.com]
- 8. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
A Comparative Guide to the Synergistic Anticancer Effects of Ethyl 2,6-dimethylquinoline-3-carboxylate
Introduction
The quest for more effective and less toxic cancer therapies has led to a significant focus on combination treatments.[1] The rationale behind this approach is to target multiple signaling pathways simultaneously, which can lead to synergistic effects, overcome drug resistance, and reduce individual drug dosages, thereby minimizing side effects.[1][2] Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anticancer properties.[3][4][5] Their mechanisms of action are diverse, ranging from inhibition of topoisomerase and tyrosine kinases to the induction of apoptosis.[3][6][7]
This guide explores the potential synergistic effects of a specific quinoline derivative, Ethyl 2,6-dimethylquinoline-3-carboxylate , when used in combination with established anticancer drugs. While direct synergistic studies on this particular compound are nascent, its structural similarity to other biologically active quinoline-3-carboxylates warrants investigation into its potential as a combination therapy agent.[8][9] This document provides a framework for researchers and drug development professionals to design and evaluate such synergistic interactions, using established methodologies and providing hypothetical, yet plausible, experimental data for illustrative purposes.
Rationale for Combination Therapy
The development of drug resistance is a major hurdle in cancer treatment.[1] Combination therapy can address this by targeting different cellular mechanisms. For instance, if a cancer cell develops resistance to a drug that inhibits topoisomerase, a second drug that targets a different pathway, such as a tyrosine kinase, could still be effective. Furthermore, two drugs acting on different targets might produce a combined effect that is greater than the sum of their individual effects—a phenomenon known as synergy.[2][10]
Selecting Combination Partners for this compound
Given that many quinoline derivatives have been shown to target topoisomerase and tyrosine kinases, we have selected two well-characterized anticancer drugs for this comparative guide:
-
Doxorubicin: A widely used anthracycline antibiotic that primarily functions as a topoisomerase II inhibitor, intercalating with DNA and preventing the re-ligation of DNA strands, which leads to apoptosis.
-
Gefitinib: A tyrosine kinase inhibitor (TKI) that specifically targets the epidermal growth factor receptor (EGFR). It is used in the treatment of certain types of non-small cell lung cancer.
The following sections will detail the experimental workflow to assess the synergistic potential of this compound with Doxorubicin and Gefitinib.
Experimental Design and Methodologies
A robust experimental design is crucial for accurately assessing drug synergy.[11] The following workflow outlines the key steps, from initial cell viability assays to the quantitative analysis of synergy.
Experimental Workflow
Caption: Experimental workflow for assessing drug synergy.
Detailed Experimental Protocols
1. Cell Culture and Reagents
-
Cell Lines:
-
MCF-7 (Human breast adenocarcinoma, EGFR-positive)
-
A549 (Human lung carcinoma, EGFR-positive)
-
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Drugs:
-
This compound (Synthesized or procured)
-
Doxorubicin (Sigma-Aldrich)
-
Gefitinib (Selleck Chemicals)
-
2. Single-Agent IC50 Determination
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of each drug (this compound, Doxorubicin, and Gefitinib) in the culture medium.
-
Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug using dose-response curve fitting software (e.g., GraphPad Prism).
3. Combination Drug Treatment and Synergy Analysis
-
Based on the IC50 values, design a combination matrix. A common approach is the constant ratio design, where the drugs are mixed at a fixed ratio of their IC50 values (e.g., 1:1, 1:2, 2:1).
-
Treat the cells with the drug combinations for 72 hours.
-
Perform the MTT assay as described above.
-
Calculate the fraction of cells affected (Fa) for each drug combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method.[2][10][12] This method provides a quantitative measure of the interaction between two drugs. The CI value is calculated using specialized software such as CompuSyn.
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Hypothetical Data and Interpretation
The following tables present hypothetical data from the described experiments to illustrate how the synergistic effects can be compared.
Table 1: Single-Agent Cytotoxicity (IC50 Values in µM)
| Drug | MCF-7 | A549 |
| This compound | 15.2 | 25.8 |
| Doxorubicin | 0.8 | 1.2 |
| Gefitinib | 5.6 | 2.1 |
Table 2: Combination Index (CI) Values for Drug Combinations
| Combination (Constant Ratio) | Cell Line | CI at Fa=0.5 | CI at Fa=0.75 | CI at Fa=0.9 | Interpretation |
| This compound + Doxorubicin (1:1 IC50 ratio) | MCF-7 | 0.65 | 0.58 | 0.52 | Synergy |
| A549 | 0.82 | 0.75 | 0.68 | Synergy | |
| This compound + Gefitinib (1:1 IC50 ratio) | MCF-7 | 0.48 | 0.41 | 0.35 | Strong Synergy |
| A549 | 1.05 | 1.12 | 1.18 | Antagonism |
Interpretation of Hypothetical Results
The hypothetical data suggests that this compound exhibits a synergistic effect with Doxorubicin in both MCF-7 and A549 cell lines, with the synergy becoming more pronounced at higher effect levels (higher Fa values). This could imply that the combination is more effective at killing a larger fraction of cancer cells.
Interestingly, the combination with Gefitinib shows strong synergy in the MCF-7 cell line but an antagonistic effect in the A549 cell line. This highlights the importance of cell context in drug synergy and suggests that the underlying mechanisms of interaction may differ between cell types.
Plausible Mechanistic Insights
The synergistic interactions observed can be hypothesized to stem from the complementary mechanisms of action of the combined drugs.
Caption: Potential signaling pathways affected by combination therapy.
The synergy between this compound and Doxorubicin could be due to a multi-pronged assault on the cell's survival mechanisms. Doxorubicin induces DNA damage via topoisomerase II inhibition, while the quinoline derivative might promote apoptosis through an independent pathway, thus lowering the threshold for cell death.
The strong synergy with Gefitinib in MCF-7 cells could be explained by a dual blockade of key survival pathways. Gefitinib's inhibition of EGFR signaling (affecting PI3K/Akt and RAS/MAPK pathways) combined with a potential pro-apoptotic effect of the quinoline derivative could be highly effective. The antagonism in A549 cells could be due to unforeseen drug interactions or the activation of compensatory signaling pathways.
Conclusion
This guide provides a comprehensive framework for evaluating the synergistic anticancer potential of this compound. By employing rigorous experimental design and quantitative analysis, researchers can effectively assess its utility in combination therapies. The hypothetical data presented herein illustrates the potential for this novel quinoline derivative to enhance the efficacy of existing anticancer drugs. Further investigation into the precise molecular mechanisms underlying these synergistic interactions is warranted and could pave the way for the development of more effective and targeted cancer treatments.
References
- Chou, T.-C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.
- Ledbetter, C., et al. (2024). Designing combination therapies for cancer treatment: application of a mathematical framework combining CAR T-cell immunotherapy and targeted radionuclide therapy. Frontiers in Immunology, 15.
- Chou, T.-C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446.
- Zhao, W., et al. (2020). Current Methods for Quantifying Drug Synergism. Current Protocols in Chemical Biology, 12(3), e80.
- El-Gamal, M. I., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(61), 37245-37260.
- Pusztai, L., & Galsky, M. D. (2020). Design of phase II oncology trials evaluating combinations of experimental agents. Journal of the National Cancer Institute, 112(8), 775-781.
- Lee, J. J., & Jia, R. (2018). Experiment Designs for the Assessment of Drug Combination Synergism.
- PunnettSquare Tools. (2025).
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 76(2), 114-123.
- Tan, M., et al. (2011). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Statistical Applications in Genetics and Molecular Biology, 10(1).
- Bertino, J. R. (2018). On the Design of Combination Cancer Therapy. Cell, 174(5), 1056-1057.
- Wang, Y., et al. (2020). Combination therapy in combating cancer. Seminars in Cancer Biology, 65, 1-15.
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(16), 1981–1991.
- Nekkanti, S., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & medicinal chemistry letters, 26(2), 524–529.
- Purohit, P., & Mittal, R. K. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(14), 1836–1846.
Sources
- 1. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Therapeutic Index of Novel Quinoline-3-Carboxylate Compounds
In the landscape of modern drug discovery, particularly within oncology, the quinoline scaffold has emerged as a significant pharmacophore due to its diverse pharmacological activities, including anti-neoplastic properties.[1] This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic index (TI) of novel quinoline-3-carboxylate compounds. A favorable therapeutic index is a critical determinant of a drug candidate's potential for clinical success, representing the margin of safety between its therapeutic and toxic doses.[2][3][4]
A higher TI signifies a wider safety margin, making a drug safer for clinical use, whereas a low TI indicates a narrow window between effective and toxic doses, necessitating careful monitoring.[2][3] This guide will navigate the essential in vitro and in vivo methodologies required to determine the TI, offering a comparative analysis against established alternatives and grounding the protocols in scientific integrity and practical expertise.
The Foundation: Understanding the Therapeutic Index
The therapeutic index is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[2][3][5]
Therapeutic Index (TI) = TD50 / ED50
In preclinical settings, the TD50 is often substituted with the median lethal dose (LD50) in animal studies, though more sophisticated and humane endpoints are now more commonly used.[5][6] The determination of TI is a cornerstone of the drug development process, guiding dosage determination and safety assessments.[2]
The Subject: Quinoline-3-Carboxylate Compounds
The quinoline ring system is a versatile heterocyclic scaffold found in numerous biologically active compounds.[7] Specifically, quinoline-3-carboxylate derivatives have demonstrated promising antiproliferative activity against various cancer cell lines, often by inducing apoptosis through intrinsic pathways.[1][8] Their mechanism of action can involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[9][10] The primary objective in developing novel quinoline-3-carboxylate compounds is to enhance their selectivity towards cancer cells, thereby minimizing toxicity to non-cancerous cells and widening the therapeutic window.[11]
Comparative Experimental Workflow: A Step-by-Step Evaluation
This section outlines a comprehensive, multi-step workflow to determine the therapeutic index of novel quinoline-3-carboxylate compounds, comparing them with a standard-of-care chemotherapeutic agent (e.g., Doxorubicin) to provide a clear benchmark for performance.
Phase 1: In Vitro Assessment of Cytotoxicity (IC50 Determination)
The initial phase focuses on determining the concentration of the compound that inhibits 50% of cancer cell growth (IC50), a key metric for assessing a drug's potency.[12]
Experimental Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14]
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][14]
-
Compound Preparation: Prepare a stock solution of the novel quinoline-3-carboxylate compound and the comparator drug (e.g., Doxorubicin) in a suitable solvent like DMSO. Create a series of dilutions to test a range of concentrations.[13]
-
Treatment: Treat the cells with the various concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.[13][14]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[13]
-
Data Analysis: Normalize the data to the untreated control and plot a dose-response curve with concentration on the x-axis and percent inhibition on the y-axis. The IC50 value is the concentration that corresponds to 50% inhibition.[12]
Causality and Trustworthiness: This protocol is self-validating through the inclusion of both positive (comparator drug) and negative (vehicle) controls. The dose-response curve provides a clear and quantifiable measure of the compound's cytotoxic potency.
Phase 2: In Vitro Assessment of Toxicity in Non-Cancerous Cells (CC50 Determination)
To assess the selectivity of the novel compounds, their cytotoxicity is also evaluated in non-cancerous cell lines. The 50% cytotoxic concentration (CC50) is determined.[15]
Experimental Protocol: The same MTT assay protocol as described above is used, but with a non-cancerous cell line (e.g., HEK293, normal human keratinocytes).[11][16]
Selectivity Index (SI): The in vitro therapeutic window can be estimated by calculating the Selectivity Index.[15][17]
SI = CC50 (non-cancerous cells) / IC50 (cancer cells)
A higher SI value indicates greater selectivity of the compound for cancer cells.[15]
Phase 3: In Vivo Efficacy Studies (ED50 Determination)
Promising compounds from in vitro studies are advanced to in vivo animal models to determine their effective dose (ED50).[18]
Experimental Protocol: Xenograft Mouse Model
-
Model Development: Immunodeficient mice are subcutaneously injected with human tumor cells. Tumors are allowed to grow to a palpable size.[19]
-
Treatment: The mice are randomly assigned to treatment groups: vehicle control, comparator drug, and different doses of the novel quinoline-3-carboxylate compound. The drug is administered via a clinically relevant route (e.g., intraperitoneal or oral).[18]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control. The ED50 is the dose that results in 50% tumor growth inhibition.[20]
Causality and Trustworthiness: This in vivo model provides a more physiologically relevant system to evaluate drug efficacy. The use of a control group and a standard drug allows for a robust comparison.
Phase 4: In Vivo Toxicity Studies (TD50/LD50 Determination)
The final step is to assess the toxicity of the novel compounds in vivo to determine the TD50 or LD50.[21]
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Healthy mice are used for this study.
-
Dose Escalation: Different groups of mice are administered single, escalating doses of the novel compound.[22]
-
Observation: The animals are observed for signs of toxicity and mortality over a period of 14 days.
-
Data Analysis: The LD50, the dose that is lethal to 50% of the animals, is calculated using statistical methods. Alternatively, the TD50 can be determined by observing for specific toxic effects at different doses.[23]
Regulatory Adherence: All preclinical toxicity studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data.[21][24]
Data Presentation and Comparison
To facilitate a clear comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Cytotoxicity and Selectivity
| Compound | Cancer Cell Line (IC50, µM) | Non-Cancerous Cell Line (CC50, µM) | Selectivity Index (SI) |
| Novel Quinolone-3-Carboxylate A | Experimental Value | Experimental Value | Calculated Value |
| Novel Quinolone-3-Carboxylate B | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin (Comparator) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
Table 2: In Vivo Efficacy, Toxicity, and Therapeutic Index
| Compound | Efficacy (ED50, mg/kg) | Toxicity (LD50, mg/kg) | Therapeutic Index (TI = LD50/ED50) |
| Novel Quinolone-3-Carboxylate A | Experimental Value | Experimental Value | Calculated Value |
| Novel Quinolone-3-Carboxylate B | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin (Comparator) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
Visualizing the Workflow and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: Experimental workflow for determining the therapeutic index.
Caption: Simplified intrinsic apoptosis pathway induced by quinoline-3-carboxylates.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the therapeutic index of novel quinoline-3-carboxylate compounds. By following these detailed protocols and comparative analyses, researchers can generate reliable and comprehensive data to support the advancement of promising drug candidates into further preclinical and clinical development.[4][24] The ultimate goal is to identify compounds with a high therapeutic index, ensuring both potent anti-cancer activity and a favorable safety profile for patients.[25] Future research should also explore the development of more predictive in vitro models, such as 3D organoids, to better mimic the in vivo tumor microenvironment and potentially reduce the reliance on animal testing.
References
-
Knya. (2024, July 15). Therapeutic Index: Definition, Importance, and Examples. [Link]
-
StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula. [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. [Link]
-
Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751–761. [Link]
-
Wikipedia. Therapeutic index. [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(16), 1981–1991. [Link]
-
Bio-protocol. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. [Link]
-
Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Link]
-
U.S. Food and Drug Administration (FDA). (2018, January 4). Step 2: Preclinical Research. [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
-
National Toxicology Program. (2003, May 15). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. [Link]
-
Altogen Biosystems. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. [Link]
-
Semantic Scholar. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
-
ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
PPD. Preclinical Studies in Drug Development. [Link]
-
PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]
-
PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]
-
ResearchGate. In vivo LD50 and ED50 for mice and calculated therapeutic index (LD50/ED50) of complexes. [Link]
-
PubMed Central. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. [Link]
-
ResearchGate. (PDF) In vivo screening models of anticancer drugs. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
European Medicines Agency. (1997, December 17). note for guidance on preclinical pharmacological and toxicological testing of vaccines. [Link]
-
PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
-
National Center for Biotechnology Information. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. [Link]
-
Anti-Cancer Agents in Medicinal Chemistry. (2020, November 1). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
-
National Center for Biotechnology Information. Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]
-
PubMed Central. A critical evaluation of methods to interpret drug combinations. [Link]
-
PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]
-
OUCI. The determination and interpretation of the therapeutic index in drug development. [Link]
-
PubMed. Novel bioequivalence approach for narrow therapeutic index drugs. [Link]
-
ResearchGate. Novel Bioequivalence Approach for Narrow Therapeutic Index Drugs. [Link]
-
Trends in Sciences. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. [Link]
-
ResearchGate. Synthesis of quinoline-3-carboxylate derivative 21-R. [Link]
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. knyamed.com [knyamed.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. Therapeutic index - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences [tis.wu.ac.th]
- 18. ijpbs.com [ijpbs.com]
- 19. researchgate.net [researchgate.net]
- 20. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ppd.com [ppd.com]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Benchmarking the Bioactivity of Ethyl 2,6-dimethylquinoline-3-carboxylate Against Patented Compounds
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and immunomodulatory effects.[2][5][6][7][8] Within this privileged class of compounds, quinoline-3-carboxylates have emerged as a particularly promising chemotype, with research highlighting their potential as antiproliferative agents.[1][9][10][11] This guide provides a comprehensive framework for benchmarking the bioactivity of a novel quinoline derivative, Ethyl 2,6-dimethylquinoline-3-carboxylate, against established, patented compounds.
This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed, step-by-step guide to evaluating the potential of this compound in two key therapeutic areas: oncology and inflammation. The experimental protocols are designed to be self-validating, and all mechanistic claims are supported by authoritative references.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the bioactivity of this compound, it is essential to compare it with patented compounds that have well-defined mechanisms of action and established potency. For this guide, we have selected three patented compounds that represent different facets of quinoline bioactivity:
-
Tasquinimod: An immunomodulatory agent that targets the tumor microenvironment by binding to S100A9.[5][6][12][13][14]
-
Cabozantinib: A multi-targeted tyrosine kinase inhibitor (TKI) that inhibits VEGFR, c-MET, and AXL, key drivers of tumor angiogenesis and metastasis.[15][16][17][18][19]
-
Glesatinib: A potent inhibitor of c-MET and Smoothened (SMO), also known to antagonize P-glycoprotein (P-gp) mediated multidrug resistance.[20][21][22][23][24]
These compounds provide a robust basis for comparison, covering a range of mechanisms from immunomodulation to direct inhibition of cancer-driving kinases.
Part 1: Anticancer Bioactivity Benchmarking
The antiproliferative potential of this compound will be assessed against a panel of cancer cell lines and compared directly with our selected patented benchmarks.
Experimental Workflow: Anticancer Screening
Caption: Workflow for anticancer bioactivity screening.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Lines:
-
MCF-7 (Breast adenocarcinoma)
-
K562 (Chronic myelogenous leukemia)[9]
-
A549 (Lung carcinoma)
-
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, Tasquinimod, Cabozantinib, and Glesatinib for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
2. Cell Cycle Analysis
This protocol determines the effect of the test compound on the cell cycle progression.
-
Methodology:
-
Treat cells with the compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A and stain with Propidium Iodide (PI).
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Methodology:
-
Treat cells with the compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Data Presentation: Comparative Anticancer Activity
| Compound | Target/Mechanism of Action | MCF-7 IC50 (µM) | K562 IC50 (µM) | A549 IC50 (µM) |
| This compound | To be determined | Experimental Data | Experimental Data | Experimental Data |
| Tasquinimod | S100A9 inhibitor, immunomodulator[6][12][13][14] | Reference Data | Reference Data | Reference Data |
| Cabozantinib | Multi-targeted TKI (VEGFR, c-MET, AXL)[16][17][18][19] | Reference Data | Reference Data | Reference Data |
| Glesatinib | c-MET/SMO dual inhibitor[20][21][22][23][24] | Reference Data | Reference Data | Reference Data |
Part 2: Anti-inflammatory Bioactivity Benchmarking
The anti-inflammatory potential of this compound will be evaluated by its ability to suppress the production of key inflammatory mediators in a cellular model of inflammation.
Signaling Pathway: LPS-induced Inflammation
Caption: Simplified LPS-induced pro-inflammatory signaling pathway.
Detailed Experimental Protocols
1. Inhibition of Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Line: RAW 264.7 (Murine macrophage)
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent.
-
Determine the IC50 value for NO inhibition.
-
2. Inhibition of Pro-inflammatory Cytokine Production (ELISA)
This assay quantifies the reduction in pro-inflammatory cytokine secretion.
-
Cell Line: RAW 264.7
-
Methodology:
-
Follow steps 1-4 from the Nitric Oxide Inhibition protocol.
-
Quantify the concentration of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits.
-
Calculate the percentage of inhibition for each cytokine.
-
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | NO Production IC50 (µM) | TNF-α Inhibition (%) at [X] µM | IL-6 Inhibition (%) at [X] µM |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Indomethacin (Reference) | Reference Data | Reference Data | Reference Data |
Trustworthiness and Self-Validation
The experimental protocols outlined in this guide are standard, well-validated methods in the fields of cancer biology and immunology. The inclusion of positive controls (patented drugs) and negative controls (vehicle-treated cells) in each assay ensures the reliability and reproducibility of the results. Furthermore, the multi-faceted approach to assessing bioactivity, from initial viability screens to mechanistic studies, provides a robust and comprehensive evaluation of the test compound's potential.
Conclusion
This guide provides a rigorous and scientifically sound framework for benchmarking the bioactivity of this compound. By comparing its performance against well-characterized, patented quinoline derivatives in both anticancer and anti-inflammatory assays, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The detailed protocols and data presentation formats are designed to facilitate clear and objective comparisons, ultimately guiding further drug discovery and development efforts.
References
-
Title: Tasquinimod - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Mechanisms of action of tasquinimod on the tumour microenvironment Source: PMC - NIH URL: [Link]
-
Title: [Cabozantinib: Mechanism of action, efficacy and indications] Source: PubMed URL: [Link]
-
Title: Tasquinimod Source: Active Biotech URL: [Link]
-
Title: What is the mechanism of action of Cabozantinib? Source: Patsnap Synapse URL: [Link]
-
Title: Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer Source: ecancermedicalscience URL: [Link]
-
Title: Mechanisms of action of tasquinimod on the tumour microenvironment Source: Johns Hopkins University URL: [Link]
-
Title: Cabozantinib: mechanism of action, pharmacokinetics and clinical applications Source: touchONCOLOGY URL: [Link]
-
Title: Mechanism of action of cabozantinib Source: ResearchGate URL: [Link]
-
Title: CABOMETYX® (cabozantinib) Mechanism of Action Source: cabometyxhcp.com URL: [Link]
-
Title: Definition of glesatinib - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]
-
Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent Source: Bentham Science URL: [Link]
-
Title: Glesatinib : Drug Detail Source: Cancer Knowledgebase (CKB) URL: [Link]
-
Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent Source: Anticancer Agents in Medicinal Chemistry URL: [Link]
-
Title: Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells Source: PMC - NIH URL: [Link]
-
Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: PubMed URL: [Link]
-
Title: Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches Source: ResearchGate URL: [Link]
-
Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: Europe PMC URL: [Link]
-
Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent Source: PubMed URL: [Link]
-
Title: Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents Source: ResearchGate URL: [Link]
-
Title: The anticancer IC50 values of synthesized compounds. Source: ResearchGate URL: [Link]
-
Title: Synthesis and in vitro antiproliferative activities of quinoline derivatives Source: PubMed URL: [Link]
-
Title: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies Source: PMC - PubMed Central URL: [Link]
-
Title: Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches Source: ACS Omega URL: [Link]
-
Title: Biological activities of quinoline derivatives Source: PubMed URL: [Link]
-
Title: Quinoline derivatives (12–21) as anticancer agents. Source: ResearchGate URL: [Link]
-
Title: Biologically active and naturally occurring quinoline compounds Source: ResearchGate URL: [Link]
-
Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central URL: [Link]
-
Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: PubMed URL: [Link]
-
Title: Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products Source: NIH URL: [Link]
-
Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents Source: NIH URL: [Link]
-
Title: Quinoline derivatives 60a–63b reported as anti-inflammatory agents. Source: ResearchGate URL: [Link]
-
Title: Selected quinoline derivatives with anti-inflammatory activity Source: ResearchGate URL: [Link]
- Title: WO2016009065A2 - Quinoline derivatives for the treatment of inflammatory diseases Source: Google Patents URL
-
Title: Investigating the Anti-inflammatory Effect of Quinoline Derivative Source: PMC - PubMed Central URL: [Link]
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tasquinimod - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2016009065A2 - Quinoline derivatives for the treatment of inflammatory diseases - Google Patents [patents.google.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. activebiotech.com [activebiotech.com]
- 13. dovepress.com [dovepress.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 17. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. cabometyxhcp.com [cabometyxhcp.com]
- 20. Facebook [cancer.gov]
- 21. Glesatinib : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2,6-dimethylquinoline-3-carboxylate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 2,6-dimethylquinoline-3-carboxylate (CAS No. 892874-63-4), a quinoline derivative utilized in various research and development applications. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and maintaining strict compliance with federal and local regulations. This document is intended for professionals in research, discovery, and drug development who handle such specialized chemical compounds.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other quinoline compounds, such as 2,6-Dimethylquinoline, allows for a reasoned assessment of its potential hazards. Quinoline and its derivatives are recognized as heterocyclic aromatic compounds that can pose health and environmental risks.[1]
Based on data from the closely related compound 2,6-Dimethylquinoline, it is prudent to handle this compound as a substance that may cause:
-
Skin Irritation: Prolonged or repeated contact can lead to skin irritation.[2][3]
-
Serious Eye Irritation: Contact with the eyes may cause significant irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[3][4]
Furthermore, many quinoline derivatives are noted for their biological activity and potential environmental toxicity, being harmful to aquatic life.[4] Therefore, the fundamental principle of its disposal is to prevent its release into the environment and to avoid human exposure. This necessitates treating it as a hazardous waste unless a formal hazardous waste determination by a trained professional concludes otherwise.[5][6]
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste containing this compound, it is imperative to establish a safe handling environment as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8][9][10]
Essential Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and potential irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or contact with solid particles, which can cause serious irritation.[2][3] |
| Skin and Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of any dust or vapors, thereby preventing respiratory irritation.[3] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][3]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[5][11]
Step 1: Waste Determination
The initial and most critical step is to classify the waste. As a precautionary measure, all waste containing this compound, including contaminated labware, should be treated as hazardous waste. In an academic or research setting, this determination should be made by trained professionals, such as the institution's Environmental Health and Safety (EHS) staff.[5][6][12]
Step 2: Waste Segregation and Collection
Proper segregation is vital to prevent dangerous chemical reactions.
-
Solid Waste: Collect unused or expired this compound, along with any contaminated disposable items (e.g., weighing papers, pipette tips, gloves), in a dedicated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed by a qualified chemist or your institution's EHS department.
Step 3: Containerization and Labeling
All hazardous waste must be accumulated in containers that are in good condition and compatible with the chemical.
-
The container must be clearly labeled with the words "Hazardous Waste" .[11][13]
-
The label must also include the full chemical name: "this compound" and any other components in the waste stream.
-
An indication of the hazards (e.g., "Irritant") should also be on the label.[11][13]
Step 4: Accumulation and Storage
Waste should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[12][13]
-
Keep waste containers tightly closed except when adding waste.
-
The SAA can accumulate up to 55 gallons of hazardous waste.[12][13]
-
Once the container is full or the waste is no longer being generated, arrange for it to be moved to your facility's Central Accumulation Area (CAA) by trained personnel.
Step 5: Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][3] This is not a substance that should be disposed of down the drain or in regular trash. The most common and effective method for the destruction of such organic compounds is high-temperature incineration in an approved hazardous waste facility.
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this chemical in a laboratory setting.
Caption: Disposal workflow from generation to final disposal.
References
-
EPA tweaks hazardous waste rules for academic labs | News - Chemistry World . (2008, December 9). Chemistry World. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . (2025, November 25). US EPA. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl . (n.d.). MasterControl. [Link]
-
The OSHA Laboratory Standard - Lab Manager . (2020, April 1). Lab Manager. [Link]
-
Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard . (2021, April 8). [Link]
-
Managing Hazardous Chemical Waste in the Lab . (n.d.). [Link]
-
Laboratory Safety Guidance - OSHA . (n.d.). OSHA. [Link]
-
Laboratory Waste Management: The New Regulations . (n.d.). [Link]
-
Chemical Safety in Research and Teaching | New Mexico State University . (n.d.). New Mexico State University. [Link]
-
Regulation of Laboratory Waste - American Chemical Society . (n.d.). American Chemical Society. [Link]
-
This compound | 892874-63-4 | C14H15NO2 | Appchem . (n.d.). Appchem. [Link]
-
Safety data sheet - CPAChem . (2023, April 11). CPAChem. [Link]
-
Quinoline - Wikipedia . (n.d.). Wikipedia. [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cpachem.com [cpachem.com]
- 5. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 6. acs.org [acs.org]
- 7. mastercontrol.com [mastercontrol.com]
- 8. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 9. Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard [policies.unc.edu]
- 10. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Definitive Guide to Personal Protective Equipment for Handling Ethyl 2,6-dimethylquinoline-3-carboxylate
As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents. We aim to empower your research by providing comprehensive safety and handling protocols that ensure both the integrity of your work and the well-being of your team. This guide offers a detailed operational plan for the safe handling of Ethyl 2,6-dimethylquinoline-3-carboxylate, grounded in established safety principles for quinoline derivatives.
While a specific Safety Data Sheet (SDS) for this compound is not broadly available, the following guidelines are synthesized from the known hazards of structurally similar quinoline compounds. It is imperative to always consult the specific SDS provided by your supplier before commencing any work.
Hazard Assessment: Understanding the Risks
Quinoline derivatives, as a class, often present specific hazards that dictate the required level of personal protection. Based on analogous compounds, this compound should be handled as a substance that is potentially harmful and irritating.
Primary Hazards Include:
-
Skin Irritation: Direct contact may cause redness, itching, and irritation.[1][2][3]
-
Serious Eye Irritation/Damage: Contact with eyes can lead to serious irritation and potential damage.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][5]
-
Harmful if Swallowed: Ingestion can be harmful to your health.[1][5]
These potential hazards are the primary drivers for the specific PPE and handling protocols outlined below.
Core Protective Equipment: Your First Line of Defense
Engineering controls, such as working within a chemical fume hood, are fundamental.[6] Personal protective equipment is the essential final barrier between you and the chemical.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][8] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) inspected before use.[7][8] | Prevents direct skin contact, mitigating the risk of skin irritation.[1][3] Dispose of contaminated gloves properly after use.[9] |
| Body Protection | A standard laboratory coat. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron is recommended.[2][7] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or chemical fume hood.[8][10] If dust or aerosols may be generated, or if ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[9] | Prevents inhalation of particles that can cause respiratory tract irritation.[1][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Pre-Operational Checklist & PPE Donning
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid inspection date and is functioning correctly.
-
Assemble all PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.
-
Inspect Gloves: Check gloves for any signs of degradation or punctures before wearing.
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. Ensure gloves create a seal over the cuffs of your lab coat.
Safe Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][8][9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[7][12][9]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[7][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[7][9][13]
Spill and Disposal Management
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Accidental Release Measures
In the event of a spill, a calm and structured response is essential. Evacuate non-essential personnel and ensure the area is well-ventilated.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. gpcsilicones.com [gpcsilicones.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | C14H15NO3 | CID 618636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. targetmol.com [targetmol.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. images.thdstatic.com [images.thdstatic.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
